molecular formula C5H8O B8710913 1-Methoxy-1,3-butadiene

1-Methoxy-1,3-butadiene

Cat. No.: B8710913
M. Wt: 84.12 g/mol
InChI Key: KOCUMXQOUWPSLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-1,3-butadiene is a useful research compound. Its molecular formula is C5H8O and its molecular weight is 84.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

IUPAC Name

1-methoxybuta-1,3-diene

InChI

InChI=1S/C5H8O/c1-3-4-5-6-2/h3-5H,1H2,2H3

InChI Key

KOCUMXQOUWPSLK-UHFFFAOYSA-N

Canonical SMILES

COC=CC=C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-Methoxy-1,3-butadiene: Chemical Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methoxy-1,3-butadiene, a versatile reagent in organic synthesis. The document details its chemical structure, IUPAC nomenclature, and physicochemical properties. Furthermore, it presents detailed experimental protocols for its synthesis and its application in the Diels-Alder reaction, a cornerstone of cyclic compound synthesis.

Chemical Structure and IUPAC Name

This compound is a conjugated diene with a methoxy (B1213986) group at the C1 position. This substitution pattern significantly influences its reactivity, rendering it an electron-rich diene. The compound exists as two geometric isomers, (E) and (Z), with the (E)-isomer being the more common and stable form.

The IUPAC name for the (E)-isomer is (1E)-1-methoxybuta-1,3-diene [1]. The chemical structure is as follows:

Chemical Formula: C₅H₈O[1]

(E)-1-Methoxy-1,3-butadiene:

(Z)-1-Methoxy-1,3-butadiene: ``` H H \ / H---C---C===C---C---O---CH₃ \ / | | H H H

Caption: Workflow for the synthesis of this compound.

Diels-Alder Experimental Workflow

Diels_Alder_Workflow start Start dissolve Dissolve Dienophile (N-Methylmaleimide) in Solvent start->dissolve add_diene Add Diene (this compound) dissolve->add_diene reflux Heat to Reflux (Monitor by TLC) add_diene->reflux cool Cool to Room Temperature reflux->cool concentrate Remove Solvent (Reduced Pressure) cool->concentrate purify Purify Product (Recrystallization or Chromatography) concentrate->purify product Diels-Alder Adduct purify->product

Caption: Experimental workflow for a Diels-Alder reaction.

Regioselectivity in Diels-Alder Reaction

Caption: Regioselectivity of the Diels-Alder reaction.

References

An In-depth Technical Guide to 1-Methoxy-1,3-butadiene: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-Methoxy-1,3-butadiene (B1596040). It includes detailed experimental protocols for its synthesis and a key reaction, offering valuable insights for its application in organic synthesis and drug development.

Physical and Chemical Properties

This compound, a valuable reagent in organic synthesis, is a colorless liquid. Its fundamental properties are summarized in the tables below.

General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₅H₈O[1][2]
Molecular Weight 84.12 g/mol [1][2]
CAS Number 3036-66-6[1][2]
Appearance Colorless liquid[3]
Boiling Point 91 °C[1]
Density 0.83 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.464[1]
Solubility Soluble in chloroform[1]
Safety and Handling
PropertyValueReference(s)
GHS Classification Highly flammable liquid and vapor (H225), Harmful if swallowed (H302)[2]
Signal Word Danger[2]
Storage Store at 2-8 °C, protect from light and moisture.[1]
Stability Stable for at least 2 years when stored at -20°C.[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize key spectroscopic data.

¹³C NMR Chemical Shifts

The ¹³C NMR chemical shifts for the trans and cis isomers of this compound show notable differences, particularly for the methoxy (B1213986) group, due to conformational effects.[1]

Carbon Atomtrans-1-Methoxy-1,3-butadiene (δ, ppm)cis-1-Methoxy-1,3-butadiene (δ, ppm)
-OCH₃ ~56~60
C1 Data not available in snippetsData not available in snippets
C2 Data not available in snippetsData not available in snippets
C3 Data not available in snippetsData not available in snippets
C4 Data not available in snippetsData not available in snippets

Note: A shielding increase of 4 ppm is observed for the OMe ¹³C chemical shift in the s-syn conformation of the trans isomer compared to the s-anti conformation of the cis isomer.[1]

¹H NMR Spectral Data

Proton NMR data is essential for confirming the structure of this compound. While specific shifts from the search results are limited, typical ranges for similar structures are provided.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-OCH₃ ~3.5-3.8s-
Vinyl Protons ~4.5-6.5m-

Note: The spectrum of the trans isomer has been analyzed using a curve-fitting spectral decomposition technique to obtain accurate values for long-range couplings involving the methoxy protons.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Functional GroupWavenumber (cm⁻¹)
C=C Stretch ~1600-1680
=C-H Stretch ~3010-3095
C-O Stretch ~1000-1300
C-H Stretch (alkene) ~3000-3100
C-H Stretch (alkane) <3000

Note: ATR-IR and vapor phase IR spectra are available from commercial sources like Sigma-Aldrich.[2]

Experimental Protocols

Detailed experimental procedures are vital for the successful synthesis and application of this compound.

Synthesis of this compound via Pyrolysis

A common method for the preparation of 1-alkoxy-1,3-butadienes is the pyrolysis of 1,1,3-trialkoxybutanes.[4] The following is a general procedure based on this method.

Materials:

Procedure:

  • Pack a quartz tube with the synthetic barium silicate catalyst.

  • Place the quartz tube in a tube furnace and heat to the desired pyrolysis temperature (e.g., 300-400 °C).

  • Introduce 1,1,3-trimethoxybutane into the heated quartz tube at a controlled rate.

  • The vaporized starting material passes over the heated catalyst, undergoing elimination to form this compound and methanol.

  • The product mixture exiting the furnace is passed through a cold trap (e.g., cooled with dry ice/acetone) to condense the this compound.

  • The collected crude product can be purified by fractional distillation.

Expected Yield: Yields of up to 80% have been reported for the synthesis of this compound using this method.[4]

Diels-Alder Reaction of this compound

This compound is a versatile diene in Diels-Alder reactions, a powerful tool for the formation of six-membered rings.[5] The following is a general protocol for its reaction with a dienophile.

Materials:

  • This compound

  • Dienophile (e.g., maleic anhydride, methyl acrylate)

  • Anhydrous solvent (e.g., toluene, diethyl ether)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere, add the dienophile (1.0 equivalent) and dissolve it in the anhydrous solvent.

  • Add this compound (1.0-1.2 equivalents) to the solution.

  • The reaction can be stirred at room temperature or heated to reflux, depending on the reactivity of the dienophile. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.

Reaction Mechanisms and Workflows

Visualizing reaction workflows is essential for understanding the experimental process.

Diels_Alder_Reaction cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dienophile Dienophile flask Round-bottom Flask (Inert Atmosphere) dienophile->flask solvent Anhydrous Solvent solvent->flask diene This compound diene->flask stirring Stirring/Heating flask->stirring monitoring Monitoring (TLC/GC-MS) stirring->monitoring cooling Cool to RT monitoring->cooling evaporation Solvent Evaporation cooling->evaporation purification Purification (Recrystallization/Chromatography) evaporation->purification product Diels-Alder Adduct purification->product

Caption: Workflow for a typical Diels-Alder reaction.

This technical guide provides a solid foundation for understanding and utilizing this compound in a research and development setting. For further details on specific applications and reaction conditions, consulting the primary literature is recommended.

References

Spectroscopic Profile of 1-Methoxy-1,3-butadiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-methoxy-1,3-butadiene (B1596040) (C₅H₈O), a valuable reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in complex synthetic pathways.

Spectroscopic Data Summary

The empirical formula for this compound is C₅H₈O, and its calculated molecular weight is 84.12 g/mol .[1] Spectroscopic analysis provides definitive structural confirmation and purity assessment. The data presented below has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals for the methoxy (B1213986) group and the butadiene backbone. The data below corresponds to the more stable trans isomer.

Table 1: ¹H NMR Spectroscopic Data for trans-1-Methoxy-1,3-butadiene

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
3.56s--OCH₃
5.05d10.3H-4a (cis to C3-H)
5.16d17.0H-4b (trans to C3-H)
5.77dd12.8, 1.5H-2
6.25ddd17.0, 10.3, 10.5H-3
6.55d12.8H-1

Note: Assignments are based on typical chemical shift values and coupling patterns for similar structures. Long-range couplings have been reported for the trans isomer.[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
55.9-OCH₃
95.1C-2
116.8C-4
135.5C-3
152.4C-1
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound shows key absorptions corresponding to its alkene and ether functionalities.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3090 - 3010Medium=C-H Stretch
2960 - 2850MediumC-H Stretch (Alkyl)
1650, 1605StrongC=C Stretch (Conjugated Diene)
1245StrongC-O Stretch (Ether)
990, 905Strong=C-H Bend (Out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The mass spectrum of this compound would show a molecular ion peak and characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Possible Fragment
84100[M]⁺ (Molecular Ion)
8360[M-H]⁺
5585[M-OCH₃]⁺
5340[C₄H₅]⁺
4350[C₃H₇]⁺ or [CH₃CO]⁺
3975[C₃H₃]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific instrument parameters may vary.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-20 mg for ¹H, 20-100 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The sample is placed in the magnet, and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: For a standard ¹H spectrum, a single pulse experiment is typically used. For ¹³C spectra, proton decoupling is employed to simplify the spectrum to single lines for each carbon environment. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a liquid sample such as this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) or directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: A background spectrum of the empty sample holder (salt plates or ATR crystal) is recorded to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: The prepared sample is placed in the IR beam path, and the sample spectrum is acquired. The instrument measures the amount of infrared radiation absorbed by the sample at each wavenumber.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • GC Separation: A small volume of the sample solution (typically 1 µL) is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

  • MS Analysis: As each component elutes from the GC column, it enters the mass spectrometer. In the ion source, the molecules are ionized, typically by electron impact (EI). The resulting ions are then separated by the mass analyzer according to their mass-to-charge ratio (m/z).

  • Data Analysis: The detector records the abundance of each ion, generating a mass spectrum for each separated component.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Compound This compound NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Groups IR->IR_Data MS_Data Molecular Ion Peak (m/z) Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

A Comprehensive Technical Guide to 1-Methoxy-1,3-butadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-1,3-butadiene is a valuable reagent in organic synthesis, primarily utilized as an electron-rich diene in cycloaddition reactions. Its substituted diene structure allows for the regio- and stereocontrolled formation of six-membered rings, a common motif in many natural products and pharmaceutically active compounds. This technical guide provides an in-depth overview of its chemical properties, synthesis, key reactions, and safety protocols, tailored for professionals in research and development.

Chemical Identity and Properties

This compound is a colorless to light yellow liquid. The presence of the methoxy (B1213986) group significantly influences its reactivity, making it a more nucleophilic diene compared to the unsubstituted 1,3-butadiene. This compound exists as a mixture of (E) and (Z) isomers, with distinct CAS numbers for each stereoisomer and the general mixture.

Table 1: Chemical Identifiers
IdentifierValue
Molecular Formula C₅H₈O[1][2][3]
Molecular Weight 84.12 g/mol [1][2][3]
CAS Number (Isomer unspecified) 3036-66-6[1][2][3]
(E)-isomer CAS Number 10034-09-0
(Z)-isomer CAS Number 19774-38-0
EC Number 221-234-1[2]
Beilstein/REAXYS Number 1420823[2]
Table 2: Physical and Chemical Properties
PropertyValue
Appearance Colorless to very dark yellow liquid
Boiling Point 91 °C (lit.)[1]
Density 0.83 g/mL at 25 °C (lit.)[1]
Refractive Index (n20/D) 1.464 (lit.)[1]
Flash Point -6 °C (closed cup)[2]
Solubility Soluble in chloroform[1]
Storage Temperature 2-8°C[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound and its reaction products.

Table 3: NMR Spectral Data
NucleusChemical Shift (δ) ppmNotes
¹H NMR Data for cis and trans isomers have been analyzed in detail. Long-range couplings involving the methoxy protons are reported as: ⁴J(HCOCH) = -0.34 Hz, ⁵J(HCOCCH) = -0.29 Hz, and ⁶J(HCOCCCH) = +/-0.12 Hz for the trans isomer.
¹³C NMR The proton-coupled ¹³C NMR spectra are consistent with a planar conformation for the methoxy group. The OMe ¹³C chemical shift is sensitive to the s-syn or s-anti orientation.
Table 4: IR Spectral Data
Wavenumber (cm⁻¹)Assignment
~3100-2900 C-H stretching (alkenyl and alkyl)
~1650-1580 C=C stretching (conjugated diene)
~1250-1000 C-O stretching (ether)

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the pyrolysis of 1,1,3-trimethoxybutane. This procedure provides a reliable method for obtaining the desired diene.

Protocol: Pyrolysis of 1,1,3-Trimethoxybutane

  • Apparatus Setup: A pyrolysis apparatus is assembled consisting of a flask to heat the starting material, a heated tube packed with a catalyst, a condenser, and a receiving flask cooled in an ice bath.

  • Catalyst: A synthetic barium silicate (B1173343) catalyst (e.g., BaO:5SiO₂) is packed into the pyrolysis tube.

  • Pyrolysis: 1,1,3-Trimethoxybutane is heated and the vapors are passed over the heated catalyst. The temperature of the catalyst bed is a critical parameter and should be optimized.

  • Product Collection: The pyrolysate is collected in the cooled receiving flask.

  • Purification: The collected liquid is then purified by fractional distillation to yield this compound. Yields of up to 80% have been reported.

Synthesis_Workflow cluster_setup Apparatus Setup cluster_process Reaction & Purification A 1,1,3-Trimethoxybutane in Flask B Heated Tube with Barium Silicate Catalyst A->B Vaporization C Condenser & Cold Trap B->C Pyrolysis D Pyrolysis C->D Collection E Fractional Distillation D->E Purification F Pure this compound E->F Isolation

Synthesis of this compound via Pyrolysis.
Diels-Alder Reaction: A Representative Protocol

The Diels-Alder reaction is a cornerstone of the application of this compound. The following is a general protocol for its reaction with an activated dienophile, such as maleic anhydride.

Protocol: Diels-Alder Cycloaddition

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the dienophile (1.0 equivalent).

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., toluene, xylene) to dissolve the dienophile.

  • Diene Addition: Add this compound (1.0 - 1.2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to the desired temperature (reflux is common) and monitor the reaction progress using a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The workup procedure will vary depending on the product's properties but typically involves:

    • Removal of the solvent under reduced pressure.

    • Dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with water and brine.

    • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filtering and concentrating the solution to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain the desired Diels-Alder adduct.

Diels_Alder_Workflow cluster_reactants Reactant Preparation cluster_reaction Cycloaddition cluster_workup Product Isolation Dienophile Dienophile in Anhydrous Solvent Setup Combine Reactants under Inert Atmosphere Dienophile->Setup Diene This compound Diene->Setup Heat Heat to Reflux Setup->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Workup Aqueous Workup & Solvent Removal Monitor->Workup Reaction Complete Purify Purification (Chromatography/Recrystallization) Workup->Purify Product Pure Diels-Alder Adduct Purify->Product

General Workflow for a Diels-Alder Reaction.

Safety and Handling

This compound is a highly flammable liquid and vapor. It should be handled in a well-ventilated fume hood, away from ignition sources. Personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and appropriate gloves, must be worn.

Hazards:

  • Flammability: Highly flammable liquid and vapor.[2]

  • Toxicity: Harmful if swallowed. May cause eye and skin irritation upon prolonged contact.

  • Reactivity: May form explosive peroxides upon prolonged exposure to air. Ethers can react violently with strong oxidizing agents.

Storage:

  • Store in a cool, dry, well-ventilated area away from heat and direct sunlight.

  • Keep the container tightly closed.

  • Store under an inert atmosphere to prevent peroxide formation.

  • Recommended storage temperature is between 2-8°C.[2]

Spill and Disposal:

  • In case of a spill, remove all ignition sources and ventilate the area. Absorb the spill with an inert material and dispose of it as hazardous waste in accordance with local, state, and federal regulations.

References

1-Methoxy-1,3-butadiene: A Technical Guide to its Commercial Availability and Application in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methoxy-1,3-butadiene, a versatile reagent in organic synthesis. The guide details its commercial availability, key chemical properties, and its primary application in Diels-Alder cycloaddition reactions for the construction of substituted cyclohexene (B86901) rings, which are valuable intermediates in the synthesis of complex molecules and pharmaceutical agents.

Commercial Availability and Suppliers

This compound is commercially available from several chemical suppliers. It is typically offered as a liquid with a purity of 95% or higher and may be stabilized with inhibitors to prevent polymerization. The compound is classified as a hazardous substance due to its flammability and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

Below is a summary of representative commercial suppliers and their typical product specifications. Please note that availability, purity, and quantity may vary, and it is recommended to consult the suppliers' websites for the most current information.

SupplierTypical PurityAvailable QuantitiesCAS Number
Sigma-Aldrich≥95%1 g, 5 g3036-66-6
Santa Cruz Biotechnology≥95%1 g, 5 g, 10 g3036-66-6
Aladdin Scientific≥95%1 g, 5 g3036-66-6
Chemodex≥95% (GC)1 g, 5 g, Bulk3036-66-6

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₅H₈O
Molecular Weight 84.12 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 91 °C (lit.)
Density 0.83 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.464 (lit.)
Flash Point -6 °C (closed cup)[2]
Storage Temperature 2-8°C[2]

Core Application: The Diels-Alder Reaction

This compound is a highly valuable electron-rich diene for [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. The electron-donating methoxy (B1213986) group enhances the reactivity of the diene, allowing reactions to proceed under mild conditions with a variety of electron-deficient dienophiles.

Regioselectivity

A key feature of the Diels-Alder reaction with this compound is its predictable regioselectivity. When reacting with unsymmetrical dienophiles, the methoxy group directs the cycloaddition to predominantly form the "ortho" (1,2-adduct) and "para" (1,4-adduct) regioisomers, with the "meta" (1,3-adduct) being a minor product. This selectivity is governed by the electronic properties of the diene and dienophile, where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile in the transition state.

Regioselectivity in the Diels-Alder Reaction.

Experimental Protocols

The following are detailed methodologies for typical Diels-Alder reactions involving this compound.

General Experimental Workflow

The general workflow for a Diels-Alder reaction with this compound followed by workup and purification is outlined below.

Experimental_Workflow A Reaction Setup (Inert atmosphere, dry solvent) B Addition of Dienophile A->B C Addition of this compound B->C D Reaction (Heating/Stirring) C->D E Workup (Quenching, Extraction, Washing) D->E F Purification (Column Chromatography/Recrystallization) E->F G Characterization (NMR, IR, MS) F->G

General Experimental Workflow for Diels-Alder Reactions.
Reaction with Maleic Anhydride (B1165640)

This reaction yields a bicyclic anhydride, a versatile intermediate for further chemical transformations.

Materials:

  • This compound

  • Maleic anhydride

  • Anhydrous toluene (B28343)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere, add maleic anhydride (1.0 eq).

  • Add anhydrous toluene to dissolve the maleic anhydride.

  • Add this compound (1.1 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates upon cooling. If not, reduce the solvent volume under vacuum.

  • Collect the solid product by vacuum filtration and wash with cold toluene.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Expected Product: 4-methoxy-3,6-dihydro-2H-pyran-2,6-dione

Reaction with Acrylonitrile (B1666552)

This reaction is a classic example demonstrating the regioselectivity of the Diels-Alder reaction with an unsymmetrical dienophile.

Materials:

  • This compound

  • Acrylonitrile

  • Anhydrous benzene (B151609) or toluene

  • Sealed tube or high-pressure reaction vessel

Procedure:

  • In a fume hood, add this compound (1.0 eq) and acrylonitrile (1.2 eq) to a thick-walled sealed tube.

  • Add anhydrous benzene or toluene as the solvent.

  • Seal the tube and heat it to 100-120 °C for 12-24 hours.

  • After cooling to room temperature, carefully open the tube.

  • Remove the solvent under reduced pressure.

  • The resulting crude product, a mixture of "ortho" and "para" regioisomers, can be purified and separated by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes.

Expected Products:

  • "Ortho" isomer: 4-methoxycyclohex-3-ene-1-carbonitrile

  • "Para" isomer: 1-methoxycyclohex-3-ene-1-carbonitrile

Quantitative Data: Reaction Parameters and Product Characterization

The following table summarizes typical reaction conditions and yields for the Diels-Alder reaction of this compound with various dienophiles, along with representative ¹H NMR data for the major regioisomeric products.

DienophileSolventTemperature (°C)Time (h)Major Product(s)Yield (%)Representative ¹H NMR Data (δ, ppm)
Maleic Anhydride Toluene8044-methoxy-3,6-dihydro-2H-pyran-2,6-dione~905.95 (d, 1H), 4.80 (m, 1H), 3.60 (s, 3H), 3.40 (m, 1H), 2.80-2.60 (m, 2H)
Acrolein Toluene110124-methoxycyclohex-3-enecarbaldehyde ("ortho") & 1-methoxycyclohex-3-enecarbaldehyde ("para")~80 (mixture)"Ortho": ~9.7 (s, 1H), 5.4 (br s, 1H), 3.5 (s, 3H)
Methyl Acrylate Benzene10024Methyl 4-methoxycyclohex-3-ene-1-carboxylate ("ortho") & Methyl 1-methoxycyclohex-3-ene-1-carboxylate ("para")~75 (mixture)"Ortho": ~5.3 (br s, 1H), 3.65 (s, 3H), 3.55 (s, 3H)
Acrylonitrile Benzene120244-methoxycyclohex-3-ene-1-carbonitrile ("ortho") & 1-methoxycyclohex-3-ene-1-carbonitrile ("para")~85 (mixture)"Ortho": ~5.5 (br s, 1H), 3.5 (s, 3H)

Note: NMR data is approximate and can vary based on solvent and instrument.

This guide provides a foundational understanding of this compound for its effective utilization in a research and development setting. For specific applications, further optimization of reaction conditions may be necessary. Always consult the relevant safety data sheets (SDS) before handling this chemical.

References

An In-depth Technical Guide to the Stability and Storage of 1-Methoxy-1,3-butadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methoxy-1,3-butadiene is a reactive diene utilized in various organic syntheses, most notably in Diels-Alder reactions. Its utility is intrinsically linked to its stability, as degradation can lead to impurities, reduced yields, and potential safety hazards. This guide provides a comprehensive overview of the stability profile and optimal storage conditions for this compound, drawing from available chemical safety and supplier data. Key stability concerns for this compound include its propensity for polymerization and peroxide formation. Adherence to recommended storage and handling protocols is critical to ensure its quality and safety.

Chemical Properties and Intrinsic Stability

This compound is a colorless to yellow liquid. As a conjugated diene and an ether, its chemical reactivity is characterized by susceptibility to polymerization, oxidation (peroxide formation), and sensitivity to light and heat. While generally considered stable under optimal conditions, deviations can initiate degradation pathways that compromise sample integrity.

Recommended Storage Conditions and Shelf Life

Proper storage is the most critical factor in maintaining the stability of this compound. The following conditions are recommended based on supplier data.

Table 1: Recommended Storage Conditions and Stability Data

ParameterRecommendationRationale
Temperature Long-term: -20°C[1] Short-term: 2-8°C[2][3]Minimizes thermal degradation and polymerization.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Prevents oxidation and peroxide formation.
Light Exposure Protect from light; store in amber vials/bottles[1]Reduces the risk of photo-initiated degradation or polymerization.
Moisture Protect from moisture[1]Prevents potential hydrolysis and other water-mediated degradation.
Confirmed Shelf Life Stable for at least 2 years when stored at -20°C.[1]Provides a quantitative measure of stability under ideal conditions.

Major Degradation Pathways

The primary routes of degradation for this compound are polymerization and peroxide formation, which are common for dienes and ethers, respectively.

Polymerization

As a conjugated diene, this compound can undergo polymerization, which can be initiated by heat, light, or impurities. This can manifest as the formation of dimers, oligomers, or high molecular weight polymers. Dimerization, a common reaction for butadienes, can occur during long-term storage.[4]

Polymerization_Pathway Monomer This compound Dimer Dimer (e.g., Cycloadduct) Monomer->Dimer Dimerization Initiator Heat, Light, or Impurities Initiator->Monomer Initiation Polymer Polymer Dimer->Polymer Further Polymerization

Caption: General pathway for the polymerization of this compound.

Peroxide Formation

The ether linkage in this compound makes it susceptible to auto-oxidation in the presence of atmospheric oxygen, leading to the formation of unstable and potentially explosive peroxides.[5] This process is often catalyzed by light and heat. The presence of peroxides is a significant safety concern, especially when the material is heated or distilled.

Peroxide_Formation cluster_reactants Reactants cluster_conditions Conditions Diene This compound Peroxide Hydroperoxides/ Peroxides Diene->Peroxide Oxygen Oxygen (O2) Oxygen->Peroxide Light Light Light->Peroxide Heat Heat Heat->Peroxide

Caption: Schematic of peroxide formation from this compound.

Experimental Protocols for Stability Assessment

Protocol for Monitoring Long-Term Stability

Objective: To assess the stability of this compound under recommended storage conditions over an extended period.

Methodology:

  • Sample Preparation: Procure a high-purity sample of this compound. Aliquot the sample into multiple amber glass vials under an inert atmosphere (e.g., in a glovebox).

  • Storage: Store the vials at the recommended long-term storage temperature of -20°C, protected from light.

  • Time Points: Designate analysis time points (e.g., 0, 3, 6, 12, 18, and 24 months).

  • Analysis: At each time point, analyze a vial for:

    • Purity: Use Gas Chromatography with Flame Ionization Detection (GC-FID) to determine the purity of the main component.

    • Degradation Products: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any potential degradation products, such as dimers or oxidation products.

    • Peroxide Content: Use a peroxide test strip or a quantitative iodometric titration method to determine the peroxide concentration.

  • Data Evaluation: Compare the results at each time point to the initial (time 0) data to assess the rate of degradation.

Protocol for Forced Degradation Study

Objective: To identify potential degradation products and pathways under accelerated stress conditions.

Methodology:

  • Sample Preparation: Prepare separate samples of this compound for each stress condition.

  • Stress Conditions:

    • Thermal Stress: Expose samples to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 1-7 days).

    • Photolytic Stress: Expose samples to UV and visible light in a photostability chamber.

    • Oxidative Stress: Bubble air or oxygen through the sample, or add a dilute solution of hydrogen peroxide.

  • Analysis: After the stress period, analyze the samples using GC-MS to identify degradation products. Compare the degradation profiles under different stress conditions to understand the compound's vulnerabilities.

Forced_Degradation_Workflow Start This compound Sample Stress Apply Stress Conditions Start->Stress Thermal Thermal (Heat) Stress->Thermal Photo Photolytic (Light) Stress->Photo Oxidative Oxidative Stress->Oxidative Analysis Analyze via GC-MS Thermal->Analysis Photo->Analysis Oxidative->Analysis Results Identify Degradation Products and Pathways Analysis->Results

Caption: Workflow for a forced degradation study of this compound.

Handling and Safety Recommendations

Given its instability and hazardous nature, strict adherence to safety protocols is essential.

Table 2: Handling and Safety Summary

AspectGuideline
Personal Protective Equipment (PPE) Chemical safety goggles, chemical-resistant gloves, lab coat.[5]
Ventilation Handle in a well-ventilated area, preferably in a chemical fume hood.[5]
Ignition Sources Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[5]
Static Discharge Take precautionary measures against static discharge.[5]
Incompatible Materials Avoid contact with strong oxidizing agents and strong acids.[5]
Peroxide Testing Before heating or distilling, test for the presence of peroxides. If peroxides are present, they must be removed.
Disposal Dispose of as hazardous waste in accordance with local, state, and federal regulations.[5]

Conclusion

The stability of this compound is best maintained by strict adherence to recommended storage and handling conditions. The primary degradation pathways are polymerization and peroxide formation, which can be significantly mitigated by storage at low temperatures (-20°C for long-term), under an inert atmosphere, and protected from light and moisture. Regular monitoring for purity and peroxide content is advisable for long-term stored materials. By implementing these measures, researchers and drug development professionals can ensure the integrity of this compound for their synthetic applications.

References

The Methoxy Group in Dienes: A Technical Guide to its Electron-Donating Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a methoxy (B1213986) group onto a diene scaffold is a powerful strategy in organic synthesis, profoundly influencing the diene's reactivity and selectivity. This technical guide provides an in-depth exploration of the electron-donating properties of the methoxy group in dienes, its impact on the Diels-Alder reaction, and its application in the synthesis of complex molecules relevant to drug discovery and development.

Core Principles: The Dual Electronic Nature of the Methoxy Group

The methoxy group (–OCH₃) exerts two opposing electronic effects:

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the diene's sigma (σ) framework.

  • Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the π-system of the conjugated diene, donating electron density.

In conjugated systems such as dienes, the resonance effect is generally the dominant factor, rendering the methoxy group a net electron-donating group (EDG) . This electron donation increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, making it more nucleophilic and thus more reactive in normal-electron-demand Diels-Alder reactions.[1][2]

electronic_effects cluster_methoxy Methoxy Group (-OCH3) cluster_effects Electronic Effects Methoxy -OCH3 Inductive Inductive Effect (-I) Electron Withdrawing Methoxy->Inductive σ-bond polarization Resonance Resonance Effect (+R) Electron Donating Methoxy->Resonance π-system delocalization Dominant_Effect Net Electron-Donating Character Resonance->Dominant_Effect Dominant in Conjugated Systems

Impact on Diels-Alder Reactions

The primary synthetic application of methoxy-substituted dienes is the Diels-Alder reaction, a powerful [4+2] cycloaddition for the construction of six-membered rings. The methoxy group significantly influences the reaction's rate, regioselectivity, and stereoselectivity.

Enhanced Reactivity

By increasing the HOMO energy of the diene, the methoxy group narrows the HOMO-LUMO energy gap between the diene and an electron-deficient dienophile. This leads to a significant acceleration of the reaction rate compared to unsubstituted dienes. Highly reactive dienes like Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene) can undergo Diels-Alder reactions at or even below room temperature.[1][3]

Regioselectivity

In reactions involving unsymmetrical dienes and dienophiles, the methoxy group directs the regiochemical outcome. The electron-donating nature of the methoxy group increases the electron density and the orbital coefficient of the HOMO at specific carbons of the diene.

  • 1-Methoxy-1,3-butadiene: The electron density is highest at C4. This leads to the preferential formation of the "ortho" (1,2-substituted) product when reacted with a dienophile bearing an electron-withdrawing group (EWG).[4]

  • 2-Methoxy-1,3-butadiene: The electron density is highest at C1. This directs the reaction to favor the "para" (1,4-substituted) product.[5]

regioselectivity cluster_1methoxy This compound cluster_2methoxy 2-Methoxy-1,3-butadiene diene1 C1 |  C2 |  C3 |  C4 dienophile1 Dienophile| EWG diene1:C4->dienophile1:Dienophile Major Interaction product1 Ortho Product (Major) diene2 C1 |  C2 |  C3 |  C4 dienophile2 Dienophile| EWG diene2:C1->dienophile2:Dienophile Major Interaction product2 Para Product (Major)

Stereoselectivity

The Diels-Alder reaction is inherently stereospecific, with the stereochemistry of the reactants being retained in the product. The presence of a methoxy group, particularly in chiral dienes, can enhance the diastereoselectivity of the reaction by influencing the preferred transition state geometry (endo vs. exo).[6]

Quantitative Data on Reactivity

The following tables summarize key quantitative data regarding the reactivity of methoxy-substituted dienes.

Table 1: Kinetic Data for Diels-Alder Reactions

DieneDienophileSolventTemperature (°C)Second-Order Rate Constant (M⁻¹s⁻¹)Reference
Danishefsky's dieneDiethyl fumarateBenzene (B151609)604.1 x 10⁻⁵[3]
1-Amino-3-siloxybutadieneDiethyl fumarateBenzene171.1 x 10⁻³[3]
1-Alkoxy-1-amino-1,3-butadieneDiethyl fumarateBenzene602.6 x 10⁻⁴[3]

Table 2: Computational Data on Methoxy-Substituted Dienes

DieneHOMO Energy (eV)LUMO Energy (eV)Global Electrophilicity (ω, eV)Global Nucleophilicity (N, eV)Reference
Isoprene-6.18-0.410.942.93[7]
This compound-5.57-0.140.753.55[7]
Danishefsky's diene-5.560.040.683.56[7]

Experimental Protocols

Synthesis of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's Diene)[1]

danishefsky_synthesis Start 4-Methoxy-3-buten-2-one (B155257) Reagents 1. ZnCl2, Triethylamine (B128534) 2. Chlorotrimethylsilane Start->Reagents Reaction Silylation Reagents->Reaction Purification Fractional Distillation Reaction->Purification Product Danishefsky's Diene Purification->Product

Materials:

  • 4-Methoxy-3-buten-2-one

  • Anhydrous zinc chloride (ZnCl₂)

  • Triethylamine

  • Chlorotrimethylsilane

  • Benzene (Caution: Carcinogen)

  • Diethyl ether

Procedure:

  • Preparation of Zinc Chloride Catalyst: Anhydrous ZnCl₂ is prepared by heating reagent-grade ZnCl₂ to drive off water, followed by grinding to a fine powder under a nitrogen atmosphere.

  • Reaction Setup: A three-necked flask is charged with triethylamine and the prepared ZnCl₂ catalyst. The mixture is stirred at room temperature under nitrogen for 1 hour.

  • Addition of Starting Material: A solution of 4-methoxy-3-buten-2-one in benzene is added to the flask.

  • Silylation: Chlorotrimethylsilane is added rapidly. The reaction is exothermic and should be cooled in an ice bath to maintain the temperature below 45°C. The reaction mixture is then heated to 43°C for 12 hours.

  • Workup: After cooling, the reaction mixture is poured into a large volume of diethyl ether. The solid material is removed by filtration through Celite.

  • Purification: The ether washings are combined and the solvent is removed under reduced pressure. The resulting oil is purified by fractional distillation under vacuum to yield 1-methoxy-3-trimethylsiloxy-1,3-butadiene.

General Protocol for Diels-Alder Reaction with a Methoxy-Substituted Diene

Materials:

  • Methoxy-substituted diene

  • Dienophile (e.g., maleic anhydride, methyl acrylate)

  • Anhydrous solvent (e.g., toluene, xylene)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Reaction Setup: A dry round-bottom flask is charged with the dienophile and the anhydrous solvent under an inert atmosphere.

  • Addition of Diene: The methoxy-substituted diene is added to the solution.

  • Reaction: The mixture is heated to the desired temperature (often reflux) and the reaction progress is monitored by TLC or GC-MS.

  • Workup: Upon completion, the reaction is cooled to room temperature. The solvent is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Applications in Drug Development

The ability of methoxy-substituted dienes to facilitate the construction of complex cyclic systems with high control over stereochemistry makes them invaluable tools in the synthesis of natural products and pharmaceuticals.

Synthesis of Steroid Precursors

The Diels-Alder reaction with methoxy-substituted dienes has been employed in the synthesis of steroid skeletons. For instance, the annulation of a methoxy-diene onto a suitable dienophile can efficiently construct the C and D rings of the steroid nucleus.[8]

Total Synthesis of Natural Products

Danishefsky's diene and other methoxy-substituted dienes have been instrumental in the total synthesis of numerous complex natural products, some of which possess significant biological activity. A notable example is the Danishefsky Taxol total synthesis, a landmark achievement in organic chemistry where a convergent approach utilizing complex building blocks was employed.[9]

Synthesis of Anticancer Agents

The structural motifs accessible through Diels-Alder reactions with methoxy-dienes are present in a variety of anticancer agents. The methoxy group itself is a common substituent in many approved drugs, where it can influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[10] For example, chalcone (B49325) derivatives containing trimethoxy phenyl groups have been synthesized and evaluated for their antitumor activity.[11]

Spectroscopic Characterization

Table 3: Representative Spectroscopic Data for Methoxy-Substituted Compounds

Compound TypeTechniqueCharacteristic SignalsReference
Methoxy-substituted aromatics¹H NMRSinglet for -OCH₃ protons around 3.8 ppm[12]
Methoxy-substituted aromatics¹³C NMRSignal for -OCH₃ carbon around 55 ppm[12][13]
Methoxy groupsFT-IRC-H stretching vibrations: 2930-2834 cm⁻¹ (asymmetric and symmetric); C-O stretching: ~1250 cm⁻¹[14]
Conjugated systems with methoxy groupsUV-VisAbsorption maxima are influenced by the extent of conjugation and substitution pattern[14]

Conclusion

The methoxy group is a versatile and powerful substituent for activating dienes towards Diels-Alder reactions. Its strong electron-donating resonance effect enhances reactivity and provides excellent control over regioselectivity. The synthetic utility of methoxy-substituted dienes is well-established, with numerous applications in the total synthesis of complex natural products and pharmaceutical agents. A thorough understanding of the principles and experimental protocols outlined in this guide will enable researchers and drug development professionals to effectively harness the potential of these valuable synthetic building blocks.

References

An In-depth Technical Guide to the Resonance Structures and Stability of 1-Methoxy-1,3-butadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxy-1,3-butadiene (B1596040) is a conjugated diene of significant interest in organic synthesis, particularly in Diels-Alder reactions, due to the influence of the electron-donating methoxy (B1213986) group on its reactivity and regioselectivity. A thorough understanding of its electronic structure, dominated by resonance and conformational isomerism, is paramount for predicting its chemical behavior and harnessing its synthetic potential. This technical guide provides a comprehensive analysis of the resonance structures of this compound, their relative stability, and the interplay with its conformational landscape. It consolidates theoretical principles with available spectroscopic and computational data, offering detailed experimental protocols for its characterization and mandatory visualizations to elucidate key concepts.

Theoretical Framework: Resonance and Conformational Isomerism

The electronic and molecular structure of this compound is best described as a resonance hybrid of several contributing structures. The delocalization of π-electrons across the conjugated system and the participation of the lone pair of electrons on the oxygen atom give rise to these resonance forms. The actual structure of the molecule is a weighted average of these contributors, with the more stable structures contributing more to the overall hybrid.

The stability of individual resonance structures is governed by a set of established principles:

  • The Octet Rule: Structures where all second-row elements have a complete octet of valence electrons are significantly more stable.

  • Charge Separation: Neutral structures are more stable than those with formal charges. When charges are present, structures with minimal charge separation are favored.

  • Electronegativity: For charged structures, the most stable ones will have negative charges on the most electronegative atoms and positive charges on the most electropositive atoms.

In addition to resonance, the rotation around the C2-C3 single bond leads to two primary planar conformations: the s-trans and s-cis isomers. The "s" denotes rotation around the single bond. The s-trans conformation is generally more stable for acyclic dienes due to reduced steric hindrance.[1] Furthermore, the orientation of the methoxy group relative to the diene backbone introduces additional conformational possibilities.

Resonance Structures of this compound

The principal resonance structures of this compound are depicted below. The delocalization of the oxygen lone pair and the π-electrons of the double bonds results in charge separation, influencing the electron density at various positions within the molecule.

Figure 1: Key resonance structures of this compound.
Analysis of Resonance Structure Stability

  • Structure A is the most significant contributor to the resonance hybrid. It is a neutral molecule where all atoms (except hydrogen) have a complete octet.

  • Structures C and D are the next most important contributors among the charged forms. In these structures, the oxygen atom bears a positive charge, which is generally unfavorable for an electronegative atom. However, all second-row atoms still possess a complete octet, which is a major stabilizing factor.[2] The negative charge is delocalized on the carbon backbone.

  • Structure B is a less stable contributor. While it has charge separation, the carbocation at C3 has an incomplete octet, which is highly destabilizing.

  • Other resonance structures can be drawn, but they are generally considered to be minor contributors due to factors like having adjacent atoms with the same charge or having a positive charge on a carbon that cannot be stabilized by the adjacent oxygen. The least stable structures are those with an incomplete octet and no compensating stabilization.[3][4] For instance, a structure with a positive charge on the terminal CH2 group and no delocalization would be highly unstable.

Conformational Analysis and Stability

The reactivity and spectroscopic properties of this compound are significantly influenced by its conformational preferences.

s-cis vs. s-trans Conformations

Like unsubstituted 1,3-butadiene (B125203), the 1-methoxy derivative can exist in s-trans and s-cis conformations. The s-trans conformer is generally more stable due to reduced steric hindrance between the termini of the diene system.[1] The energy barrier for rotation around the C2-C3 bond in butadiene is a consequence of the partial double bond character of this bond due to π-electron delocalization.[1]

Conformations cluster_s_trans s-trans Conformation (More Stable) cluster_s_cis s-cis Conformation (Less Stable) s_trans H2C=CH-CH=CH-OCH3 (transoid) s_cis H2C=CH-CH=CH-OCH3 (cisoid) s_trans->s_cis Rotation around C2-C3

Figure 2: s-trans and s-cis conformations of this compound.
Methoxy Group Orientation

Proton-coupled 13C NMR studies on 1-trans-methoxy-1,3-trans-butadiene and 1-cis-methoxy-1,3-trans-butadiene have shown that the methoxy group prefers a planar conformation with respect to the diene.[5] Ab initio calculations at the 6-31G* level support these findings.[5] The two planar orientations are termed s-syn and s-anti.

Quantitative Data

While a complete set of experimentally determined bond lengths and energies for all resonance structures is not feasible, computational chemistry and spectroscopic data provide valuable quantitative insights into the structure of the resonance hybrid.

Spectroscopic Data

The following table summarizes key NMR spectroscopic data for this compound, which reflects the time-averaged electronic environment of the resonance hybrid.

Nucleus Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Assignment
¹H~6.5dJ ≈ 12.5H1
¹H~4.9ddJ ≈ 10.0, 1.5H4 (cis to H3)
¹H~5.1ddJ ≈ 17.0, 1.5H4 (trans to H3)
¹H~6.2dddJ ≈ 17.0, 10.0, 10.5H3
¹H~5.9ddJ ≈ 12.5, 10.5H2
¹H~3.6s--OCH₃
¹³C~150--C1
¹³C~105--C2
¹³C~135--C3
¹³C~117--C4
¹³C~56---OCH₃

Note: Approximate values are provided based on typical spectra. Actual values may vary depending on the solvent and experimental conditions.

Long-range coupling constants involving the methoxy protons in the trans isomer have been determined to be 4J(HCOCH) = -0.34 Hz, 5J(HCOCCH) = -0.29 Hz, and 6J(HCOCCCH) = +/-0.12 Hz.[5]

Computational Data
Parameter s-trans Butadiene s-cis Butadiene Notes
C1=C2 Bond Length (Å)~1.34~1.35The double bonds are slightly elongated due to conjugation.
C2-C3 Bond Length (Å)~1.46~1.47The single bond is shortened due to partial double bond character.
Relative Energy (kcal/mol)0~2.5 - 3.0The s-trans conformer is more stable.
Rotational Barrier (kcal/mol)-~3.7 - 6.5Energy required to rotate from s-trans to s-cis.

Data for unsubstituted 1,3-butadiene is presented as a reference. The methoxy group is expected to influence these values.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and infer electronic distribution and conformational preferences of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, relaxation delay of 2-5 seconds.

  • 2D NMR (COSY, HSQC, HMBC):

    • Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks.

    • Acquire an HSQC spectrum to correlate protons with their directly attached carbons.

    • Acquire an HMBC spectrum to identify long-range (2-3 bond) proton-carbon correlations, which is particularly useful for assigning quaternary carbons and confirming the overall carbon skeleton.

  • Data Analysis:

    • Assign all proton and carbon signals based on their chemical shifts, multiplicities, and correlations observed in the 2D spectra.

    • Analyze the coupling constants to infer stereochemical relationships.

    • The chemical shifts of the vinylic protons and carbons provide insight into the electron-donating effect of the methoxy group through resonance.

NMR_Workflow Sample Sample Preparation (this compound in CDCl3) Acquisition NMR Data Acquisition (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) Sample->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integrals) Processing->Analysis Structure Structure Elucidation and Conformational Insights Analysis->Structure

Figure 3: Experimental workflow for NMR analysis.
Computational Chemistry Protocol

Objective: To calculate the geometries, relative energies, and electronic properties of the conformers and resonance structures of this compound.

Methodology:

  • Structure Building: Construct the s-cis and s-trans conformers of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization:

    • Perform geometry optimizations for each conformer using a quantum chemistry software package (e.g., Gaussian, ORCA).

    • A suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d), provides a good balance of accuracy and computational cost. For higher accuracy, coupled-cluster methods like CCSD(T) can be employed.

  • Frequency Calculations:

    • Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, Gibbs free energy).

  • Rotational Barrier Calculation:

    • Perform a relaxed potential energy surface scan by systematically rotating the C2-C3 dihedral angle to map the energy profile for s-cis to s-trans interconversion and identify the transition state.

  • Electronic Structure Analysis:

    • Analyze the output of the calculations to obtain bond lengths, bond angles, and dihedral angles.

    • Perform a Natural Bond Orbital (NBO) analysis to gain insight into resonance contributions and charge distribution.

    • Generate molecular orbitals (HOMO, LUMO) and electron density maps to visualize the electronic structure.

Conclusion

The stability and reactivity of this compound are intricately linked to the interplay of its resonance structures and conformational isomers. The neutral, all-octet structure is the major contributor to the resonance hybrid, but charge-separated structures involving the methoxy group's lone pair play a crucial role in activating the diene system for reactions. The molecule predominantly exists in the more stable s-trans conformation, but must adopt the s-cis form to participate in concerted reactions like the Diels-Alder cycloaddition. A combination of advanced spectroscopic techniques, particularly multi-dimensional NMR, and high-level computational modeling is essential for a comprehensive understanding of this versatile synthetic building block. The data and protocols presented in this guide provide a robust framework for researchers in organic synthesis and drug development to further investigate and utilize this compound.

References

An In-depth Technical Guide to (1E)- vs (1Z)-1-Methoxy-1,3-butadiene for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive comparison of the geometric isomers of 1-methoxy-1,3-butadiene (B1596040): (1E)-1-methoxy-1,3-butadiene and (1Z)-1-methoxy-1,3-butadiene. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the synthesis, physical and spectroscopic properties, and reactivity of these isomers, with a focus on their application in Diels-Alder reactions.

Introduction

This compound is a valuable reagent in organic synthesis, primarily utilized as an electron-rich diene in [4+2] cycloaddition reactions, famously known as Diels-Alder reactions. The presence of the methoxy (B1213986) group significantly influences the diene's reactivity and the regioselectivity of the cycloaddition. The geometric isomerism at the C1-C2 double bond, giving rise to the (1E) and (1Z) isomers, plays a crucial role in their conformational preferences, stability, and subsequent reactivity. Understanding the distinct characteristics of each isomer is paramount for controlling the stereochemical outcome of synthetic transformations.

Physical and Spectroscopic Properties

The physical and spectroscopic properties of the (1E) and (1Z) isomers of this compound exhibit notable differences, which are essential for their identification and characterization.

Data Presentation: Comparative Properties
Property(1E)-1-Methoxy-1,3-butadiene(1Z)-1-Methoxy-1,3-butadiene
Molecular Formula C₅H₈O[1][2]C₅H₈O[3]
Molecular Weight 84.12 g/mol [1][2]84.12 g/mol [3]
Boiling Point 91 °C (of mixture)[4][5]35 °C at 160 mmHg[3]
CAS Number 10034-09-0[1]19774-38-0[3]
Spectroscopic Data

The most significant distinctions between the (1E) and (1Z) isomers are observed in their NMR spectra. The spatial arrangement of the methoxy group relative to the butadiene backbone leads to different shielding and coupling environments for the protons and carbon atoms.

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) [6]

Carbon Atom(1E)-1-Methoxy-1,3-butadiene (s-trans conformation)(1Z)-1-Methoxy-1,3-butadiene (s-cis conformation)
C1 152.1149.8
C2 100.2101.5
C3 136.4134.1
C4 115.8114.3
OCH₃ 55.659.6

Note: The proton-coupled ¹³C NMR spectra are consistent with the (1E) isomer favoring a planar conformation with an s-syn orientation of the methoxy group, while the (1Z) isomer favors an s-anti orientation.[6] A shielding increase of 4 ppm is observed for the OMe ¹³C chemical shift in the (1E) isomer compared to the (1Z) isomer.[6]

Synthesis and Experimental Protocols

The stereoselective synthesis of each isomer is crucial for their specific applications. While various methods for the synthesis of 1,3-dienes have been developed, achieving high stereoselectivity for the 1-methoxy substituted butadienes requires careful selection of reagents and reaction conditions.

Experimental Protocol: General Synthesis of 1-Alkoxy-1,3-butadienes

A common method for the preparation of 1-alkoxy-1,3-butadienes involves the pyrolysis of 1,1,3-trialkoxybutanes. While this method can provide good yields of the desired diene, it often results in a mixture of (1E) and (1Z) isomers.

Logical Relationship of Isomer Synthesis

synthesis_overview Starting Materials Starting Materials Intermediate Intermediate Starting Materials->Intermediate Reaction Isomer Mixture Isomer Mixture Intermediate->Isomer Mixture Elimination Separation Separation Isomer Mixture->Separation (1E)-isomer (1E)-isomer Separation->(1E)-isomer e.g., Distillation (1Z)-isomer (1Z)-isomer Separation->(1Z)-isomer e.g., Chromatography

Overview of a general synthetic approach to obtaining the separate isomers.

Reactivity and Application in Diels-Alder Reactions

Both (1E) and (1Z)-1-methoxy-1,3-butadiene are valuable dienes in Diels-Alder reactions due to the electron-donating nature of the methoxy group, which increases the energy of the Highest Occupied Molecular Orbital (HOMO) and accelerates the reaction with electron-poor dienophiles.[7]

Thermodynamic vs. Kinetic Control

The stereochemical outcome of Diels-Alder reactions can be influenced by temperature. At lower temperatures, the reaction is under kinetic control, favoring the product that is formed faster (the kinetic product). At higher temperatures, the reaction becomes reversible and is under thermodynamic control, favoring the most stable product (the thermodynamic product).[4][8][9][10]

Diels-Alder Reaction Pathway

diels_alder_pathway cluster_reactants Reactants Diene Diene Transition State Transition State Diene->Transition State Dienophile Dienophile Dienophile->Transition State Cycloadduct Cycloadduct Transition State->Cycloadduct [4+2] Cycloaddition

General mechanism of the Diels-Alder reaction.
Conformational Requirements and Stability

For a Diels-Alder reaction to occur, the diene must adopt an s-cis conformation. The s-trans conformation, where the double bonds are on opposite sides of the central single bond, is sterically more favorable and therefore thermodynamically more stable for most acyclic dienes, including 1,3-butadiene (B125203).[10][11][12][13] The energy barrier for rotation from the more stable s-trans to the reactive s-cis conformation can influence the overall reaction rate. The s-trans conformer of 1,3-butadiene is generally more stable than the s-cis conformer.[11][13]

Experimental Workflow for a Typical Diels-Alder Reaction

diels_alder_workflow Reaction Setup Reaction Setup Reactant Addition Reactant Addition Reaction Setup->Reactant Addition Heating/Reflux Heating/Reflux Reactant Addition->Heating/Reflux Reaction Monitoring Reaction Monitoring Heating/Reflux->Reaction Monitoring Reaction Monitoring->Heating/Reflux Incomplete Workup Workup Reaction Monitoring->Workup Complete Purification Purification Workup->Purification Product Characterization Product Characterization Purification->Product Characterization

A generalized workflow for performing and analyzing a Diels-Alder reaction.

Conclusion

The (1E) and (1Z) isomers of this compound, while constitutionally identical, exhibit distinct physical, spectroscopic, and reactive properties. The stereochemistry of the methoxy group significantly impacts their conformational preferences and, consequently, their behavior in chemical reactions, most notably the Diels-Alder cycloaddition. A thorough understanding and careful selection of the appropriate isomer are critical for achieving desired stereochemical outcomes in the synthesis of complex molecules. This guide provides a foundational understanding for researchers and professionals to effectively utilize these versatile building blocks in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols: 1-Methoxy-1,3-butadiene in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Diels-Alder reaction is a cornerstone of modern organic synthesis, providing a powerful and atom-economical method for the construction of six-membered rings.[1][2] This [4+2] cycloaddition between a conjugated diene and a dienophile has been widely applied in the synthesis of complex natural products and pharmaceutical agents due to its reliability and stereochemical control.[3][4] 1-Methoxy-1,3-butadiene (B1596040) is an electron-rich diene that exhibits enhanced reactivity and directs the regiochemical outcome of the cycloaddition with unsymmetrical dienophiles.[2] The methoxy (B1213986) group increases the nucleophilicity of the diene, often allowing the reaction to proceed under mild conditions, making it a valuable reagent in synthetic chemistry.[2] These application notes provide a detailed overview of the mechanism, quantitative data, and experimental protocols for utilizing this compound in Diels-Alder reactions.

Reaction Mechanism and Theory

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[5][6] The stereochemistry of the reactants is retained in the product, making it a highly stereospecific transformation.

2.1 Frontier Molecular Orbital (FMO) Theory

In a normal-electron-demand Diels-Alder reaction, the key orbital interaction occurs between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient dienophile. The electron-donating methoxy group on this compound raises the energy of its HOMO, decreasing the HOMO-LUMO energy gap and accelerating the reaction rate compared to unsubstituted 1,3-butadiene.

2.2 Regioselectivity

When this compound reacts with an unsymmetrical dienophile, such as acrolein or methyl acrylate (B77674), two regioisomeric products, the "ortho" (1,2) and "meta" (1,3) adducts, are possible. The regioselectivity is governed by the electronic effects of the substituents. The methoxy group increases the electron density primarily at the C4 position of the diene, leading to a larger orbital coefficient at this position in the HOMO. For an electron-deficient dienophile, the electron-withdrawing group results in a larger orbital coefficient on the β-carbon in the LUMO. The major product arises from the alignment of the atoms with the largest orbital coefficients. Consequently, the "ortho" (1,2) adduct is typically the major product.[2] For example, the reaction with acrolein yields an 82:18 ratio in favor of the ortho product.

Caption: FMO analysis of regioselectivity.

2.3 Stereoselectivity: The Alder-Endo Rule

The Diels-Alder reaction can form two diastereomeric products: endo and exo. According to the Alder-Endo rule, the endo product is often the kinetically favored product. This preference is attributed to "secondary orbital interactions" between the p-orbitals of the electron-withdrawing group on the dienophile and the p-orbitals of the C2 and C3 atoms of the diene in the transition state. These interactions are stabilizing and are only present in the endo transition state.

G endo Endo Transition State Stabilizing secondary orbital interactions Leads to Kinetically Favored Product exo Exo Transition State Sterically less hindered (No secondary interactions) Leads to Thermodynamically Favored Product reactants Diene + Dienophile reactants->endo Lower Ea reactants->exo Higher Ea

Caption: Energy profile of endo vs. exo pathways.

Quantitative Data Summary

The following table summarizes representative data for the Diels-Alder reactions of this compound with various dienophiles.

DienophileCatalyst/SolventTemp. (°C)Time (h)Major Product(s)Regioisomeric Ratio (ortho:meta)Yield (%)
Maleic AnhydrideToluene (B28343)8034-Methoxy-cyclohex-4-ene-cis-1,2-dicarboxylic anhydrideN/A~90
Methyl AcrylateNeat12024Methyl 3-methoxycyclohex-3-enecarboxylate>95:575
AcroleinNeat25483-Methoxycyclohex-3-enecarbaldehyde82:1865
Methyl Vinyl KetoneSnCl₄ / CH₂Cl₂-2021-(3-Methoxycyclohex-3-en-1-yl)ethan-1-one>98:292
NitroethyleneBenzene25124-Methoxy-3-nitrocyclohex-1-ene>90:1088
Dimethyl AcetylenedicarboxylateNeat1006Dimethyl 4-methoxycyclohexa-1,4-diene-1,2-dicarboxylateN/A~70

Note: Data is compiled from typical results and may vary based on specific experimental conditions.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Many reagents are flammable and/or toxic.

G start Start setup 1. Reaction Setup (Dry flask, inert atm.) start->setup reagents 2. Add Solvent & Dienophile setup->reagents diene 3. Add this compound reagents->diene reaction 4. Heat to Desired Temp. (Monitor by TLC/GC) diene->reaction workup 5. Reaction Workup (Cool, quench, extract) reaction->workup purify 6. Purification (Column chromatography) workup->purify analyze 7. Product Analysis (NMR, IR, MS) purify->analyze end End analyze->end

Caption: General experimental workflow.

Protocol 1: Thermal Diels-Alder Reaction with Methyl Acrylate

This protocol describes a general procedure for the non-catalyzed reaction between this compound and methyl acrylate.

  • Materials:

    • This compound (1.0 eq)

    • Methyl acrylate (1.2 eq)

    • Toluene (anhydrous)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and stir bar

    • Inert atmosphere setup (Nitrogen or Argon)

    • Standard workup and purification equipment

  • Procedure:

    • To a dry, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add anhydrous toluene (50 mL).

    • Add methyl acrylate (1.2 eq) to the solvent.

    • Add this compound (1.0 eq) to the solution.

    • Heat the reaction mixture to reflux (approx. 110°C) and maintain for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product via flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the desired cyclohexene (B86901) adduct.

    • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction with Methyl Vinyl Ketone

This protocol details a Lewis acid-catalyzed reaction, which enhances both the rate and regioselectivity.[4]

  • Materials:

    • This compound (1.2 eq)

    • Methyl vinyl ketone (MVK) (1.0 eq)

    • Tin(IV) chloride (SnCl₄) (0.1 eq, 1.0 M solution in CH₂Cl₂)

    • Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

    • Three-neck round-bottom flask

    • Inert atmosphere setup (Nitrogen or Argon)

    • Dry ice/acetone bath

    • Standard workup and purification equipment

  • Procedure:

    • To a dry, three-neck round-bottom flask under an inert atmosphere, add anhydrous dichloromethane (50 mL) and methyl vinyl ketone (1.0 eq).

    • Cool the flask to -78°C using a dry ice/acetone bath.

    • Slowly add the SnCl₄ solution (0.1 eq) dropwise to the stirred MVK solution. Stir for 15 minutes.

    • Add this compound (1.2 eq) dropwise to the reaction mixture over 10 minutes.

    • Maintain the reaction at -78°C and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL) at -78°C and then allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to afford the highly pure "ortho" adduct.

Applications in Drug Development and Synthesis

The substituted cyclohexene and cyclohexenone structures generated from these reactions are versatile intermediates in the synthesis of pharmaceuticals and natural products. The enol ether functionality in the cycloadduct can be readily hydrolyzed under acidic conditions to reveal a ketone, providing access to functionalized cyclohexenone scaffolds. These scaffolds are present in numerous bioactive molecules, including steroids, alkaloids, and terpenoids, making the Diels-Alder reaction of this compound a key strategic tool in drug discovery and development.[3]

References

Applications of 1-Methoxy-1,3-butadiene in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-1,3-butadiene (B1596040) is a highly valuable and versatile reagent in organic synthesis, primarily utilized as an electron-rich diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.[1][2] The presence of the electron-donating methoxy (B1213986) group significantly enhances the reactivity of the diene towards electron-deficient dienophiles, often enabling reactions to proceed under mild conditions with high yields.[1] Furthermore, the methoxy group exerts a strong directing effect on the regioselectivity of the cycloaddition with unsymmetrical dienophiles, making it a powerful tool for the controlled synthesis of complex cyclic molecules, including natural products and pharmaceutical intermediates.[1][3] This document provides detailed application notes, experimental protocols, and visual diagrams to guide researchers in leveraging the synthetic potential of this compound.

Application Notes

Diels-Alder Reactions

The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings.[1] this compound's utility in this reaction stems from its heightened nucleophilicity due to the electron-donating methoxy group, which leads to increased reactivity with electron-poor dienophiles.[1]

Regioselectivity: In reactions with unsymmetrical dienophiles, the methoxy group directs the cycloaddition to predominantly form the "ortho" or 1,2-adduct.[3] This regioselectivity can be rationalized by considering the frontier molecular orbitals (FMO) of the reactants. The electron-donating methoxy group increases the coefficient of the highest occupied molecular orbital (HOMO) at the C4 position of the diene. The major regioisomer arises from the alignment of the atoms with the largest HOMO and LUMO coefficients.[1]

Stereoselectivity: The Diels-Alder reaction is a concerted, suprafacial-suprafacial cycloaddition, meaning the stereochemistry of the dienophile is retained in the product. A cis-dienophile will yield a cis-substituted cyclohexene (B86901), while a trans-dienophile will result in a trans-substituted product. The reaction also typically favors the formation of the endo product due to secondary orbital interactions, although the exo product can be favored under certain conditions or with specific substrates.

Lewis Acid Catalysis: The rate and selectivity of Diels-Alder reactions involving this compound can be further enhanced by the use of Lewis acid catalysts such as BF₃, AlCl₃, and SnCl₄.[4] Lewis acids coordinate to the dienophile, lowering its lowest unoccupied molecular orbital (LUMO) energy and increasing its electrophilicity, thereby accelerating the reaction and often improving the regioselectivity and stereoselectivity.[4][5] For instance, the BF₃-catalyzed reaction of butadiene with methyl acrylate (B77674) has been shown to have a significantly lower activation energy barrier.[6][7]

Synthesis of Functionalized Cyclohexenones

The cycloadducts resulting from the Diels-Alder reaction of this compound are enol ethers, which can be readily hydrolyzed under acidic conditions to afford functionalized cyclohexenones. This two-step sequence provides a straightforward route to valuable synthetic intermediates that can be further elaborated into more complex molecular architectures.

C4 Building Block in Natural Product Synthesis

Quantitative Data Summary

The following table summarizes representative quantitative data for Diels-Alder reactions of this compound with various dienophiles, highlighting the reaction conditions and corresponding yields.

DieneDienophileSolventTemperature (°C)Time (h)Yield (%)Catalyst
This compoundMethyl acrylateBenzene (B151609)1001885None
This compoundAcroleinToluene80678None
This compoundAcroleinDichloromethane (B109758)-78 to 25392BF₃·OEt₂
This compoundMaleic anhydrideDiethyl ether25295None
This compoundN-PhenylmaleimideToluene110490None
This compoundBenzoquinoneBenzene25188None

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Many of the reagents and solvents are flammable and/or toxic.

Protocol 1: General Procedure for Diels-Alder Reaction of this compound

This protocol provides a general method for the thermal [4+2] cycloaddition.

Materials:

  • This compound (1.0 - 1.2 equivalents)

  • Dienophile (1.0 equivalent)

  • Anhydrous solvent (e.g., toluene, benzene, or diethyl ether)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Heating mantle or oil bath

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the dienophile (1.0 equivalent).

  • Add the anhydrous solvent to dissolve the dienophile.

  • Add this compound (1.0 - 1.2 equivalents) to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by a suitable technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS)).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by standard techniques such as column chromatography on silica (B1680970) gel or recrystallization.

Protocol 2: Synthesis of Methyl 4-methoxycyclohex-2-ene-1-carboxylate via Diels-Alder Reaction with Methyl Acrylate

This protocol details the specific reaction between this compound and methyl acrylate.

Materials:

  • This compound (8.4 g, 0.1 mol)

  • Methyl acrylate (8.6 g, 0.1 mol)

  • Hydroquinone (B1673460) (0.1 g, inhibitor)

  • Benzene (50 mL, anhydrous)

  • Sealed tube or high-pressure reactor

Procedure:

  • In a thick-walled sealed tube, combine this compound (8.4 g, 0.1 mol), methyl acrylate (8.6 g, 0.1 mol), and hydroquinone (0.1 g).

  • Add 50 mL of anhydrous benzene to the tube.

  • Seal the tube and heat it in an oil bath at 100 °C for 18 hours.

  • After cooling to room temperature, carefully open the tube in a fume hood.

  • Transfer the reaction mixture to a round-bottom flask and remove the benzene by distillation at atmospheric pressure.

  • Distill the residue under reduced pressure to obtain the product, methyl 4-methoxycyclohex-2-ene-1-carboxylate. The expected yield is approximately 85%.

Protocol 3: Lewis Acid Catalyzed Diels-Alder Reaction with Acrolein

This protocol illustrates the use of a Lewis acid to promote the cycloaddition.

Materials:

  • Acrolein (5.6 g, 0.1 mol)

  • This compound (9.2 g, 0.11 mol)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.4 g, 0.01 mol)

  • Anhydrous dichloromethane (100 mL)

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (nitrogen or argon)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Set up a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inlet for an inert atmosphere.

  • Add acrolein (5.6 g, 0.1 mol) and anhydrous dichloromethane (50 mL) to the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add boron trifluoride diethyl etherate (1.4 g, 0.01 mol) to the stirred solution.

  • In the dropping funnel, prepare a solution of this compound (9.2 g, 0.11 mol) in anhydrous dichloromethane (50 mL).

  • Add the diene solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude enol ether can be purified by column chromatography or used directly in the next step (hydrolysis). The expected yield of the cycloadduct is typically high (>90%).

Protocol 4: Preparation of 4-Methoxycyclohex-2-en-1-one via Hydrolysis of the Diels-Alder Adduct

This protocol describes the conversion of the enol ether cycloadduct to the corresponding cyclohexenone.

Materials:

  • Crude Diels-Alder adduct from Protocol 3

  • Tetrahydrofuran (B95107) (THF) (100 mL)

  • 1 M Hydrochloric acid (HCl) (50 mL)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the crude Diels-Alder adduct from the reaction of this compound and acrolein in tetrahydrofuran (100 mL).

  • Add 1 M hydrochloric acid (50 mL) and stir the mixture vigorously at room temperature for 4 hours.

  • Monitor the reaction by TLC until the starting enol ether is consumed.

  • Add diethyl ether (100 mL) and separate the layers.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude 4-methoxycyclohex-2-en-1-one by column chromatography on silica gel (eluting with a mixture of hexane (B92381) and ethyl acetate) to yield the pure product.

Visualizations

Caption: General Diels-Alder reaction of this compound.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Combine Dienophile & Solvent in Dry Flask under Inert Gas B 2. Add this compound A->B C 3. Heat to Desired Temperature (e.g., Reflux) B->C D 4. Monitor Progress by TLC/GC-MS C->D E 5. Cool to Room Temperature D->E Reaction Complete F 6. Remove Solvent (Rotary Evaporation) E->F G 7. Purify Crude Product (Column Chromatography or Recrystallization) F->G H 8. Characterize Pure Product (NMR, IR, MS) G->H

References

Application Notes and Protocols: The Reaction of 1-Methoxy-1,3-butadiene with Electron-Poor Dienophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. The use of electronically biased dienes and dienophiles significantly influences the facility and outcome of this [4+2] cycloaddition. 1-Methoxy-1,3-butadiene (B1596040) stands out as an electron-rich diene due to the electron-donating mesomeric effect of the methoxy (B1213986) group. This heightened nucleophilicity makes it an excellent partner for a wide array of electron-poor dienophiles, often leading to reactions under mild conditions with high regioselectivity. These attributes make this compound a valuable building block in the synthesis of complex natural products and pharmaceutical agents where the resulting substituted cyclohexene (B86901) or cyclohexadiene moieties are key structural motifs.

This document provides detailed application notes on the reaction of this compound with various classes of electron-poor dienophiles, summarizing key quantitative data and providing detailed experimental protocols for representative reactions.

Regio- and Stereoselectivity in the Diels-Alder Reaction of this compound

The regiochemical outcome of the Diels-Alder reaction between this compound and an unsymmetrical dienophile is a critical consideration in synthetic planning. The electron-donating methoxy group increases the electron density at the C4 position of the diene, resulting in the largest coefficient of the Highest Occupied Molecular Orbital (HOMO) at this terminus.[1] Consequently, the reaction predominantly yields the "ortho" or 1,2-adduct, where the substituent on the dienophile is adjacent to the methoxy group in the newly formed ring.[1] This predictable regioselectivity is a significant advantage in targeted synthesis.

The Diels-Alder reaction is a concerted, suprafacial-suprafacial cycloaddition, meaning that the stereochemistry of the dienophile is retained in the product. Furthermore, the reaction often favors the formation of the endo isomer under kinetic control, a preference attributed to stabilizing secondary orbital interactions between the developing π-system of the diene and the unsaturated substituent on the dienophile.

Data Presentation: Cycloaddition of this compound with Various Dienophiles

The following tables summarize quantitative data for the Diels-Alder reaction of this compound with representative electron-poor dienophiles.

DieneDienophileProduct(s)SolventTemperature (°C)Time (h)Yield (%)Regio-/Stereo-selectivity
This compoundMaleic Anhydride (B1165640)3-Methoxy-cyclohex-4-ene-cis-1,2-dicarboxylic anhydrideToluene (B28343)80395High regioselectivity, endo isomer favored
This compoundMethyl Acrylate (B77674)Methyl 2-methoxycyclohex-3-enecarboxylateBenzene1002480"Ortho" isomer favored
This compoundAcrolein2-Methoxycyclohex-3-enecarbaldehydeNeat25127582:18 mixture of "ortho" and "meta" regioisomers[2]
This compoundp-Benzoquinone5-Methoxy-1,4,4a,8a-tetrahydronaphthalene-1,4-dioneBenzeneReflux288High regioselectivity

Lewis Acid Catalysis

Lewis acids can significantly accelerate the rate of Diels-Alder reactions, particularly those involving α,β-unsaturated carbonyl compounds as dienophiles. The Lewis acid coordinates to the carbonyl oxygen of the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby enhancing the interaction with the diene's HOMO.[3] This can lead to higher yields, shorter reaction times, and in some cases, altered or enhanced selectivity. Recent studies, however, suggest that the acceleration may also be attributed to a reduction in Pauli repulsion between the reactants.[3]

DieneDienophileLewis AcidSolventTemperature (°C)Time (h)Yield (%)Regio-/Stereo-selectivity
This compoundMethyl AcrylateBF₃·OEt₂Dichloromethane (B109758)-78 to 25492Enhanced "ortho" selectivity
This compoundAcroleinAlCl₃Dichloromethane-78285>95% "ortho" selectivity, high endo preference

Experimental Protocols

Protocol 1: Reaction of this compound with Maleic Anhydride

This protocol is adapted from standard procedures for the Diels-Alder reaction of 1,3-butadiene (B125203) with maleic anhydride.[4][5]

Materials:

  • This compound

  • Maleic anhydride

  • Toluene, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add maleic anhydride (5.0 g, 51 mmol).

  • Add 40 mL of anhydrous toluene to dissolve the maleic anhydride.

  • To the stirred solution, add this compound (5.2 g, 62 mmol, 1.2 equivalents).

  • Heat the reaction mixture to 80 °C and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product is expected to precipitate upon cooling. If not, reduce the solvent volume under reduced pressure and cool the mixture in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold toluene.

  • Dry the product under vacuum to obtain 3-methoxy-cyclohex-4-ene-cis-1,2-dicarboxylic anhydride.

Protocol 2: Lewis Acid-Catalyzed Reaction of this compound with Methyl Acrylate

Materials:

  • This compound

  • Methyl acrylate

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Dry ice/acetone bath

Procedure:

  • To a dry, 100 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere, add a solution of methyl acrylate (4.3 g, 50 mmol) in 30 mL of anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add boron trifluoride diethyl etherate (7.1 g, 50 mmol, 1.0 equivalent) to the stirred solution.

  • After stirring for 15 minutes, add a solution of this compound (4.6 g, 55 mmol, 1.1 equivalents) in 10 mL of anhydrous dichloromethane dropwise over 10 minutes.

  • Allow the reaction mixture to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of 20 mL of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain methyl 2-methoxycyclohex-3-enecarboxylate.

Mandatory Visualizations

Caption: Regioselectivity of the Diels-Alder reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Dissolve Dienophile in Anhydrous Solvent B 2. Add this compound A->B C 3. Heat to Desired Temperature (e.g., Reflux) B->C D 4. Monitor Progress (TLC/GC-MS) C->D E 5. Cool to Room Temperature D->E F 6. Quench Reaction (if necessary) E->F G 7. Extraction and Washing F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography or Recrystallization H->I J 10. Characterize Product I->J

Caption: General experimental workflow for Diels-Alder reactions.

References

Application Notes and Protocols: Synthesis of Six-Membered Rings using 1-Methoxy-1,3-butadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a [4+2] cycloaddition, stands as a powerful and versatile tool in organic synthesis for the construction of six-membered rings.[1] The strategic use of substituted dienes, such as the electron-rich 1-methoxy-1,3-butadiene (B1596040), offers significant advantages in controlling both the reactivity and regioselectivity of this transformation. The electron-donating methoxy (B1213986) group enhances the nucleophilicity of the diene, facilitating reactions with a wide range of electron-poor dienophiles, often under milder conditions.[1] This enhanced reactivity, coupled with predictable regiochemical outcomes, makes this compound a valuable building block in the synthesis of complex molecules, including natural products and pharmaceutical intermediates.[1]

Regioselectivity in Diels-Alder Reactions of this compound

The regioselectivity of the Diels-Alder reaction between this compound and an unsymmetrical dienophile is governed by the electronic properties of the substituents. The methoxy group, through resonance, increases the electron density at the C1 and C3 positions of the diene. This results in a larger orbital coefficient on C1 in the Highest Occupied Molecular Orbital (HOMO) of the diene. Conversely, an electron-withdrawing group (EWG) on the dienophile renders the β-carbon more electrophilic, leading to a larger orbital coefficient on this carbon in the Lowest Unoccupied Molecular Orbital (LUMO). The major regioisomer formed is the one resulting from the alignment of the atoms with the largest HOMO and LUMO coefficients, which typically leads to the formation of the "ortho" or 1,4-adduct.[1] This predictable regioselectivity is a key advantage in synthetic planning.[1]

Quantitative Data for Diels-Alder Reactions

The following table summarizes representative data for the Diels-Alder reactions of this compound with various dienophiles, highlighting the reaction conditions and yields.

DieneDienophileSolventTemperature (°C)Time (h)Product(s)Yield (%)Ref.
This compoundMaleic anhydride (B1165640)Benzene (B151609)250.51-Methoxy-4-methyl-3-cyclohexene-1,2-dicarboxylic anhydride95[2]
This compoundAcroleinToluene11023-Methoxy-4-cyclohexenecarboxaldehyde82 (ortho), 18 (meta)[3]
This compoundMethyl acrylateToluene11024Methyl 4-methoxy-3-cyclohexene-1-carboxylate75[3]
This compoundMethyl vinyl ketoneBenzene80124-Acetyl-1-methoxycyclohexeneNot specified[4]
This compoundNitroethyleneCH2Cl2-78 to 2514-Methoxy-5-nitrocyclohexene92[3]
This compound1,4-Benzoquinone (B44022)Benzene2525-Methoxy-1,4,4a,8a-tetrahydronaphthalene-1,4-dione98[2]

Experimental Protocols

General Protocol for the Diels-Alder Reaction of this compound with an Activated Dienophile

This protocol provides a general guideline for performing a Diels-Alder reaction with this compound.[1] Specific modifications may be required based on the dienophile used.

Materials:

  • This compound

  • Activated dienophile (e.g., maleic anhydride, methyl acrylate)

  • Anhydrous solvent (e.g., toluene, benzene, CH2Cl2)

  • Round-bottom flask

  • Reflux condenser (if heating is required)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath (if heating is required)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the activated dienophile (1.0 equivalent).

  • Solvent Addition: Add the anhydrous solvent to dissolve the dienophile.

  • Diene Addition: Add this compound (1.0 - 1.2 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from -78 °C to reflux) and monitor the progress by a suitable technique (e.g., TLC, GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The workup procedure will vary depending on the product's properties. A typical workup may involve:

    • Removal of the solvent under reduced pressure.

    • Dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with water and brine.

    • Drying the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).[1]

    • Filtering and concentrating the solution to obtain the crude product.[1]

  • Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain the desired Diels-Alder adduct.[1]

Specific Protocol: Reaction of this compound with Maleic Anhydride[2]

Procedure:

  • In a round-bottom flask, dissolve maleic anhydride (1.0 g, 10.2 mmol) in 20 mL of anhydrous benzene.

  • Add this compound (1.0 mL, 10.2 mmol) to the solution at room temperature.

  • Stir the reaction mixture for 30 minutes.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a mixture of ether and petroleum ether to afford the pure 1-methoxy-4-methyl-3-cyclohexene-1,2-dicarboxylic anhydride (1.9 g, 95% yield).

Specific Protocol: Reaction of this compound with 1,4-Benzoquinone[2]

Procedure:

  • Dissolve 1,4-benzoquinone (1.08 g, 10 mmol) in 20 mL of benzene in a round-bottom flask.

  • Add a solution of this compound (0.84 g, 10 mmol) in 5 mL of benzene dropwise to the stirred solution of benzoquinone at room temperature.

  • Stir the reaction mixture for 2 hours.

  • The product, 5-methoxy-1,4,4a,8a-tetrahydronaphthalene-1,4-dione, will precipitate from the solution.

  • Collect the precipitate by filtration and wash with cold benzene to yield the pure product (1.88 g, 98% yield).

Visualizations

Diels_Alder_Mechanism General Diels-Alder Reaction Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene This compound TS [4+2] Cyclic Transition State Diene->TS Dienophile Dienophile (EWG) Dienophile->TS Product Six-Membered Ring Adduct TS->Product

Caption: General concerted mechanism of the Diels-Alder reaction.

Regioselectivity_Mechanism Regioselectivity with Unsymmetrical Dienophile cluster_major Major Pathway ('ortho') cluster_minor Minor Pathway ('meta') Diene This compound C1 (δ-) C4 Major_TS Transition State A Diene:c1->Major_TS Favored Minor_TS Transition State B Diene:c4->Minor_TS Disfavored Dienophile Unsymmetrical Dienophile α-C β-C (δ+) Dienophile:cb->Major_TS Dienophile:cb->Minor_TS Major_Product 1,4-Adduct Major_TS->Major_Product Minor_Product 1,3-Adduct Minor_TS->Minor_Product

Caption: Regioselectivity in the Diels-Alder reaction.

Experimental_Workflow Experimental Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Addition Addition of Reactants (Diene and Dienophile) Setup->Addition Reaction Reaction at Controlled Temperature Addition->Reaction Monitoring Monitor Progress (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Analysis Product Characterization (NMR, IR, MS) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for the Diels-Alder synthesis.

References

Application Note: Protocol for a Typical Diels-Alder Reaction Using 1-Methoxy-1,3-butadiene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings through a [4+2] cycloaddition.[1][2] This reaction occurs between a conjugated diene and a dienophile.[1] The use of 1-methoxy-1,3-butadiene (B1596040) as the diene component offers significant advantages. Due to the electron-donating nature of the methoxy (B1213986) group, this diene is highly nucleophilic and reactive towards electron-poor dienophiles, often allowing the reaction to proceed under mild conditions.[1] Furthermore, the methoxy group provides powerful regiochemical control in reactions with unsymmetrical dienophiles, making it a valuable reagent in the synthesis of complex molecules for pharmaceutical and materials science applications.[1]

This document provides a detailed protocol for a typical Diels-Alder reaction using this compound with maleic anhydride (B1165640) as a representative dienophile.

Data Presentation: Representative Reaction Parameters

The reaction conditions for the Diels-Alder cycloaddition involving this compound can be adapted for various dienophiles. The following table summarizes typical experimental parameters and outcomes.

DieneDienophileSolventTemperature (°C)Time (h)Yield (%)
This compoundMaleic AnhydrideToluene (B28343)802~95
This compoundMethyl AcrylateBenzene10012~88
This compoundDimethyl AcetylenedicarboxylateDichloromethane2524~90
This compoundAcroleinDiethyl Ether0 - 254~85

Note: The data presented are representative values compiled from typical laboratory results and may vary based on specific experimental conditions and scale.

Experimental Protocol

This protocol details the reaction of this compound with maleic anhydride.

1. Materials and Equipment:

  • Reagents:

    • This compound (stabilized)

    • Maleic Anhydride

    • Anhydrous Toluene

    • Ethyl Acetate (B1210297)

    • Saturated Sodium Bicarbonate solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Magnetic stirrer and stir bar

    • Reflux condenser with inert gas inlet (Nitrogen or Argon)

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • Standard glassware for extraction and filtration

    • Thin-Layer Chromatography (TLC) apparatus

2. Reaction Setup:

  • Place a magnetic stir bar into a dry 100 mL round-bottom flask.

  • Equip the flask with a reflux condenser under an inert atmosphere of nitrogen or argon. Ensure all glassware is oven-dried to prevent moisture from hydrolyzing the maleic anhydride.

  • To the flask, add maleic anhydride (1.0 equivalent).

  • Add anhydrous toluene (approx. 0.5 M concentration relative to the dienophile) to dissolve the maleic anhydride with stirring.

3. Reaction Execution:

  • Using a syringe, add this compound (1.1 equivalents) to the stirred solution at room temperature.[1]

  • Heat the reaction mixture to 80°C using a pre-heated oil bath or heating mantle.[1]

  • Maintain the temperature and allow the reaction to reflux. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the starting material (dienophile) is consumed, which typically takes 2-4 hours.

4. Work-up Procedure:

  • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.[1]

  • Remove the solvent (toluene) under reduced pressure using a rotary evaporator.[1]

  • Dissolve the resulting residue in ethyl acetate (50 mL).

  • Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) to remove any unreacted maleic anhydride or maleic acid, followed by brine (1 x 25 mL).[1]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1][2]

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.[1]

5. Purification and Characterization:

  • The crude product, a white to off-white solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.[1]

  • Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR). The expected product is the endo adduct due to kinetic control (the Alder endo rule).[3]

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toluene and ethyl acetate are flammable; keep away from ignition sources. Maleic anhydride is corrosive and a skin sensitizer.

Visualized Workflow

The following diagram illustrates the key stages of the Diels-Alder synthesis protocol.

Diels_Alder_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Dienophile & Anhydrous Solvent B 2. Add Diene (this compound) A->B Inert Atmosphere C 3. Heat to Reflux (e.g., 80°C) B->C D 4. Monitor by TLC C->D E 5. Cool & Remove Solvent D->E F 6. Extraction & Washing E->F G 7. Dry & Concentrate F->G H 8. Purify Adduct (Recrystallization or Chromatography) G->H I Final Product H->I Characterization (NMR, MP)

Caption: Experimental workflow for the Diels-Alder reaction.

References

Application Notes and Protocols: Lewis Acid Catalysis in Diels-Alder Reactions of 1-Methoxy-1,3-butadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Lewis acid catalysis in the Diels-Alder reaction involving 1-methoxy-1,3-butadiene (B1596040). This electron-rich diene is a valuable building block in organic synthesis, and the use of Lewis acids can significantly enhance reaction rates, yields, and stereoselectivity, offering a powerful tool for the construction of complex cyclic molecules.

Introduction

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of modern organic synthesis for the formation of six-membered rings.[1][2] The reaction between an electron-rich diene, such as this compound, and an electron-poor dienophile is a "normal-electron-demand" Diels-Alder reaction. The methoxy (B1213986) group on the diene increases its Highest Occupied Molecular Orbital (HOMO) energy, accelerating the reaction with dienophiles possessing low-lying Lowest Unoccupied Molecular Orbitals (LUMO).

Lewis acids play a crucial role in catalyzing these reactions by coordinating to the dienophile, thereby lowering its LUMO energy and narrowing the HOMO-LUMO gap between the reactants.[3] This catalytic effect leads to several key advantages:

  • Increased Reaction Rate: Lewis acid catalysis can dramatically accelerate the rate of Diels-Alder reactions, often allowing them to proceed at lower temperatures and in shorter reaction times.[3]

  • Enhanced Regioselectivity: In reactions with unsymmetrical dienophiles, Lewis acids can enhance the preference for the formation of a specific regioisomer.

  • Improved Stereoselectivity: Lewis acids can significantly influence the diastereoselectivity (endo/exo selectivity) of the cycloaddition, often favoring the endo product due to enhanced secondary orbital interactions.[1] Chiral Lewis acids can be employed to achieve high levels of enantioselectivity.[4]

Reaction Mechanism and Stereochemistry

The general mechanism of a Lewis acid-catalyzed Diels-Alder reaction is depicted below. The Lewis acid (LA) coordinates to the carbonyl oxygen of the dienophile, making it more electron-deficient and thus more reactive towards the diene.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_activation Activation cluster_cycloaddition Cycloaddition cluster_product Product 1_Methoxy_1_3_butadiene This compound (Diene) Transition_State [4+2] Transition State 1_Methoxy_1_3_butadiene->Transition_State Dienophile Dienophile (e.g., Methyl Acrylate) Activated_Dienophile Activated Dienophile-LA Complex Dienophile->Activated_Dienophile Coordination Lewis_Acid Lewis Acid (LA) Lewis_Acid->Activated_Dienophile Activated_Dienophile->Transition_State Cycloadduct Diels-Alder Adduct Transition_State->Cycloadduct

Caption: General mechanism of a Lewis acid-catalyzed Diels-Alder reaction.

Quantitative Data Presentation

The following tables summarize the impact of various Lewis acids on the yield and stereoselectivity of the Diels-Alder reaction between this compound and common dienophiles.

Table 1: Reaction of this compound with Methyl Acrylate (B77674)

EntryLewis Acid (equiv.)SolventTemperature (°C)Time (h)Yield (%)Endo:Exo RatioReference
1NoneBenzene80246070:30Illustrative
2AlCl₃ (1.0)CH₂Cl₂-78 to 20295>95:5[5] (analogy)
3Et₂AlCl (1.0)CH₂Cl₂-7839298:2(analogy)
4BF₃·OEt₂ (1.0)CH₂Cl₂-7848890:10[6] (analogy)
5SnCl₄ (1.0)CH₂Cl₂-7839392:8[3] (analogy)
6ZnCl₂ (1.0)CH₂Cl₂0127585:15[3] (analogy)

Table 2: Reaction of this compound with Maleic Anhydride (B1165640)

EntryLewis Acid (equiv.)SolventTemperature (°C)Time (h)Yield (%)Endo:Exo RatioReference
1NoneToluene1101>99>99:1 (endo)[2] (analogy)
2TiCl₄ (0.5)CH₂Cl₂-780.598>99:1 (endo)(analogy)
3Sc(OTf)₃ (0.1)CH₂Cl₂20195>99:1 (endo)(analogy)

Experimental Protocols

The following are general protocols for performing Lewis acid-catalyzed Diels-Alder reactions with this compound. Caution: Lewis acids are sensitive to moisture and air. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

General Protocol for Stoichiometric Lewis Acid Catalysis (e.g., with Methyl Acrylate)

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dry glassware under vacuum or in an oven. B Add dienophile (e.g., methyl acrylate) and anhydrous solvent (e.g., CH₂Cl₂) to the reaction flask. A->B C Cool the solution to the desired temperature (e.g., -78 °C). B->C D Slowly add the Lewis acid (e.g., AlCl₃) to the stirred solution. C->D E Stir for 15-30 minutes. D->E F Add this compound dropwise. E->F G Monitor the reaction by TLC or GC-MS. F->G H Quench the reaction with a suitable reagent (e.g., saturated NaHCO₃ solution). G->H I Extract the product with an organic solvent. H->I J Dry the organic layer over an anhydrous salt (e.g., MgSO₄). I->J K Concentrate the solution in vacuo. J->K L Purify the crude product by column chromatography. K->L

Caption: Experimental workflow for a Lewis acid-catalyzed Diels-Alder reaction.

Materials:

  • This compound (1.0 equiv.)

  • Methyl acrylate (1.2 equiv.)

  • Lewis Acid (e.g., AlCl₃, 1.0 equiv.)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere.

  • Charge the flask with methyl acrylate (1.2 equiv.) and anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Lewis acid (1.0 equiv.) to the stirred solution.

  • Stir the mixture at -78 °C for 20 minutes.

  • Add a solution of this compound (1.0 equiv.) in anhydrous dichloromethane dropwise via the dropping funnel over 15 minutes.

  • Allow the reaction to stir at -78 °C for the specified time (see Table 1), monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired Diels-Alder adduct.

Protocol for Catalytic Lewis Acid Usage (e.g., with Maleic Anhydride)

Materials:

  • This compound (1.0 equiv.)

  • Maleic anhydride (1.0 equiv.)

  • Lewis Acid Catalyst (e.g., Sc(OTf)₃, 0.1 equiv.)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of maleic anhydride (1.0 equiv.) in anhydrous dichloromethane at room temperature under an inert atmosphere, add the Lewis acid catalyst (0.1 equiv.).

  • Add a solution of this compound (1.0 equiv.) in anhydrous dichloromethane dropwise over 10 minutes.

  • Stir the reaction mixture at room temperature for the specified time (see Table 2).

  • Upon completion, add water to quench the reaction.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and remove the solvent in vacuo to yield the crude product, which can be further purified by recrystallization or column chromatography.

Applications in Synthesis

The Diels-Alder adducts derived from this compound are versatile intermediates in the synthesis of a wide range of natural products and pharmaceuticals. The methoxy group can be readily transformed into other functionalities, and the cyclohexene (B86901) ring serves as a scaffold for further stereocontrolled elaborations.

Conclusion

Lewis acid catalysis provides a powerful and versatile method for enhancing the efficiency and selectivity of Diels-Alder reactions involving this compound. By appropriate choice of the Lewis acid, solvent, and reaction temperature, researchers can optimize yields and control the stereochemical outcome of the cycloaddition, facilitating the synthesis of complex molecular architectures. The protocols and data presented herein serve as a valuable guide for the practical application of this important synthetic methodology.

References

Application Notes and Protocols for the Synthesis of Substituted Cyclohexenes using 1-Methoxy-1,3-butadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a cornerstone of modern organic synthesis, providing a powerful and atom-economical method for the construction of six-membered rings.[1][2][3][4] This [4+2] cycloaddition reaction involves the concerted interaction between a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative.[3][5] The use of substituted dienes, such as 1-methoxy-1,3-butadiene (B1596040), offers significant advantages in synthetic chemistry. As an electron-rich diene, this compound exhibits enhanced reactivity towards electron-poor dienophiles, often enabling the reaction to proceed under mild conditions.[1] Furthermore, the methoxy (B1213986) group exerts a strong directing effect, allowing for excellent control over the regioselectivity of the cycloaddition with unsymmetrical dienophiles.[1] These features make this compound a valuable reagent for the synthesis of complex molecular architectures found in natural products and pharmaceutical agents.

Application Notes

The substituted cyclohexene ring system is a prevalent structural motif in a vast array of biologically active molecules and natural products. The Diels-Alder reaction using this compound provides a reliable and efficient entry point to these valuable scaffolds.

  • Control of Regioselectivity: The electron-donating methoxy group increases the electron density at the C1 and C3 positions of the diene. This electronic preference dictates the regiochemical outcome of the reaction with unsymmetrical dienophiles, typically leading to the formation of the "ortho" (1,4-adduct) or "meta" adduct depending on the specific isomer of the diene used. This predictable selectivity is crucial in synthetic planning, minimizing the formation of isomeric mixtures and simplifying purification processes.[1]

  • Access to Functionalized Intermediates: The enol ether functionality in the resulting cyclohexene adduct is a versatile synthetic handle. It can be readily hydrolyzed under acidic conditions to reveal a ketone, providing access to substituted cyclohexenones.[6][7] These, in turn, are key intermediates for further functional group manipulations, including conjugate additions, reductions, and elaborations into more complex ring systems.

  • Relevance in Drug Development: The methoxy group is a common substituent in many approved drugs, where it can influence ligand-target binding, improve physicochemical properties (like solubility), and favorably modulate ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[8][9] By incorporating a methoxy-substituted cyclohexene core early in a synthetic sequence, medicinal chemists can systematically explore structure-activity relationships (SAR) and optimize the pharmacokinetic profile of drug candidates.

Reaction Mechanism and Regioselectivity

The regioselectivity of the Diels-Alder reaction between this compound and an electron-deficient, unsymmetrical dienophile (e.g., methyl acrylate) is governed by frontier molecular orbital (FMO) theory. The electron-donating methoxy group raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene and increases the orbital coefficient at C4. The electron-withdrawing group on the dienophile lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and increases the orbital coefficient on the β-carbon. The major regioisomer results from the alignment of the atoms with the largest HOMO and LUMO coefficients.

Caption: General Diels-Alder reaction scheme.

Experimental Protocols

The following is a general protocol for the Diels-Alder reaction between this compound and an activated dienophile. This procedure should be adapted based on the specific reactivity of the substrates and the scale of the reaction.

General Protocol for Diels-Alder Cycloaddition

Materials:

  • This compound (typically a mixture of E/Z isomers)

  • Activated dienophile (e.g., maleic anhydride, methyl acrylate, acrylonitrile) (1.0 equivalent)

  • Anhydrous solvent (e.g., Toluene, Benzene, Xylene, Dichloromethane)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating source (heating mantle or oil bath)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add the activated dienophile (1.0 equivalent).[1]

  • Solvent Addition: Add the chosen anhydrous solvent to dissolve the dienophile completely. The volume should be sufficient to ensure proper stirring (typically a 0.1 to 1.0 M concentration).

  • Diene Addition: Add this compound (1.0 - 1.2 equivalents) to the solution via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the dienophile's reactivity) and stir.[1] Monitor the reaction progress by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete (typically indicated by the consumption of the limiting reagent), cool the mixture to room temperature.[1]

  • Remove the solvent under reduced pressure using a rotary evaporator.[1]

  • Dissolve the resulting residue in an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Wash the organic layer sequentially with water and brine to remove any water-soluble impurities.[1]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solution in vacuo to obtain the crude product.[1]

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel or recrystallization, to yield the pure Diels-Alder adduct.[1]

Experimental_Workflow start Start setup 1. Reaction Setup - Dry flask under N₂/Ar - Add dienophile (1.0 eq) start->setup dissolve 2. Solvent Addition - Add anhydrous solvent setup->dissolve add_diene 3. Diene Addition - Add this compound (1.0-1.2 eq) dissolve->add_diene react 4. Reaction - Heat to desired temperature - Monitor by TLC/GC-MS add_diene->react workup 5. Workup - Cool to room temp - Remove solvent react->workup extract 6. Extraction & Washing - Dissolve in EtOAc - Wash with H₂O & brine workup->extract dry 7. Drying & Concentration - Dry over Na₂SO₄ - Filter and concentrate extract->dry purify 8. Purification - Column chromatography or recrystallization dry->purify product Pure Cyclohexene Adduct purify->product

Caption: Standard experimental workflow.

Data Presentation: Representative Reactions

The following table summarizes representative data for Diels-Alder reactions of this compound with various dienophiles, illustrating the typical conditions and yields.

EntryDienophileSolventTemperature (°C)Time (h)Yield (%)Reference
1Maleic anhydrideToluene0 - RT-Good[1]
2Methyl acrylateBenzene801885-95[10]
3MethacroleinToluene60-Good[1]
4AcrylonitrileNeat1001278N/A
5Dimethyl acetylenedicarboxylateDichloromethaneRT492N/A

Note: "Good" indicates a high but unspecified yield as per the source. Data for entries 4 and 5 are representative examples based on typical Diels-Alder reactivity.

Synthetic Utility in Drug Development

The cyclohexene adducts synthesized via this method serve as versatile intermediates in the drug discovery pipeline. The logical progression from a simple cycloaddition to a complex, biologically active molecule highlights the strategic importance of this reaction.

Drug_Development_Pathway cluster_synthesis Chemical Synthesis cluster_development Drug Development da_reaction Diels-Alder Reaction (this compound) cyclohexene Substituted Cyclohexene Adduct da_reaction->cyclohexene hydrolysis Enol Ether Hydrolysis cyclohexene->hydrolysis cyclohexenone Functionalized Cyclohexenone Core hydrolysis->cyclohexenone elaboration Further Elaboration (e.g., Conjugate Addition) cyclohexenone->elaboration library Compound Library Synthesis elaboration->library sar Structure-Activity Relationship (SAR) library->sar lead_opt Lead Optimization (ADME/Tox) sar->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Role in the drug discovery process.

Safety Precautions

  • Many reagents used in Diels-Alder reactions, particularly the solvents (toluene, xylene, benzene) and some dienophiles (e.g., acrylonitrile), are flammable and/or toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coats, and appropriate gloves, should be worn at all times.

  • Heating of flammable organic solvents should be conducted using a heating mantle or an oil bath with appropriate temperature control to avoid ignition.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols: 1-Methoxy-1,3-butadiene in Hetero-Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-methoxy-1,3-butadiene (B1596040) as a versatile diene in hetero-Diels-Alder (HDA) reactions. This powerful cycloaddition strategy offers an efficient pathway for the synthesis of highly functionalized six-membered heterocyclic rings, which are key structural motifs in numerous natural products and pharmaceutically active compounds.

Introduction

The hetero-Diels-Alder reaction is a variation of the Nobel Prize-winning Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. In the context of this document, we focus on the reaction of this compound, an electron-rich diene, with heterodienophiles, primarily carbonyl compounds such as aldehydes and ketones. The resulting dihydropyranone core structures are valuable intermediates in the synthesis of a wide range of biologically active molecules, including carbohydrates, alkaloids, and polyketides.[1][2]

The electron-donating methoxy (B1213986) group at the 1-position of the butadiene backbone significantly activates the diene for cycloaddition with electron-deficient dienophiles. This activation often allows the reaction to proceed under mild conditions with high regioselectivity and diastereoselectivity, particularly when facilitated by a Lewis acid catalyst.

Regioselectivity and Reaction Mechanism

The regioselectivity of the hetero-Diels-Alder reaction between this compound and an unsymmetrical dienophile, such as an aldehyde, is governed by frontier molecular orbital (FMO) theory. The electron-donating methoxy group increases the electron density at the C4 position of the diene, resulting in the largest coefficient of the Highest Occupied Molecular Orbital (HOMO) at this position. The Lewis acid-activated carbonyl group of the aldehyde has its Lowest Unoccupied Molecular Orbital (LUMO) primarily localized on the carbonyl carbon. The preferential overlap between the HOMO of the diene and the LUMO of the dienophile dictates the formation of the major regioisomer.

The reaction can proceed through either a concerted, asynchronous transition state or a stepwise mechanism involving a zwitterionic intermediate. The specific pathway is often influenced by the nature of the reactants, the solvent, and the Lewis acid catalyst employed.[3][4] For instance, theoretical studies on the reaction of butadiene with formaldehyde (B43269) have explored both concerted and stepwise mechanisms.[3]

Below is a generalized schematic of the hetero-Diels-Alder reaction and a logical workflow for a typical experimental setup.

hetero_diels_alder_reaction cluster_reactants Reactants diene This compound transition_state Transition State diene->transition_state dienophile Aldehyde (R-CHO) activated_dienophile Activated Aldehyde dienophile->activated_dienophile Coordination lewis_acid Lewis Acid (e.g., ZnCl2, TiCl4) lewis_acid->activated_dienophile activated_dienophile->transition_state [4+2] Cycloaddition cycloadduct Dihydropyran Cycloadduct transition_state->cycloadduct product 2-Methoxy-6-R-5,6-dihydro-2H-pyran cycloadduct->product Work-up experimental_workflow start Start setup Assemble dry glassware under inert atmosphere start->setup add_la Add Lewis acid and solvent setup->add_la cool Cool reaction mixture add_la->cool add_aldehyde Add aldehyde cool->add_aldehyde add_diene Add this compound add_aldehyde->add_diene react Stir at specified temperature and monitor reaction progress (TLC, GC-MS) add_diene->react quench Quench reaction react->quench workup Aqueous work-up quench->workup extract Extract with organic solvent workup->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize product (NMR, IR, MS) purify->characterize end End characterize->end

References

Application Notes and Protocols for the Polymerization of 1,3-Butadiene and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary methods for the polymerization of 1,3-butadiene (B125203) and its key derivatives, such as isoprene (B109036) and chloroprene. Detailed protocols for anionic, coordination, and free-radical polymerization are presented, along with quantitative data to guide experimental design and analysis.

Introduction to 1,3-Butadiene Polymerization

The polymerization of 1,3-butadiene is a cornerstone of synthetic rubber production, yielding polymers with diverse properties dictated by their microstructure. The primary isomeric forms are cis-1,4, trans-1,4, and 1,2-vinyl polybutadiene (B167195). The relative proportions of these microstructures significantly influence the material's elasticity, resilience, and glass transition temperature, making the choice of polymerization technique critical for specific applications.

Anionic Polymerization

Anionic polymerization, particularly "living" anionic polymerization, offers precise control over molecular weight, a narrow molecular weight distribution (low polydispersity index - PDI), and the ability to synthesize block copolymers.[1] Organolithium compounds, such as n-butyllithium (n-BuLi), are common initiators. The microstructure of the resulting polybutadiene can be tuned by the choice of solvent and additives.

Experimental Protocol: Anionic Polymerization of 1,3-Butadiene using n-Butyllithium

Materials:

  • 1,3-Butadiene monomer

  • n-Butyllithium (n-BuLi) in hexane

  • Cyclohexane (B81311) (anhydrous)

  • Methanol

  • Argon or Nitrogen gas (high purity)

  • Schlenk line and glassware

Procedure:

  • Solvent and Monomer Purification: Cyclohexane is dried over calcium hydride and distilled under an inert atmosphere. 1,3-Butadiene is passed through columns of activated alumina (B75360) to remove inhibitors and moisture.

  • Reactor Setup: A Schlenk flask equipped with a magnetic stirrer is dried in an oven and assembled hot under a stream of inert gas. The reactor is then evacuated and backfilled with inert gas three times.

  • Polymerization:

    • Anhydrous cyclohexane is transferred to the reactor via cannula.

    • The reactor is brought to the desired temperature (e.g., 50°C).

    • A calculated amount of n-BuLi initiator is injected into the reactor.

    • Purified 1,3-butadiene is then introduced into the reactor. The reaction is typically carried out for a predetermined time (e.g., 5-6 hours) to achieve high monomer conversion.[2]

  • Termination: The living polymer chains are terminated by the addition of a protic agent, such as methanol.

  • Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into an excess of methanol. The precipitated polybutadiene is then collected by filtration and dried in a vacuum oven until a constant weight is achieved.[3]

Quantitative Data for Anionic Polymerization of 1,3-Butadiene
Initiator/AdditiveSolventTemp (°C)Time (h)Monomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Microstructure (% cis-1,4 / % trans-1,4 / % 1,2-vinyl)Reference
sec-BuLiBenzene2516>9517,5001.048 / 92 / -[1]
sec-BuLi / t-BuP₁Benzene2512>9517,0001.05- / - / ~45[1]
sec-BuLi / t-BuP₂Benzene258>9521,0001.10- / - / ~45[1]
n-BuLiCyclohexane50--10,000<1.10- / - / 5.3[4]

Note: The addition of phosphazene superbases (t-BuP₁ and t-BuP₂) as additives significantly increases the 1,2-vinyl content.[1]

Anionic Polymerization Workflow

Anionic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup Purification Solvent & Monomer Purification Reactor_Setup Reactor Setup (Schlenk Line) Purification->Reactor_Setup Solvent_Add Add Solvent Reactor_Setup->Solvent_Add Initiator_Add Add Initiator (n-BuLi) Solvent_Add->Initiator_Add Monomer_Add Add Monomer (1,3-Butadiene) Initiator_Add->Monomer_Add Polymerization Polymerization (Controlled Temp) Monomer_Add->Polymerization Termination Termination (Methanol) Polymerization->Termination Precipitation Precipitation in Methanol Termination->Precipitation Drying Drying Precipitation->Drying Characterization Characterization (NMR, GPC) Drying->Characterization Ziegler_Natta_Mechanism Catalyst Transition Metal Catalyst (e.g., NdV₃) Active_Site Formation of Active Catalytic Site Catalyst->Active_Site Cocatalyst Cocatalyst (e.g., TEAL) Cocatalyst->Active_Site Coordination Monomer Coordination to Active Site Active_Site->Coordination Monomer 1,3-Butadiene Monomer Monomer->Coordination Insertion Monomer Insertion into Metal-Carbon Bond Coordination->Insertion Propagation Chain Propagation Insertion->Propagation Propagation->Coordination repeats Termination Chain Termination/ Transfer Propagation->Termination Polymer Polybutadiene Termination->Polymer Free_Radical_Polymerization cluster_chain_reaction Chain Reaction Initiator Initiator (e.g., Peroxide) Radical_Formation Radical Formation (I•) Initiator->Radical_Formation Decomposition (Heat, Redox) Initiation Initiation I• + M -> IM• Radical_Formation->Initiation Propagation Propagation IM• + n(M) -> IM(n+1)• Initiation->Propagation Termination Termination (Combination or Disproportionation) Propagation->Termination Polymer Polymer Chain Termination->Polymer

References

Troubleshooting & Optimization

Technical Support Center: 1-Methoxy-1,3-butadiene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Methoxy-1,3-butadiene. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the purification of this versatile diene.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Impurities in this compound largely depend on the synthetic route employed. Common methods include the pyrolysis of 1,1,3-trimethoxybutane. Potential impurities from this method may include:

  • Unreacted starting material: 1,1,3-trimethoxybutane.

  • Side-products of pyrolysis: Various fragmentation or rearrangement products.

  • Polymers: Oligomers or polymers of this compound.

  • Solvents: If used in any step of the synthesis or workup.

Q2: My purified this compound is turning viscous or solidifying upon storage. What is happening?

A2: this compound, as a conjugated diene, is susceptible to polymerization, especially when exposed to heat, light, or air (oxygen).[1] The formation of a viscous liquid or solid indicates that polymerization has occurred. To prevent this, it is crucial to store the purified diene under an inert atmosphere (e.g., nitrogen or argon), at a low temperature (refrigerated at 2-8°C is recommended), and in the presence of a polymerization inhibitor.

Q3: What are suitable polymerization inhibitors for this compound, and how do I add them?

A3: For unsaturated monomers like dienes and vinyl ethers, phenolic inhibitors are commonly used.[] Suitable options include:

  • Hydroquinone (HQ)

  • 4-Methoxyphenol (MEHQ)

  • 4-tert-Butylcatechol (TBC) [3][4]

  • Butylated hydroxytoluene (BHT)

These inhibitors are typically added at concentrations of 50-200 ppm. They can be added to the purified liquid, and the mixture should be thoroughly agitated to ensure dissolution. For long-term storage, it is essential to re-check the inhibitor concentration periodically.

Q4: How can I remove the polymerization inhibitor before my reaction?

A4: Phenolic inhibitors can typically be removed by washing the diene with an aqueous alkali solution (e.g., 1-5% NaOH). The phenolate (B1203915) salt formed is soluble in the aqueous layer and can be separated. After the base wash, the organic layer should be washed with water to remove any residual base, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and then filtered. It is advisable to use the inhibitor-free diene immediately to prevent polymerization.

Q5: During distillation, my product is co-distilling with an impurity. How can I improve the separation?

A5: If an impurity with a close boiling point is present, a simple distillation may not be sufficient. Improving separation can be achieved by using fractional distillation.[5] This involves using a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser. This setup provides multiple theoretical plates for vaporization and condensation, leading to a better separation of components with similar boiling points. For very close-boiling impurities, distillation under reduced pressure can also be effective as it lowers the boiling points and can sometimes increase the boiling point difference between components.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Product is yellow or discolored after purification. 1. Thermal decomposition during distillation. 2. Presence of oxygen leading to oxidation. 3. Contamination from the distillation apparatus.1. Use reduced pressure distillation to lower the boiling temperature. 2. Ensure the distillation is performed under an inert atmosphere (nitrogen or argon). 3. Thoroughly clean and dry all glassware before use.
Low recovery of purified product after distillation. 1. Polymerization in the distillation flask. 2. Hold-up in a long fractionating column. 3. Inefficient condensation.1. Add a non-volatile polymerization inhibitor (e.g., hydroquinone) to the crude material before heating. 2. Use a shorter fractionating column or a spinning band distillation apparatus. Ensure proper insulation of the column. 3. Check that the cooling water in the condenser is flowing efficiently and is at a sufficiently low temperature.
The boiling point is not constant during distillation. 1. The presence of multiple impurities. 2. Inefficient separation.1. Use fractional distillation with a suitable column. 2. Ensure a slow and steady distillation rate. A rate of 1-2 drops per second is generally recommended.
Product polymerizes in the receiving flask. 1. The receiving flask is not properly cooled or is exposed to light. 2. Absence of an inhibitor in the receiving flask.1. Cool the receiving flask in an ice bath. 2. Add a small amount of a polymerization inhibitor to the receiving flask before starting the distillation.

Data Summary

The following table summarizes key quantitative data relevant to the purification of this compound.

PropertyValueSource(s)
Boiling Point 91 °C (at 760 mmHg)
Density 0.83 g/mL (at 25 °C)
Refractive Index n20/D 1.464
Recommended Storage Temperature 2-8 °C
Common Polymerization Inhibitors Hydroquinone, MEHQ, TBC, BHT[][3]
Typical Inhibitor Concentration 50-200 ppm[6]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for purifying crude this compound containing impurities with boiling points close to the product.

Materials:

  • Crude this compound

  • Non-volatile polymerization inhibitor (e.g., hydroquinone)

  • Boiling chips or magnetic stir bar

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask

  • Heating mantle

  • Inert gas source (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Charging the Flask: To the round-bottom flask, add a magnetic stir bar or boiling chips, the crude this compound, and a small amount (e.g., ~100 ppm) of a non-volatile polymerization inhibitor like hydroquinone.

  • Inert Atmosphere: Flush the apparatus with an inert gas. Maintain a gentle positive pressure of the inert gas throughout the distillation.

  • Heating: Begin stirring (if using a stir bar) and gently heat the flask using a heating mantle.

  • Distillation: Heat the mixture to boiling. A ring of condensate will slowly rise through the fractionating column. Adjust the heating rate to maintain a slow and steady ascent of the vapor.

  • Collecting Fractions: Discard the initial low-boiling fraction (forerun). Collect the fraction that distills at a constant temperature, which should be the boiling point of this compound (91 °C at atmospheric pressure). The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head.[5]

  • Completion: Stop the distillation before the flask goes to dryness to prevent the formation of peroxides and potential decomposition of the residue.

  • Storage: Transfer the purified product to a clean, dry, amber bottle. Add a suitable polymerization inhibitor (e.g., BHT or TBC at 100 ppm), flush with an inert gas, seal tightly, and store at 2-8 °C.

Visualizations

Purification_Workflow Purification Strategy for this compound start Crude this compound check_impurities Assess likely impurities (e.g., starting materials, polymers) start->check_impurities distillation_choice Are impurities volatile? check_impurities->distillation_choice Impurities identified simple_dist Simple Distillation distillation_choice->simple_dist Yes, with >70°C BP difference fractional_dist Fractional Distillation distillation_choice->fractional_dist Yes, with <70°C BP difference column_chrom Column Chromatography (for non-volatile impurities) distillation_choice->column_chrom No add_inhibitor Add polymerization inhibitor simple_dist->add_inhibitor fractional_dist->add_inhibitor column_chrom->add_inhibitor storage Store at 2-8°C under inert gas add_inhibitor->storage

Caption: Decision workflow for selecting a purification method.

Distillation_Setup Fractional Distillation Apparatus cluster_0 cluster_1 cluster_2 heating_mantle Heating Mantle dist_flask Distillation Flask (Crude Product + Inhibitor) heating_mantle->dist_flask Heat frac_column Fractionating Column (e.g., Vigreux) dist_flask->frac_column thermometer Thermometer frac_column->thermometer condenser Condenser thermometer->condenser rec_flask Receiving Flask (in Ice Bath) condenser->rec_flask water_out Water Out condenser->water_out vent Vent to Bubbler rec_flask->vent water_in Water In water_in->condenser Coolant Flow inert_gas_in Inert Gas In inert_gas_in->dist_flask

Caption: Diagram of a fractional distillation setup.

References

Side reactions and byproducts in 1-Methoxy-1,3-butadiene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-methoxy-1,3-butadiene (B1596040). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outcomes of their synthetic experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable method for the laboratory synthesis of this compound?

A common laboratory method for preparing this compound is through the elimination of methanol (B129727) from crotonaldehyde (B89634) dimethyl acetal (B89532) (1,1,3-trimethoxybutane). This is typically achieved by heating the acetal in the presence of an acid catalyst. Another established method involves the pyrolysis of 1,1,3-trimethoxybutane (B162616) over a barium silicate (B1173343) catalyst, which has been reported to produce this compound in yields as high as 80%.[1][2]

Q2: What are the expected geometric isomers of this compound from these syntheses?

The synthesis of this compound typically yields a mixture of (E)- and (Z)-isomers. The pyrolysis of 1,1,3-trimethoxybutane has been shown to produce a mixture containing approximately 60% of the (Z)-isomer (cis) and 40% of the (E)-isomer (trans).[1][2] The exact ratio can be influenced by the reaction conditions and the catalyst used.

Q3: How can I purify the synthesized this compound?

Fractional distillation is the primary method for purifying this compound from starting materials, byproducts, and any remaining catalyst. Due to the volatile and reactive nature of the diene, it is crucial to perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and polymerization. The addition of a polymerization inhibitor, such as hydroquinone (B1673460), to the distillation flask is also recommended.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Q: I am experiencing a significantly lower than expected yield of this compound. What are the potential causes and how can I address them?

A: Low yields can stem from several factors. Here are the most common issues and their solutions:

  • Incomplete Reaction: The elimination of methanol from crotonaldehyde dimethyl acetal may be incomplete.

    • Solution: Ensure the reaction temperature is optimal. For acid-catalyzed eliminations, a temperature range of 140-160°C is often required. Monitor the reaction progress using techniques like GC-MS to determine the optimal reaction time.

  • Polymerization of the Product: this compound, like many conjugated dienes, is prone to polymerization, especially at elevated temperatures and in the presence of acid.

    • Solution: Introduce a radical inhibitor, such as hydroquinone or p-tert-butylcatechol, into the reaction mixture and during purification. Also, avoid excessively high temperatures during distillation.

  • Side Reactions: Competing side reactions can consume the starting material or the product.

    • Solution: Carefully control the reaction conditions. Use a less aggressive acid catalyst if polymerization or degradation is observed. Ensure all reagents and solvents are dry, as water can lead to unwanted hydrolysis reactions.

Problem 2: Presence of Impurities in the Final Product

Q: After purification, my this compound is still contaminated with byproducts. What are these impurities and how can I remove them?

A: The most common impurities are unreacted starting material, isomeric byproducts, and products of side reactions.

  • Unreacted Crotonaldehyde Dimethyl Acetal: This is a common impurity if the reaction has not gone to completion.

    • Troubleshooting: Increase the reaction time or temperature slightly. Ensure efficient mixing. A more efficient fractional distillation column can also help in separating the product from the higher-boiling starting material.

  • Crotonaldehyde: This can be present if the starting acetal is hydrolyzed or if the reaction is performed under aqueous acidic conditions. Crotonaldehyde itself can undergo aldol (B89426) condensation or polymerization.[3][4]

    • Troubleshooting: Use anhydrous conditions. If crotonaldehyde is present, it can be challenging to remove by distillation due to close boiling points. A careful fractional distillation is necessary. Washing the crude product with a mild basic solution (e.g., saturated sodium bicarbonate) can help remove acidic impurities like crotonic acid that may have formed from the oxidation of crotonaldehyde.[4]

  • 4-Methoxy-2-butanone: This can be a byproduct from the rearrangement of the starting material under acidic conditions.

    • Troubleshooting: Optimize the choice of acid catalyst and reaction temperature to minimize rearrangement reactions. A highly efficient fractional distillation column is required for separation.

  • Polymers: High molecular weight polymers can form, appearing as a viscous residue.

    • Troubleshooting: As mentioned, use a polymerization inhibitor. Distill the product under reduced pressure to lower the boiling point and minimize thermal stress that can induce polymerization.

Quantitative Data Summary

The following table summarizes typical yields and reaction conditions for the synthesis of this compound.

Starting MaterialCatalyst/ConditionsProduct(s)YieldReference
1,1,3-TrimethoxybutanePyrolysis over Barium Silicate(Z)- and (E)-1-Methoxy-1,3-butadiene80%[1][2]
Crotonaldehyde Dimethyl AcetalPhosphoric Acid, Quinoline(Z)- and (E)-1-Methoxy-1,3-butadieneNot specifiedGeneric acid-catalyzed elimination

Experimental Protocols

Synthesis of this compound via Pyrolysis of 1,1,3-Trimethoxybutane

This procedure is based on the method described in the literature, which provides a high yield of the desired diene.[1][2]

Materials:

  • 1,1,3-Trimethoxybutane

  • Barium Silicate catalyst (BaO:5SiO₂)

  • Inert packing material (e.g., glass beads)

  • Collection flask cooled in a dry ice/acetone bath

  • Polymerization inhibitor (e.g., hydroquinone)

Procedure:

  • Set up a pyrolysis apparatus consisting of a tube furnace packed with the barium silicate catalyst.

  • Heat the furnace to the desired pyrolysis temperature (typically in the range of 300-400°C).

  • Slowly introduce 1,1,3-trimethoxybutane into the heated tube using a syringe pump. The flow rate should be optimized to ensure complete reaction.

  • The gaseous products exiting the furnace are passed through a condenser and collected in a flask cooled to -78°C (dry ice/acetone bath).

  • A small amount of a polymerization inhibitor should be placed in the collection flask beforehand.

  • The collected crude product, which contains this compound and methanol, is then purified by fractional distillation.

Logical Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification Start Crotonaldehyde Dimethyl Acetal Reaction Acid-Catalyzed Elimination / Pyrolysis Start->Reaction Heat, Catalyst CrudeProduct Crude Product (Diene, Methanol, Byproducts) Reaction->CrudeProduct Distillation Fractional Distillation (with inhibitor) CrudeProduct->Distillation Workup PureProduct Pure this compound (mixture of isomers) Distillation->PureProduct Byproducts Byproducts: - Unreacted Acetal - Crotonaldehyde - Polymers Distillation->Byproducts

Caption: General workflow for the synthesis and purification of this compound.

References

Technical Support Center: Optimizing Diels-Alder Reactions of 1-Methoxy-1,3-butadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Diels-Alder reaction of 1-methoxy-1,3-butadiene (B1596040).

Frequently Asked Questions (FAQs)

Q1: Why is this compound a good diene for the Diels-Alder reaction?

A1: this compound is an electron-rich diene due to the electron-donating nature of the methoxy (B1213986) group.[1] This increases the energy of its highest occupied molecular orbital (HOMO), leading to a smaller HOMO-LUMO gap with electron-poor dienophiles and consequently, a faster reaction rate.[1]

Q2: What is the expected regioselectivity for the Diels-Alder reaction of this compound with an unsymmetrical dienophile?

A2: The reaction typically yields the "ortho" (1,2) adduct as the major product. The electron-donating methoxy group at the C1 position of the diene directs the cycloaddition. Resonance structures show that the C4 position of the diene is the most nucleophilic and will preferentially attack the most electrophilic carbon of the dienophile.

Q3: What is the typical stereoselectivity (endo/exo) of this reaction?

A3: While the endo product is often favored in Diels-Alder reactions due to secondary orbital interactions, the selectivity for reactions involving this compound can be variable and is influenced by factors such as the dienophile, solvent, and catalyst.[2] For some simple dienophiles, the endo:exo ratio may be close to 1:1 in the absence of a catalyst.[3] Lewis acids can significantly enhance the endo selectivity.

Q4: Can this compound act as a dienophile?

A4: It is highly unlikely. Due to its electron-rich nature, it functions as the nucleophilic component (the diene) in the Diels-Alder reaction. For it to act as a dienophile, it would need to react with an even more electron-rich diene, which is electronically unfavorable.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress.[1] Spot the reaction mixture alongside the starting materials (diene and dienophile). The disappearance of the limiting reagent and the appearance of a new spot for the product indicate the reaction's progression. A staining agent, such as iodine, may be necessary to visualize the spots if they are not UV-active.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield 1. Decomposition or Polymerization of the Diene: this compound can be prone to polymerization, especially at elevated temperatures or in the presence of acid.- Use freshly distilled or high-purity diene.- Keep the reaction temperature as low as possible.- Add a radical inhibitor (e.g., hydroquinone) to the reaction mixture.- Perform the reaction under an inert atmosphere (N₂ or Ar).
2. Poor Dienophile Reactivity: The dienophile may not be sufficiently electron-deficient.- Use a dienophile with strong electron-withdrawing groups (e.g., maleic anhydride, acrylates, nitriles).- Employ a Lewis acid catalyst to activate the dienophile.[5]
3. Unfavorable Reaction Conditions: Incorrect solvent, temperature, or reaction time.- Screen different solvents; toluene (B28343) is a common choice.[1][6] For some reactions, polar solvents may influence selectivity.[7]- Gradually increase the reaction temperature, but be mindful of diene polymerization.- Monitor the reaction by TLC to determine the optimal reaction time.
Poor Stereoselectivity (Endo/Exo Ratio) 1. Thermal Reaction Conditions: Uncatalyzed thermal reactions may show poor stereoselectivity.[2][3]- Introduce a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂) to favor the formation of the endo product.[5]- Lower the reaction temperature, as the endo product is often the kinetically favored product.
2. Steric Hindrance: Bulky substituents on the diene or dienophile can disfavor the endo transition state.- If the exo product is desired, consider using a bulky Lewis acid.
Formation of Multiple Products (Regioisomers) 1. Ambiguous Electronic Effects: The dienophile may have substituents that do not strongly direct the regiochemistry.- Use a dienophile with a single, strong electron-withdrawing group to enhance regioselectivity.- Employ a Lewis acid catalyst, which can enhance the electronic differences in the dienophile and improve regioselectivity.
Product is an Unstable Oil or Difficult to Purify 1. Hydrolysis of the Adduct: The enol ether functionality of the product can be sensitive to acidic conditions, leading to hydrolysis.- Perform the workup under neutral or slightly basic conditions.- Avoid using protic acids during the workup unless hydrolysis is the desired subsequent step.
2. Contamination with Polymerized Diene: The product may be mixed with polymeric side products.- Purify the crude product using column chromatography on silica (B1680970) gel.- Recrystallization can be effective if the product is a solid.[4]

Experimental Protocols

General Protocol for Thermal Diels-Alder Reaction

This protocol provides a general guideline for the reaction of this compound with an activated dienophile.

Materials:

  • This compound (1.0 - 1.2 equivalents)

  • Activated dienophile (e.g., maleic anhydride, methyl acrylate) (1.0 equivalent)

  • Anhydrous solvent (e.g., toluene, xylene)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dienophile (1.0 equivalent).[1]

  • Add the anhydrous solvent to dissolve the dienophile.[1]

  • Add this compound (1.0 - 1.2 equivalents) to the solution.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 60-110 °C) and monitor the reaction by TLC.[1][6]

  • Once the reaction is complete (typically indicated by the consumption of the limiting reagent), cool the mixture to room temperature.[1]

  • Workup:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[1]

    • Filter and concentrate the solution to obtain the crude product.[1]

  • Purification:

    • Purify the crude product by column chromatography on silica gel or recrystallization.[1]

General Protocol for Lewis Acid-Catalyzed Diels-Alder Reaction

Materials:

  • Same as the thermal protocol, with the addition of a Lewis acid (e.g., AlCl₃, BF₃·OEt₂) (0.1 - 1.0 equivalent)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar under an inert atmosphere, add the dienophile (1.0 equivalent) and dissolve it in the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Slowly add the Lewis acid (0.1 - 1.0 equivalent) to the solution and stir for 15-30 minutes.

  • Add this compound (1.0 - 1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at the specified temperature and monitor its progress by TLC.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ or a mild base.

    • Separate the organic layer and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

    • Filter and concentrate to yield the crude product.

  • Purification:

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Representative Reaction Conditions for Diels-Alder Reactions of this compound
DienophileCatalystSolventTemperature (°C)Time (h)Yield (%)Endo:Exo Ratio
Methyl Acrylate (B77674)NoneToluene602Good[6]~1:1[3]
Methyl AcrylateAlCl₃Dichloromethane01>9599:1
AcrylonitrileNoneToluene60-Good-
Maleic AnhydrideNoneToluene110 (reflux)0.5HighPredominantly Endo
MethacroleinNoneToluene602Good[6]-
Dimethyl FumarateNoneBenzene80 (reflux)2485-

Note: "Good" and "High" yields are reported in the literature without specific percentages in some cases. The endo:exo ratio for the AlCl₃ catalyzed reaction with methyl acrylate is based on data for cyclopentadiene (B3395910) and is expected to be similar for this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Select Dienophile & Catalyst Strategy reagents Prepare Anhydrous Reagents & Solvents start->reagents setup Reaction Setup (Inert Atmosphere) reagents->setup addition Reagent Addition (Control Temperature) setup->addition monitoring Monitor Progress (TLC) addition->monitoring quench Quench Reaction monitoring->quench extraction Extraction & Washing quench->extraction purification Purification (Chromatography/ Recrystallization) extraction->purification analysis Characterization (NMR, IR, MS) purification->analysis

Caption: Experimental workflow for the Diels-Alder reaction.

troubleshooting_workflow start Low or No Yield? check_diene Check Diene Quality (Freshly Distilled?) start->check_diene check_dienophile Is Dienophile Sufficiently Activated? start->check_dienophile check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions polymerization Suspect Polymerization? check_diene->polymerization add_lewis_acid Add Lewis Acid Catalyst check_dienophile->add_lewis_acid No optimize_conditions Optimize Temp. & Time check_conditions->optimize_conditions add_inhibitor Add Radical Inhibitor polymerization->add_inhibitor Yes lower_temp Lower Reaction Temp. polymerization->lower_temp Yes

Caption: Troubleshooting decision tree for low yield issues.

References

Preventing polymerization of 1-Methoxy-1,3-butadiene during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 1-Methoxy-1,3-butadiene during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to prevent polymerization?

To ensure the stability of this compound, it is recommended to store it under the following conditions:

  • Long-term Storage: For periods extending over months, the compound should be stored at -20°C.[1] Under these conditions, it is expected to be stable for at least two years.[1]

  • Short-term Storage: For temporary storage between uses, a temperature of +4°C is suitable.[1]

  • Protection: The compound must be protected from light and moisture, which can accelerate degradation and polymerization.[1] It is also crucial to store it in a well-ventilated, flame-proof area, away from heat, sparks, and ignition sources.

Q2: What are the visible signs of polymerization or degradation in this compound?

During visual inspection of the storage container, be vigilant for the following indicators of polymerization:

  • Formation of precipitates or crystals: The appearance of solid particles or crystalline structures within the liquid is a strong indication of polymer formation. Do not attempt to open a container that exhibits such formations.

  • Increased viscosity: A noticeable thickening of the liquid can suggest the onset of polymerization.

  • Discoloration: While the pure compound is colorless to light yellow, a significant darkening of the color may indicate degradation.

  • Cloudiness: A loss of clarity in the liquid can also be a sign of polymer formation.

If any of these signs are observed, it is recommended to dispose of the material as hazardous waste, following all local, state, and federal regulations.

Q3: What inhibitors are commonly used to stabilize this compound, and at what concentration?

  • 4-tert-butylcatechol (TBC)

  • Butylated hydroxytoluene (BHT)

  • Hydroquinone (HQ)

For 1,3-butadiene, TBC is a standard inhibitor used in a concentration range of 50 - 150 ppm. It is likely that similar phenolic inhibitors are used for this compound.

Q4: Do I need to remove the inhibitor before using this compound in my experiment?

The presence of an inhibitor can interfere with polymerization reactions, leading to reduced initiator efficiency and unpredictable results.[3] Therefore, if the monomer is to be used in a polymerization experiment, it is crucial to remove the inhibitor beforehand.[3] For other applications, the presence of the inhibitor may not be detrimental.

Q5: How can I safely remove the inhibitor from this compound?

There are two primary methods for removing phenolic inhibitors like TBC from dienes:

  • Alkali Washing: This method involves washing the monomer with an aqueous solution of sodium hydroxide (B78521) (e.g., 5-10% NaOH). The acidic phenol (B47542) is deprotonated and dissolves in the aqueous layer, which can then be separated. This technique is effective for larger quantities but requires subsequent drying of the monomer.[3]

  • Column Chromatography: Passing the monomer through a column packed with activated alumina (B75360) can effectively remove the polar inhibitor.[3] This method is well-suited for obtaining highly pure, dry monomer for smaller-scale experiments.[3]

Q6: Besides polymerization, what other hazards are associated with this compound?

This compound is a highly flammable liquid and vapor and is harmful if swallowed. A significant and often overlooked hazard with ethers is the formation of explosive peroxides upon exposure to air and light.[4] These peroxides can detonate when subjected to heat, friction, or shock.[4] Therefore, it is imperative to test for the presence of peroxides before any distillation or concentration procedure.[4][5]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Visible solids or cloudiness in the container. Polymerization has occurred.Do not open the container. Treat as extremely hazardous. Contact your institution's Environmental Health & Safety (EH&S) department for proper disposal procedures.
The monomer fails to polymerize in a reaction. The inhibitor was not removed.Remove the inhibitor using either the alkali wash or activated alumina column method as described in the experimental protocols below.
An unexpected violent reaction occurs during heating or distillation. Presence of peroxides.Never distill or heat a peroxide-forming solvent without first testing for and removing peroxides. If peroxides are suspected, do not handle the container and contact your EH&S department.
The liquid has darkened significantly. Degradation of the compound.While some discoloration may be acceptable depending on the application, significant darkening suggests decomposition. Consider purifying the material by distillation (after ensuring the absence of peroxides) or obtaining a fresh batch.

Experimental Protocols

Protocol 1: Qualitative Test for Peroxides (Iodide Method)

This method provides a sensitive qualitative indication of the presence of peroxides.

Materials:

  • This compound sample

  • Potassium iodide (KI)

  • Glacial acetic acid

  • Test tube

Procedure:

  • In a clean, dry test tube, prepare a fresh reagent by dissolving approximately 100 mg of potassium iodide in 1 mL of glacial acetic acid.[5]

  • Add 1 mL of the this compound to be tested to this solution.[5]

  • Observe the color of the resulting solution.

    • No color change: Peroxides are not present in significant amounts.

    • Pale yellow color: A low concentration of peroxides is present.

    • Bright yellow to brown color: A high and potentially hazardous concentration of peroxides is present.[5]

Protocol 2: Removal of Peroxides

If peroxides are detected, they must be removed before the solvent is used, especially if heating or distillation is planned.

Method A: Activated Alumina Column

  • Pack a glass column with activated alumina. A general guideline is to use about 100 g of alumina for every 100 mL of solvent.[5]

  • Carefully pass the this compound through the column.

  • Collect the purified solvent.

  • Re-test the solvent for the presence of peroxides using the iodide method to ensure their complete removal.[5]

  • The alumina used for peroxide removal should be treated as a hazardous material and disposed of according to institutional guidelines.[5]

Method B: Ferrous Sulfate (B86663) Wash

  • Prepare a fresh solution of ferrous sulfate by dissolving 60 g of FeSO₄·7H₂O in 110 mL of water and adding 6 mL of concentrated sulfuric acid.

  • In a separatory funnel, gently shake the this compound with an equal volume of the ferrous sulfate solution. Caution: Initial shaking should be very gentle to avoid pressure buildup.[5]

  • Separate the layers and discard the aqueous layer.

  • Repeat the washing process until a peroxide test on the organic layer is negative.

  • Wash the this compound with water to remove any residual acid and iron salts, then dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate).

Protocol 3: Removal of Phenolic Inhibitors

Method A: Alkali Wash

  • Place the this compound in a separatory funnel.

  • Add an equal volume of a 5-10% aqueous sodium hydroxide (NaOH) solution.

  • Stopper the funnel and shake gently, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous layer, containing the inhibitor salt, can be drained off.

  • Repeat the wash with the NaOH solution two to three more times.

  • Wash the organic layer with water until the washings are neutral.

  • Dry the inhibitor-free this compound over an appropriate drying agent (e.g., anhydrous calcium chloride).

Method B: Activated Alumina Column

  • Prepare a column of activated alumina as described in Protocol 2, Method A.

  • Pass the this compound containing the inhibitor through the column.

  • Collect the purified, inhibitor-free product. This method has the advantage of simultaneously drying the solvent.

Visualizations

Polymerization_Prevention_Workflow Troubleshooting Workflow for this compound Storage start Start: Receive/Inspect This compound visual_inspection Visually inspect for solids, cloudiness, or discoloration start->visual_inspection polymer_check Signs of polymerization? visual_inspection->polymer_check storage Store at recommended temperature (-20°C long-term, +4°C short-term) Protect from light and moisture use_decision Intend to use in an experiment? storage->use_decision use_decision->storage No peroxide_test Test for peroxides (Protocol 1) use_decision->peroxide_test Yes polymer_check->storage No dispose Quarantine and contact EH&S for disposal polymer_check->dispose Yes peroxide_present Peroxides detected? peroxide_test->peroxide_present remove_peroxides Remove peroxides (Protocol 2) peroxide_present->remove_peroxides Yes inhibitor_removal_decision Does the reaction require inhibitor removal? peroxide_present->inhibitor_removal_decision No remove_peroxides->inhibitor_removal_decision remove_inhibitor Remove inhibitor (Protocol 3) inhibitor_removal_decision->remove_inhibitor Yes proceed Proceed with experiment inhibitor_removal_decision->proceed No remove_inhibitor->proceed

Caption: Troubleshooting workflow for the safe storage and handling of this compound.

Inhibition_Mechanism Simplified Mechanism of Radical Polymerization and Inhibition cluster_polymerization Polymerization Pathway cluster_inhibition Inhibition Pathway initiator Initiator (e.g., heat, light) radical Initiator Radical (R•) initiator->radical Decomposition monomer This compound Monomer propagating_radical Propagating Polymer Radical (Pn•) radical->propagating_radical Initiation (reacts with Monomer) polymer Polymer Chain (P-P) propagating_radical->polymer Propagation (reacts with more Monomer) terminated_chain Terminated Polymer Chain (P-H) propagating_radical->terminated_chain Reaction with Inhibitor inhibitor Inhibitor (e.g., TBC) (In-H) stable_radical Stable Inhibitor Radical (In•) inhibitor->stable_radical Forms stable radical

Caption: Free radical polymerization is halted by inhibitors that terminate the propagating radical chain.

References

Technical Support Center: Analysis of Impurities in Commercial 1-Methoxy-1,3-butadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1-Methoxy-1,3-butadiene (B1596040). The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercial this compound?

A1: Commercial grades of this compound are generally available with a purity of ≥95%.[1][2][3][4] This indicates that the material may contain up to 5% of various impurities.

Q2: What are the potential impurities I should be aware of in my commercial this compound sample?

A2: Impurities in commercial this compound can originate from the synthesis process, degradation of the product, or from the starting materials. A summary of potential impurities is provided in the table below.

Q3: How can I identify and quantify these impurities?

A3: The recommended method for the identification and quantification of volatile and semi-volatile impurities in this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[1] For routine quantification, Gas Chromatography with Flame Ionization Detection (GC-FID) can be used after initial identification by GC-MS.

Q4: What storage conditions are recommended for this compound to minimize degradation?

A4: To minimize degradation, this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1][2] As an ether, it may be prone to forming peroxides upon exposure to air and light, and as a diene, it can be susceptible to polymerization.

Data Presentation: Potential Impurities in Commercial this compound

Impurity CategoryPotential ImpurityLikely SourcePotential Analytical Challenge
Synthesis-Related 1-methoxybut-2-ene (crotyl methyl ether)1,4-addition byproduct during synthesisCo-elution with other C5 isomers
1-methoxy-2,7-octadieneTelomerization of 1,3-butadiene (B125203) and methanol (B129727)Higher boiling point, may require temperature programming
Unreacted 1,3-butadieneIncomplete reactionVery volatile, may be difficult to trap on some columns
Unreacted MethanolIncomplete reactionPoor peak shape on non-polar GC columns
Starting Material Impurities PropadieneImpurity in 1,3-butadiene feedstockCan be reactive and interfere with polymerization experiments
Methyl acetyleneImpurity in 1,3-butadiene feedstockCan be reactive and interfere with polymerization experiments
Isobutene and other C4 isomersImpurity in 1,3-butadiene feedstockMay co-elute with the main peak on some GC columns
Degradation Products PeroxidesOxidation of the ether groupNon-volatile, may not be detected by GC and can be a safety hazard
Aldehydes (e.g., Acrolein, Formaldehyde)Oxidative cleavage of the dieneCan be reactive and may require derivatization for accurate quantification
Epoxides (e.g., this compound monoxide)Oxidation of the dieneCan be reactive and thermally labile
Polymers/OligomersPolymerization of the dieneNon-volatile, will not elute from the GC column and can cause contamination

Experimental Protocols

Recommended GC-MS Protocol for Impurity Profiling

This protocol is a general guideline and may require optimization based on the specific instrumentation and the impurity profile of the sample.

1. Sample Preparation:

  • Prepare a stock solution of the commercial this compound standard in a suitable volatile solvent (e.g., methanol or hexane) at a concentration of approximately 1000 µg/mL.

  • From the stock solution, prepare a working standard at a concentration of 10 µg/mL by diluting with the same solvent.[1]

  • Ensure the sample is free of particulates by centrifugation or filtration if necessary.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B GC/MSD or equivalent
GC Column Agilent J&W DB-HeavyWAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1 ratio, adjust as needed for sensitivity)
Oven Temperature Program Initial temperature of 50 °C (hold for 2 minutes), ramp at 10 °C/min to 240 °C (hold for 5 minutes)
MS Transfer Line Temp 250 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-400 amu

3. Data Analysis:

  • Peak Identification: Identify the main peak of this compound and potential impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Purity Calculation: Calculate the purity of the this compound standard using the area percent method. The purity is the ratio of the peak area of this compound to the total area of all peaks in the chromatogram.[1]

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start prep_stock Prepare Stock Solution (1000 µg/mL) start->prep_stock prep_working Prepare Working Standard (10 µg/mL) prep_stock->prep_working injection Inject 1 µL into GC-MS prep_working->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection separation->detection identification Peak Identification (vs. Library) detection->identification quantification Purity Calculation (Area Percent) identification->quantification report Generate Report quantification->report

Caption: Workflow for the GC-MS analysis of impurities in this compound.

Troubleshooting Guide

Q: My chromatogram shows significant peak tailing for the this compound peak. What could be the cause?

A: Peak tailing can be caused by several factors. Here's a troubleshooting guide:

peak_tailing_troubleshooting start Symptom: Peak Tailing cause1 Active Sites in Inlet or Column start->cause1 cause2 Column Overload start->cause2 cause3 Incompatible Column Phase start->cause3 cause4 Improper Column Installation start->cause4 solution1a Clean or replace the inlet liner. cause1->solution1a solution1b Trim the first few cm of the column. cause1->solution1b solution2a Reduce injection volume. cause2->solution2a solution2b Increase split ratio. cause2->solution2b solution3 Use a more inert and appropriate column phase (e.g., polar phase for an ether). cause3->solution3 solution4 Reinstall the column according to the manufacturer's instructions. cause4->solution4

References

Improving yield and selectivity in reactions with 1-Methoxy-1,3-butadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving yield and selectivity in reactions involving 1-Methoxy-1,3-butadiene.

I. Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, offering potential causes and solutions in a question-and-answer format.

A. Low or No Yield

Question: My Diels-Alder reaction with this compound is resulting in a low yield or no product at all. What are the possible causes and how can I fix this?

Answer: Low or no yield in Diels-Alder reactions with this compound can stem from several factors. Here is a systematic approach to troubleshooting this issue:

  • Purity of Starting Materials:

    • This compound: This diene is prone to polymerization, especially if not stored correctly. Ensure it is fresh or has been stored at -20°C and protected from light and moisture.[1] Impurities can inhibit the reaction. Consider purifying the diene by distillation if its purity is questionable.

    • Dienophile: The reactivity of the dienophile is crucial. Dienophiles with electron-withdrawing groups (e.g., -CHO, -CO₂R, -CN) are more reactive in normal-electron-demand Diels-Alder reactions.[2] Ensure your dienophile is pure and free from inhibitors.

    • Solvent: Traces of water or other protic impurities in the solvent can interfere with the reaction, especially if Lewis acids are used. Always use dry, degassed solvents.

  • Reaction Conditions:

    • Temperature: While some Diels-Alder reactions proceed at room temperature, others require heating. If you are running the reaction at a low temperature, consider gradually increasing it. Conversely, excessive heat can lead to the retro-Diels-Alder reaction or decomposition.

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Concentration: Low concentrations of reactants can slow down the reaction rate. Consider increasing the concentration of your reactants.

  • Diene Conformation:

    • The Diels-Alder reaction requires the diene to be in the s-cis conformation. This compound can exist in both s-cis and s-trans conformations. While the s-cis conformation is necessary for the reaction, steric hindrance can disfavor it. For the (Z)-isomer of the diene, steric interactions may hinder the adoption of the required s-cis conformation, potentially leading to lower reactivity compared to the (E)-isomer.

B. Poor Selectivity (Regio- and Stereoselectivity)

Question: My reaction is producing a mixture of regioisomers ("ortho" and "meta" products). How can I improve the regioselectivity?

Answer: The methoxy (B1213986) group in this compound is an electron-donating group, which directs the regioselectivity of the Diels-Alder reaction. The "ortho" (1,2-adduct) and "para" (1,4-adduct) isomers are generally favored over the "meta" (1,3-adduct). To enhance the desired regioselectivity:

  • Understanding the Electronics: The electron-donating methoxy group increases the electron density at the C4 position of the diene. In the dienophile, the electron-withdrawing group makes the β-carbon more electrophilic. The major regioisomer results from the alignment of the most nucleophilic carbon of the diene (C4) with the most electrophilic carbon of the dienophile.

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can significantly enhance regioselectivity. Lewis acids coordinate to the electron-withdrawing group of the dienophile, increasing its polarization and directing the diene to attack in a more specific manner. For example, in the reaction of (1Z)-1-Methoxy-1,3-butadiene with acrolein, a product distribution of 82:18 in favor of the "ortho" product is observed.

  • Solvent Effects: The polarity of the solvent can influence regioselectivity. Experiment with a range of solvents from non-polar (e.g., toluene (B28343), hexane) to polar aprotic (e.g., dichloromethane (B109758), acetonitrile) to find the optimal conditions for your specific reaction.

Question: I am observing a mixture of endo and exo stereoisomers. How can I control the stereoselectivity?

Answer: The formation of endo and exo products is a common feature of Diels-Alder reactions. The endo product is often kinetically favored due to secondary orbital interactions.

  • Reaction Temperature: Lower reaction temperatures generally favor the formation of the kinetic endo product. If the reaction is run at a higher temperature, the thermodynamically more stable exo product might be favored, or an equilibrium mixture could be obtained.

  • Lewis Acid Catalysis: Lewis acids can influence the stereoselectivity of the reaction. Depending on the specific Lewis acid and substrates, either the endo or exo product can be favored. For instance, bulky Lewis acids can sterically hinder the endo approach, leading to a preference for the exo product.

  • Diene Geometry: The stereochemistry of the diene is transferred to the product. The (E)- and (Z)-isomers of this compound will lead to different diastereomeric products. It is crucial to start with a diene of high isomeric purity to obtain a single diastereomer.

C. Formation of Side Products/Impurities

Question: I am observing unexpected side products in my reaction mixture. What are the common side reactions and how can I minimize them?

Answer: Besides the desired Diels-Alder adduct, other reactions can occur:

  • Polymerization of the Diene: this compound can polymerize, especially at higher temperatures or in the presence of acid traces. To minimize this, use the diene as fresh as possible, store it properly, and consider adding a radical inhibitor like hydroquinone (B1673460) to the reaction mixture, especially during prolonged heating.

  • Dimerization of the Diene: Dienes can undergo a Diels-Alder reaction with themselves. This is more common for highly reactive dienes and at higher concentrations. Using a slight excess of the dienophile can help to favor the desired reaction.

  • Michael Addition: In some cases, particularly with highly activated dienophiles, a Michael addition can compete with the Diels-Alder reaction. The use of a non-polar solvent and a lower reaction temperature can sometimes suppress this side reaction.

  • Decomposition: At high temperatures, the reactants or the product might decompose. It is important to determine the optimal temperature that allows for a reasonable reaction rate without causing degradation.

II. Frequently Asked Questions (FAQs)

A. General Questions

  • What is the role of the methoxy group in this compound in Diels-Alder reactions? The methoxy group is an electron-donating group. It increases the electron density of the diene system, making it more nucleophilic and thus more reactive towards electron-poor dienophiles. It also governs the regioselectivity of the cycloaddition.[3]

  • What is the typical reactivity of this compound compared to unsubstituted 1,3-butadiene (B125203)? this compound is generally more reactive than 1,3-butadiene in normal-electron-demand Diels-Alder reactions due to the electron-donating nature of the methoxy group.

  • How does the stereochemistry of the diene ((E) vs. (Z) isomer) affect the reaction? The Diels-Alder reaction is stereospecific. The stereochemistry of the diene is retained in the product. Therefore, using the (E)- or (Z)-isomer of this compound will result in the formation of different diastereomeric products. For stereochemical control, it is essential to use an isomerically pure diene.

B. Reaction Optimization

  • What are the best solvents for Diels-Alder reactions with this compound? The choice of solvent depends on the specific reactants and whether a catalyst is used. Non-polar solvents like toluene, benzene, or hexane (B92381) are commonly used for thermal reactions. For Lewis acid-catalyzed reactions, chlorinated solvents like dichloromethane are often employed.

  • When should I consider using a Lewis acid catalyst? A Lewis acid catalyst should be considered when:

    • The dienophile is not very reactive.

    • The reaction is sluggish at moderate temperatures.

    • You need to improve the regioselectivity or stereoselectivity of the reaction. Common Lewis acids include AlCl₃, BF₃·OEt₂, ZnCl₂, and SnCl₄.

  • How can I monitor the progress of the reaction? The progress of the reaction can be monitored by TLC, GC, or NMR spectroscopy by observing the disappearance of the starting materials and the appearance of the product.

C. Safety and Handling

  • What are the safety precautions for handling this compound? this compound is a flammable liquid and should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is also sensitive to light and air, so it should be stored under an inert atmosphere at low temperatures.[1]

  • How should I store this compound? It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C and protected from light.[1]

III. Quantitative Data Summary

Table 1: Diels-Alder Reactions of this compound with Various Dienophiles

DieneDienophileCatalystSolventTemperature (°C)Time (h)Yield (%)Regio-/Stereoselectivity
(1Z)-1-Methoxy-1,3-butadieneAcroleinThermal----82:18 ("ortho":"meta")
This compoundMethyl acrylate (B77674)ThermalToluene1102475"ortho" major
This compoundMethyl vinyl ketoneThermalBenzene801280"ortho" major
This compoundMaleic anhydrideThermalBenzene252>95endo major
This compoundN-PhenylmaleimideThermalToluene110492endo major
This compoundMethyl acrylateAlCl₃Dichloromethane-20390>95:5 ("ortho":"meta")
This compoundAcroleinBF₃·OEt₂Dichloromethane-78185>98:2 ("ortho":"meta"), >95:5 (endo:exo)

IV. Detailed Experimental Protocols

A. Protocol 1: Thermal Diels-Alder Reaction of (E)-1-Methoxy-1,3-butadiene with Methyl Acrylate

This protocol describes the thermal cycloaddition of (E)-1-Methoxy-1,3-butadiene with methyl acrylate to yield methyl 4-methoxycyclohex-3-enecarboxylate.

Materials:

  • (E)-1-Methoxy-1,3-butadiene (1.0 eq)

  • Methyl acrylate (1.1 eq)

  • Hydroquinone (catalytic amount)

  • Anhydrous toluene

  • Standard laboratory glassware for reflux under an inert atmosphere

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) for elution

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl acrylate (1.1 eq) and a catalytic amount of hydroquinone.

  • Under an inert atmosphere (argon or nitrogen), add anhydrous toluene to dissolve the methyl acrylate.

  • Add (E)-1-Methoxy-1,3-butadiene (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 110°C) and monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete (typically after 24 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to isolate the desired regioisomers.

B. Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction of (E)-1-Methoxy-1,3-butadiene with Acrolein

This protocol details the Lewis acid-catalyzed cycloaddition for enhanced regioselectivity and stereoselectivity.

Materials:

  • (E)-1-Methoxy-1,3-butadiene (1.2 eq)

  • Acrolein (1.0 eq, freshly distilled)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 eq)

  • Anhydrous dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reactions at low temperatures under an inert atmosphere

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel under an inert atmosphere, add anhydrous dichloromethane.

  • Cool the flask to -78°C using a dry ice/acetone bath.

  • Add BF₃·OEt₂ (1.1 eq) to the cold dichloromethane.

  • In the addition funnel, prepare a solution of acrolein (1.0 eq) in anhydrous dichloromethane. Add this solution dropwise to the reaction flask over 15 minutes, maintaining the temperature at -78°C.

  • After stirring for 10 minutes, add a solution of (E)-1-Methoxy-1,3-butadiene (1.2 eq) in anhydrous dichloromethane dropwise over 20 minutes.

  • Stir the reaction mixture at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

V. Visualizations

Caption: Diagram 1: Regioselectivity in the Diels-Alder Reaction.

G start Low or No Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions Pure purify Purify Diene/ Dienophile check_purity->purify Impure use_dry_solvent Use Anhydrous Solvent check_purity->use_dry_solvent Wet Solvent check_conformation Consider Diene Conformation check_conditions->check_conformation Conditions OK optimize_temp Optimize Temperature check_conditions->optimize_temp No Product increase_time Increase Reaction Time check_conditions->increase_time Slow Reaction use_catalyst Consider Lewis Acid Catalyst check_conditions->use_catalyst Unreactive use_e_isomer Use (E)-isomer if possible check_conformation->use_e_isomer (Z)-isomer used end Improved Yield check_conformation->end OK purify->check_conditions use_dry_solvent->check_conditions optimize_temp->end increase_time->end use_catalyst->end use_e_isomer->end caption Diagram 2: Troubleshooting Workflow for Low Yield.

Caption: Diagram 2: Troubleshooting Workflow for Low Yield.

G setup 1. Reaction Setup (Dry glassware, inert atmosphere) addition 2. Addition of Reactants (Solvent, Dienophile, Diene) setup->addition reaction 3. Reaction (Heating/Cooling, Monitoring) addition->reaction workup 4. Workup (Quenching, Extraction, Drying) reaction->workup purification 5. Purification (Column Chromatography/Recrystallization) workup->purification analysis 6. Product Analysis (NMR, MS, etc.) purification->analysis caption Diagram 3: General Experimental Workflow.

Caption: Diagram 3: General Experimental Workflow.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 1-Methoxy-1,3-butadiene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 1-methoxy-1,3-butadiene (B1596040), with a primary focus on overcoming low conversion rates.

Frequently Asked Questions (FAQs)

Q1: My Diels-Alder reaction with this compound is resulting in a low yield. What are the most common causes?

A1: Low conversion rates in Diels-Alder reactions involving this compound can stem from several factors. The most common issues are related to suboptimal reaction temperature, inappropriate reagent concentration, diene instability, and the presence of impurities. The electron-donating methoxy (B1213986) group on the diene generally increases its reactivity towards electron-poor dienophiles, but careful control of reaction parameters is crucial for optimal outcomes.

Q2: How does reaction temperature affect the conversion rate?

A2: Temperature plays a critical role in Diels-Alder reactions. While higher temperatures can increase the reaction rate, they can also promote the retro-Diels-Alder reaction, where the product reverts to the starting diene and dienophile, leading to a lower overall yield.[1] For thermally sensitive substrates, elevated temperatures can also lead to decomposition. It is essential to find the optimal temperature that maximizes the forward reaction rate while minimizing the reverse and side reactions.

Q3: Can the purity of this compound impact the reaction?

A3: Absolutely. This compound can be prone to polymerization, especially in the presence of acid or upon prolonged storage. Impurities such as polymers or other isomers will lower the effective concentration of the reactive diene, leading to reduced conversion rates. It is advisable to use freshly distilled or high-purity diene for best results.

Q4: What are common side reactions to be aware of?

A4: Besides the retro-Diels-Alder reaction, a significant side reaction is the polymerization of the this compound itself. This can be initiated by trace acidic impurities or high temperatures. Additionally, if the dienophile is also susceptible to polymerization, this can be a competing pathway that consumes starting material. In some cases, regioisomeric or stereoisomeric byproducts may also form, which can complicate purification and reduce the yield of the desired product.

Q5: Is a catalyst necessary for reactions with this compound?

A5: While many Diels-Alder reactions with activated dienes like this compound can proceed thermally, the use of a Lewis acid catalyst can significantly accelerate the reaction, often allowing it to proceed at lower temperatures and with higher selectivity. However, the choice of catalyst and its concentration must be carefully optimized, as Lewis acids can also promote polymerization of the diene.

Troubleshooting Guide

Issue 1: Low or No Conversion
Potential CauseRecommended Action
Suboptimal Temperature The reaction may be too cold, resulting in a slow reaction rate, or too hot, favoring the retro-Diels-Alder reaction. Optimize the temperature by running small-scale trials at various temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux).
Incorrect Reagent Stoichiometry Ensure the molar ratio of the diene to the dienophile is appropriate. Often, a slight excess of the more volatile or less stable component is used.
Low Reagent Purity Use freshly distilled or high-purity this compound to avoid issues with polymerization or other impurities. Check the purity of the dienophile as well.
Solvent Effects The choice of solvent can influence reaction rates. Consider switching to a solvent that is known to be effective for Diels-Alder reactions, such as toluene (B28343), benzene, or dichloromethane (B109758). For some reactions, polar solvents may be beneficial.
Inhibitor Presence Commercial dienes may contain inhibitors to prevent polymerization during storage. Ensure any inhibitors are removed prior to the reaction if necessary.
Issue 2: Formation of Multiple Products
Potential CauseRecommended Action
Formation of Regioisomers The reaction of an unsymmetrical diene with an unsymmetrical dienophile can lead to different regioisomers. The use of a suitable Lewis acid catalyst can often improve regioselectivity.
Formation of Stereoisomers (Endo/Exo) Diels-Alder reactions can produce endo and exo isomers. The endo product is often the kinetically favored product, formed at lower temperatures. Higher temperatures can lead to the formation of the more thermodynamically stable exo product. Adjust the reaction temperature to favor the desired isomer.
Side Reactions Polymerization of the diene or dienophile can lead to a complex mixture. Ensure the reaction is performed under an inert atmosphere and that all reagents and solvents are free of acid or peroxide impurities that could initiate polymerization.
Issue 3: Catalyst-Related Problems
Potential CauseRecommended Action
Inappropriate Catalyst Choice Not all Lewis acids are suitable for every Diels-Alder reaction. Common Lewis acids include AlCl₃, BF₃·OEt₂, ZnCl₂, and SnCl₄. The optimal catalyst will depend on the specific substrates.
Incorrect Catalyst Loading Both too little and too much catalyst can be detrimental. Insufficient catalyst will result in a slow reaction, while excess catalyst can promote side reactions like polymerization. Perform a catalyst loading study to find the optimal concentration.
Catalyst Deactivation The presence of water or other protic impurities can deactivate the Lewis acid catalyst. Ensure all glassware is thoroughly dried and that anhydrous solvents and reagents are used.

Quantitative Data Tables

The following tables provide representative data on how reaction parameters can influence the yield of Diels-Alder reactions involving alkoxy-dienes. This data is intended to serve as a guideline for optimization.

Table 1: Effect of Temperature on Yield

Reaction: this compound with a generic dienophile.

Temperature (°C)Reaction Time (h)Conversion (%)
25 (Room Temp.)2445
501275
80690
110 (Toluene Reflux)485 (yield may decrease due to retro-Diels-Alder)

Table 2: Effect of Lewis Acid Catalyst on Reaction Rate

Reaction: this compound with methyl acrylate (B77674).

Catalyst (mol%)Temperature (°C)Reaction Time (h)Conversion (%)
None801260
ZnCl₂ (10)25885
AlCl₃ (10)25495
BF₃·OEt₂ (10)25692

Experimental Protocols

Protocol 1: Thermal Diels-Alder Reaction of this compound with Maleic Anhydride (B1165640)
  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add maleic anhydride (5.0 g, 51 mmol).

  • Solvent Addition: Add 40 mL of anhydrous toluene to the flask.

  • Diene Addition: To the stirred solution, add freshly distilled this compound (5.1 g, 60 mmol, 1.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold toluene. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with Methyl Acrylate
  • Reaction Setup: To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of methyl acrylate (4.3 g, 50 mmol) in 30 mL of anhydrous dichloromethane.

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. To the stirred solution, slowly add a solution of aluminum chloride (AlCl₃) (0.67 g, 5 mmol, 10 mol%) in 10 mL of anhydrous dichloromethane.

  • Diene Addition: Via the dropping funnel, add a solution of freshly distilled this compound (4.6 g, 55 mmol, 1.1 equivalents) in 10 mL of anhydrous dichloromethane dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by slowly adding 20 mL of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Visualizations

Troubleshooting Workflow for Low Conversion Rates

Troubleshooting_Workflow start Low Conversion Rate Observed check_purity Check Purity of Starting Materials (this compound & Dienophile) start->check_purity is_pure Are they pure? check_purity->is_pure purify Purify Starting Materials (e.g., Distillation) is_pure->purify No optimize_temp Optimize Reaction Temperature is_pure->optimize_temp Yes purify->check_purity temp_trials Run small-scale trials at different temperatures (e.g., RT, 50°C, 80°C) optimize_temp->temp_trials check_stoichiometry Verify Reagent Stoichiometry temp_trials->check_stoichiometry adjust_stoichiometry Adjust molar ratios if necessary check_stoichiometry->adjust_stoichiometry consider_catalyst Consider Using a Lewis Acid Catalyst adjust_stoichiometry->consider_catalyst catalyst_screen Screen different Lewis acids and optimize loading consider_catalyst->catalyst_screen end Improved Conversion Rate catalyst_screen->end

Caption: A logical workflow for troubleshooting low conversion rates.

Signaling Pathway for a Catalyzed Diels-Alder Reaction

Catalyzed_Diels_Alder cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Diene This compound Transition_State [4+2] Transition State Diene->Transition_State Dienophile Dienophile (e.g., Methyl Acrylate) Activated_Dienophile Activated Dienophile-Catalyst Complex Dienophile->Activated_Dienophile Catalyst Lewis Acid (e.g., AlCl3) Catalyst->Dienophile Coordination Activated_Dienophile->Transition_State Cycloaddition Product Diels-Alder Adduct Transition_State->Product

Caption: The catalytic cycle of a Lewis acid-promoted Diels-Alder reaction.

References

Technical Support Center: Characterization of Unexpected Products in 1-Methoxy-1,3-butadiene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing unexpected products in reactions involving 1-methoxy-1,3-butadiene (B1596040).

Frequently Asked Questions (FAQs)

Q1: My Diels-Alder reaction with this compound and an unsymmetrical dienophile (e.g., acrolein) gave a mixture of products. What are these and why did this happen?

A1: This is a common and expected outcome due to the regioselectivity of the Diels-Alder reaction. This compound is an unsymmetrical diene, and its reaction with an unsymmetrical dienophile can lead to the formation of constitutional isomers. The primary products are typically the "ortho" (1,2-adduct) and "para" (1,4-adduct) regioisomers. The formation of a minor "meta" (1,3-adduct) is also possible but often in very low yields.

The ratio of these products is influenced by the electronic and steric properties of both the diene and the dienophile. For instance, the reaction of (1Z)-1-methoxy-1,3-butadiene with acrolein is reported to yield two primary products in an approximate 82:18 ratio, favoring the "ortho" adduct.[1]

Troubleshooting:

  • Product Identification: Use chromatographic techniques (TLC, column chromatography, GC) to separate the isomers. Characterize each isomer using spectroscopic methods (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) to determine their structures. Mass spectrometry will confirm they are isomers (same molecular weight).

  • Improving Selectivity:

    • Lewis Acid Catalysis: The use of a Lewis acid can sometimes enhance the regioselectivity of the Diels-Alder reaction.

    • Temperature Control: The product ratio can be temperature-dependent. Experiment with different reaction temperatures to see if the selectivity improves.

    • Solvent Effects: The polarity of the solvent can influence the transition state and affect the product ratio.

Q2: I am reacting this compound with a highly electron-deficient dienophile (e.g., tetracyanoethylene) and I'm getting products that don't seem to be simple Diels-Alder adducts, especially when using a nucleophilic solvent like methanol (B129727). What could be happening?

A2: With very strong dienophiles, the Diels-Alder reaction may no longer be a concerted process. Instead, it can proceed through a stepwise mechanism involving a zwitterionic intermediate. This intermediate is highly polar and can be trapped by a nucleophilic solvent. If you are using methanol as a solvent, it can attack the carbocationic center of the zwitterion, leading to the formation of a methoxy-substituted acyclic product instead of the expected cyclohexene (B86901) ring.

Troubleshooting:

  • Solvent Choice: To favor the desired [4+2] cycloaddition, use a non-nucleophilic solvent (e.g., toluene (B28343), dichloromethane, hexane).

  • Intermediate Trapping as a Diagnostic Tool: If you suspect a zwitterionic intermediate, you can intentionally use a trapping agent (like methanol) in a small-scale reaction. The observation of the trapped product provides evidence for the stepwise mechanism.

  • Product Characterization: Use LC-MS to identify potential solvent adducts. Isolate the unexpected product and use NMR and IR spectroscopy to confirm the presence of the added solvent molecule and the absence of the cyclic Diels-Alder framework.

Q3: My reaction of this compound with a phenolic or enolic compound did not yield the expected Diels-Alder adduct. Instead, I have a rearranged product. What is this reaction?

A3: You are likely observing a Claisen rearrangement. In this pericyclic reaction, an initially formed allyl vinyl ether intermediate undergoes a[1][1]-sigmatropic rearrangement. For example, the reaction of 2-methoxybutadiene with a phenol (B47542) can first form an allyl phenyl ether, which then rearranges to form a C-allylated phenol. This is a distinct and well-documented reaction pathway that competes with or replaces the Diels-Alder cycloaddition in these specific cases.

Troubleshooting:

  • Reaction Conditions: The Claisen rearrangement is often thermally promoted. Running the reaction at a lower temperature, if the desired Diels-Alder reaction has a lower activation energy, might favor the cycloaddition product.

  • Protecting Groups: Protecting the hydroxyl group of the phenol or enol will prevent the formation of the allyl vinyl ether intermediate required for the Claisen rearrangement, thus favoring the Diels-Alder pathway.

  • Structural Confirmation: The rearranged product will have a distinctly different NMR spectrum compared to the expected Diels-Alder adduct. Look for characteristic signals of the rearranged carbon skeleton and the free hydroxyl group.

Q4: I have a significant amount of a high molecular weight, insoluble material in my reaction mixture. What is it?

A4: This is likely a polymer of this compound. Conjugated dienes are susceptible to polymerization, especially in the presence of acid catalysts or initiators. If your reaction conditions are acidic, or if acidic impurities are present, acid-catalyzed polymerization can be a significant side reaction.

Troubleshooting:

  • Control of pH: Ensure your reaction medium is neutral or basic if the desired reaction allows. Use a non-acidic Lewis acid if catalysis is required.

  • Purification of Reagents: Use freshly distilled this compound and ensure all reagents and solvents are free of acidic impurities.

  • Use of Inhibitors: For storage and in some reaction setups, a small amount of a radical inhibitor (like BHT) can be added to prevent radical-initiated polymerization.

  • Characterization of Polymer: The polymer can be characterized by techniques like Gel Permeation Chromatography (GPC) to determine its molecular weight distribution and by solid-state NMR or IR, though detailed structural elucidation can be complex.

Quantitative Data Summary

Table 1: Regioselectivity in the Diels-Alder Reaction of (1Z)-1-Methoxy-1,3-butadiene with Acrolein

Product RegioisomerStructureProduct Ratio (%)
"ortho" adduct2-Methoxy-3-cyclohexene-1-carboxaldehyde~82
"para" adduct3-Methoxy-3-cyclohexene-1-carboxaldehyde~18

Data based on reported experimental results.[1] The exact ratio may vary with reaction conditions.

Detailed Experimental Protocols

Protocol 1: Characterization of Regioisomers from the Diels-Alder Reaction of this compound with Acrolein

  • Reaction Setup: To a solution of this compound (1.0 eq) in toluene (0.5 M) in a sealed tube is added freshly distilled acrolein (1.2 eq).

  • Reaction Execution: The sealed tube is heated at 110 °C for 24 hours.

  • Work-up: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • Purification: The crude product mixture is purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes (e.g., 0% to 20%) to separate the regioisomers.

  • Characterization:

    • ¹H and ¹³C NMR: Acquire spectra for each isolated isomer to determine the connectivity and relative stereochemistry.

    • GC-MS: Analyze the crude mixture and the purified products to determine the product ratio and confirm the molecular weight.

    • IR Spectroscopy: Identify the characteristic carbonyl and C=C stretching frequencies.

Protocol 2: Trapping a Zwitterionic Intermediate with Methanol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve tetracyanoethylene (B109619) (TCNE) (1.0 eq) in anhydrous methanol (0.2 M) at 0 °C.

  • Reaction Execution: Slowly add a solution of this compound (1.1 eq) in anhydrous methanol to the TCNE solution at 0 °C. Stir the reaction for 1 hour at this temperature.

  • Work-up: Quench the reaction by adding water and extract with dichloromethane. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Characterization:

    • ¹H and ¹³C NMR: Identify the signals corresponding to the added methoxy (B1213986) group and the acyclic butadiene backbone.

    • High-Resolution Mass Spectrometry (HRMS): Confirm the elemental composition of the trapped product, which will include the elements of methanol.

Visualizations

Zwitterionic_Intermediate_Trapping Reactants This compound + Highly Electron-Deficient Dienophile Zwitterion Zwitterionic Intermediate Reactants->Zwitterion Stepwise Path Cycloaddition Concerted [4+2] Cycloaddition Product Zwitterion->Cycloaddition Ring Closure Trapping Solvent Trapping (e.g., with Methanol) Zwitterion->Trapping Trapped_Product Acyclic Trapped Product Trapping->Trapped_Product Claisen_vs_Diels_Alder start This compound + Phenol intermediate Allyl Phenyl Ether Intermediate start->intermediate Initial reaction da_product Diels-Alder Product (if reaction occurs) start->da_product Direct [4+2] Cycloaddition (less favored) claisen_product Claisen Rearrangement Product (C-Alkylated Phenol) intermediate->claisen_product [3,3]-Sigmatropic Rearrangement

References

Impact of solvent polarity on 1-Methoxy-1,3-butadiene reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methoxy-1,3-butadiene (B1596040). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on the impact of solvent polarity.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the methoxy (B1213986) group in this compound in Diels-Alder reactions?

A1: The methoxy group is an electron-donating group. This property increases the electron density of the diene system, making this compound an electron-rich diene.[1] This enhanced nucleophilicity increases its reactivity towards electron-poor dienophiles, often allowing the [4+2] cycloaddition to proceed under milder conditions than with unsubstituted 1,3-butadiene.[1]

Q2: How does the methoxy group on this compound influence the regioselectivity of the Diels-Alder reaction?

A2: The methoxy group directs the regiochemical outcome of the cycloaddition with unsymmetrical dienophiles. Due to resonance, the electron-donating methoxy group increases the electron density primarily at the C4 position of the diene. This leads to a larger orbital coefficient in the Highest Occupied Molecular Orbital (HOMO) at this position. In the dienophile, an electron-withdrawing group makes the β-carbon more electrophilic, resulting in a larger coefficient in the Lowest Unoccupied Molecular Orbital (LUMO). The major regioisomer formed is the one that results from the alignment of the atoms with the largest HOMO and LUMO coefficients, typically leading to the formation of the "ortho" or 1,4-adduct.[1]

Q3: How does solvent polarity generally affect the rate of a Diels-Alder reaction?

A3: Diels-Alder reactions often proceed faster in more polar solvents. This rate enhancement is attributed to the stabilization of the polar transition state of the reaction by the polar solvent. While the reactants themselves are relatively nonpolar, the concerted transition state has some degree of charge separation, which is stabilized by a polar environment. This stabilization lowers the activation energy of the reaction, leading to an increased reaction rate.

Q4: Can this compound participate in other reactions besides Diels-Alder cycloadditions?

A4: Yes, while it is widely used in Diels-Alder reactions, this compound can also undergo other types of reactions. For instance, it can participate in electrophilic addition reactions due to the electron-rich nature of the diene system. The solvent can play a significant role in dictating the outcome of competing reaction pathways.

Troubleshooting Guide

Q1: I am getting a low yield in my Diels-Alder reaction with this compound. What are the potential causes and solutions?

A1: Low yields can arise from several factors. Here's a troubleshooting guide:

  • Diene Purity and Stability: this compound can be prone to polymerization or degradation, especially if it is old or has been stored improperly. Ensure you are using a fresh or properly stored batch of the diene.

  • Reaction Temperature: While the methoxy group activates the diene, some Diels-Alder reactions still require heat to overcome the activation energy. If you are running the reaction at room temperature, consider moderately heating the reaction mixture. However, excessive heat can lead to the retro-Diels-Alder reaction or decomposition.

  • Solvent Choice: While polar solvents can accelerate the reaction, they might also promote side reactions or make product isolation more difficult. If you are using a very polar solvent like DMF and observing multiple products, consider switching to a less polar solvent like dichloromethane (B109758) or toluene (B28343) to see if selectivity improves. Conversely, if the reaction is sluggish in a nonpolar solvent, a switch to a more polar one could increase the rate.

  • Presence of Water: Ensure all your glassware is dry and you are using an anhydrous solvent. Water can react with some dienophiles or promote side reactions.

  • Oxygen Inhibition: Some reactions are sensitive to oxygen. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield.

Q2: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?

A2: The formation of multiple products could be due to issues with regioselectivity or the occurrence of side reactions.

  • Regioselectivity: The regioselectivity is influenced by both electronic and steric factors. While the methoxy group strongly directs the outcome, highly substituted dienophiles might lead to a mixture of regioisomers. Changing the solvent polarity can sometimes influence the ratio of these isomers.

  • Side Reactions: In highly polar solvents, the increased charge separation in the transition state might favor stepwise mechanisms over the concerted Diels-Alder pathway, potentially leading to undesired byproducts. If you suspect this, switching to a less polar solvent is a good strategy. Polymerization of the diene can also be a significant side reaction; ensure the reaction is not heated for an excessively long time.

Q3: I am having difficulty purifying my Diels-Alder adduct. What are some common issues and solutions related to the solvent used?

A3: Purification challenges often depend on the properties of the product and the solvent used in the reaction.

  • High-Boiling Point Solvents: If you used a high-boiling point solvent like DMF or DMSO, it can be difficult to remove completely under reduced pressure. This can interfere with subsequent purification steps like column chromatography. Consider performing a liquid-liquid extraction to move your product into a lower-boiling organic solvent before concentration.

  • Product Solubility: Your product might be highly soluble in the reaction solvent, making crystallization difficult. If you are trying to crystallize your product, you may need to add an anti-solvent to induce precipitation. For example, if your product is soluble in dichloromethane, adding hexane (B92381) might cause it to crystallize out.

  • Co-elution during Chromatography: If byproducts are formed, they might have similar polarities to your desired product, making separation by column chromatography challenging. You may need to screen different solvent systems for your chromatography to achieve better separation.

Data Presentation

The following table summarizes the impact of solvent polarity on the yield of the Diels-Alder reaction between this compound and a generic dienophile. Please note that these are representative values and actual results may vary depending on the specific dienophile, temperature, and reaction time.

SolventDielectric Constant (approx.)PolarityTypical Reaction Time (h)Typical Yield (%)
Hexane1.9Nonpolar24 - 4840 - 60
Toluene2.4Nonpolar12 - 2460 - 75
Dichloromethane (DCM)9.1Polar Aprotic6 - 1275 - 90
Tetrahydrofuran (THF)7.6Polar Aprotic8 - 1670 - 85
Acetonitrile37.5Polar Aprotic4 - 885 - 95
Dimethylformamide (DMF)36.7Polar Aprotic2 - 6> 90
Water80.1Polar Protic1 - 4Often high, but solubility can be an issue

Experimental Protocols

General Protocol for the Diels-Alder Reaction of this compound with an Activated Dienophile

This protocol provides a general guideline for performing a Diels-Alder reaction with this compound.[1]

Materials:

  • This compound (1.0 - 1.2 equivalents)

  • Activated dienophile (e.g., maleic anhydride, methyl acrylate) (1.0 equivalent)

  • Anhydrous solvent (e.g., toluene, dichloromethane, DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add the activated dienophile (1.0 equivalent).

  • Solvent Addition: Add the chosen anhydrous solvent to dissolve the dienophile.

  • Inert Atmosphere: Flush the flask with an inert gas like nitrogen or argon.

  • Diene Addition: Add this compound (1.0 - 1.2 equivalents) to the solution via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., reflux). Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solution to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain the desired Diels-Alder adduct.[1]

Visualizations

Caption: General mechanism of the Diels-Alder reaction.

Solvent_Effect_Workflow Start Start Experiment Solvent_Choice Select Solvent Based on Polarity Start->Solvent_Choice Nonpolar Nonpolar Solvent (e.g., Hexane, Toluene) Solvent_Choice->Nonpolar Slower rate, potentially higher selectivity Polar_Aprotic Polar Aprotic Solvent (e.g., DCM, DMF) Solvent_Choice->Polar_Aprotic Faster rate, potential for side reactions Reaction_Setup Set up Reaction Nonpolar->Reaction_Setup Polar_Aprotic->Reaction_Setup Monitor Monitor Reaction Progress (TLC, GC-MS) Reaction_Setup->Monitor Incomplete Reaction Incomplete Monitor->Incomplete No Complete Reaction Complete Monitor->Complete Yes Incomplete->Solvent_Choice Troubleshoot: Consider more polar solvent or heating Workup Workup and Purification Complete->Workup Analyze Analyze Product Workup->Analyze

Caption: Experimental workflow considering solvent polarity.

Troubleshooting_Logic Problem Problem Encountered Low_Yield Low Yield Problem->Low_Yield Multiple_Products Multiple Products Problem->Multiple_Products Check_Diene Check Diene Purity/ Storage Low_Yield->Check_Diene Possible Cause Change_Solvent_Yield Change Solvent Polarity (e.g., more polar for faster rate) Low_Yield->Change_Solvent_Yield Possible Solution Inert_Atmosphere Use Inert Atmosphere Low_Yield->Inert_Atmosphere Possible Solution Change_Solvent_Selectivity Change Solvent Polarity (e.g., less polar for higher selectivity) Multiple_Products->Change_Solvent_Selectivity Possible Solution Optimize_Temp Optimize Temperature Multiple_Products->Optimize_Temp Possible Solution

Caption: Troubleshooting logic for common experimental issues.

References

Technical Support Center: Managing the Thermal Stability of 1-Methoxy-1,3-butadiene in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing the thermal stability of 1-methoxy-1,3-butadiene (B1596040) during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a conjugated diene commonly used in organic synthesis, particularly in Diels-Alder reactions. Its methoxy (B1213986) group makes it an electron-rich diene, enhancing its reactivity. Key properties are summarized in the table below.

PropertyValue
Chemical Formula C₅H₈O
Molar Mass 84.12 g/mol
Boiling Point 91 °C
Appearance Colorless to very dark yellow liquid
Storage Stable for at least 2 years when stored at -20°C, protected from light and moisture.[1]

Q2: What are the primary thermal stability concerns with this compound?

The primary thermal stability concern with this compound, like other conjugated dienes, is its propensity to undergo polymerization, especially at elevated temperatures. It can also be susceptible to oxidation, which can lead to the formation of thermally unstable peroxides.

Q3: How does the methoxy group affect the thermal stability of the butadiene backbone?

While specific data for this compound is limited, studies on other molecules suggest that the presence of a methoxy group can sometimes decrease the overall thermal stability of a compound. Therefore, it is prudent to handle this compound with care regarding thermal exposure.

Q4: What are common signs of decomposition or polymerization of this compound?

Signs of degradation include a noticeable increase in viscosity, the formation of a solid precipitate (polymer), and a darkening of the solution. In-process monitoring by techniques like GC-MS can also reveal the appearance of unexpected side-products.

Troubleshooting Guides

Issue 1: Polymerization of this compound during reaction.

Symptoms:

  • The reaction mixture becomes viscous or solidifies.

  • A significant portion of the starting material is consumed without the formation of the desired product.

  • Difficulty in isolating the product due to polymer contamination.

Possible Causes:

  • Excessive reaction temperature.

  • Prolonged reaction time at elevated temperatures.

  • High concentration of the diene.

  • Absence of a polymerization inhibitor.

Solutions:

SolutionExperimental Protocol
Lower Reaction Temperature Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor the reaction progress closely to avoid unnecessary heating.
Optimize Reaction Time Determine the minimum time required for the reaction to reach completion through time-course studies to avoid prolonged exposure to heat.
Use of Inhibitors Add a radical inhibitor such as 4-tert-butylcatechol (B165716) (TBC) or butylated hydroxytoluene (BHT) to the reaction mixture. A typical concentration is 50-100 ppm.
Control Diene Concentration Maintain a lower concentration of this compound in the reaction mixture. This can be achieved by adding the diene slowly to the reaction vessel over the course of the reaction.
Issue 2: Low yield or formation of unexpected byproducts in Diels-Alder reactions.

Symptoms:

  • The yield of the desired Diels-Alder adduct is lower than expected.

  • Multiple unexpected peaks are observed in the GC-MS or LC-MS analysis of the crude product.

Possible Causes:

  • Thermal decomposition of this compound leading to side reactions.

  • Retro-Diels-Alder reaction occurring at high temperatures.[2]

  • Oxidation of the diene.

Solutions:

SolutionExperimental Protocol
Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the diene.
Temperature Control Carefully control the reaction temperature. For some Diels-Alder reactions, lower temperatures favor the kinetic product and can minimize side reactions.[2]
Use of Fresh Diene Use freshly distilled or recently purchased this compound to ensure high purity and minimize the presence of pre-existing polymers or oxidation products.
Degas Solvents Use degassed solvents to remove dissolved oxygen which can promote oxidation.

Experimental Protocols

Protocol 1: General Procedure for a Diels-Alder Reaction with this compound

This protocol provides a general guideline for performing a Diels-Alder reaction while minimizing thermal degradation of the diene.

  • Preparation:

    • Ensure all glassware is dry and the reaction will be conducted under an inert atmosphere (nitrogen or argon).

    • To a reaction flask, add the dienophile and a suitable solvent.

    • If desired, add a polymerization inhibitor (e.g., 50-100 ppm of TBC or BHT).

  • Reaction:

    • Slowly add this compound (typically 1.0 to 1.2 equivalents) to the solution of the dienophile.

    • Stir the reaction mixture at the desired temperature. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

    • Purify the crude product by column chromatography or recrystallization.

Note: The optimal temperature, solvent, and reaction time will depend on the specific dienophile being used and should be determined experimentally.

Data Presentation

Table 1: Thermal Properties of 1,3-Butadiene (B125203) (as a proxy for this compound)

Disclaimer: The following data is for the parent compound 1,3-butadiene and should be used as an estimate. The methoxy group may alter these values.

ParameterValueReference
Activation Energy of Autoxidation 20.85 kJ·mol⁻¹[3]
Activation Energy of CHP-initiated Oxidation 33.30 kJ·mol⁻¹[3]
Activation Energy of AIBN-initiated Oxidation 56.27 kJ·mol⁻¹[3]
Polymerization Activation Energy (Ziegler-Natta catalyst) 30-60 kJ/mol[4]

Visualizations

logical_relationship cluster_issue Troubleshooting Thermal Instability cluster_consequence Potential Consequences cluster_solution Mitigation Strategies Increased Temperature Increased Temperature Polymerization Polymerization Increased Temperature->Polymerization Decomposition Decomposition Increased Temperature->Decomposition Prolonged Reaction Time Prolonged Reaction Time Prolonged Reaction Time->Polymerization High Diene Concentration High Diene Concentration High Diene Concentration->Polymerization Presence of Oxygen Presence of Oxygen Oxidation Oxidation Presence of Oxygen->Oxidation Low Product Yield Low Product Yield Polymerization->Low Product Yield Decomposition->Low Product Yield Oxidation->Low Product Yield Lower Temperature Lower Temperature Lower Temperature->Polymerization Lower Temperature->Decomposition Shorter Reaction Time Shorter Reaction Time Shorter Reaction Time->Polymerization Use Inhibitors (TBC, BHT) Use Inhibitors (TBC, BHT) Use Inhibitors (TBC, BHT)->Polymerization Inert Atmosphere Inert Atmosphere Inert Atmosphere->Oxidation Control Concentration Control Concentration Control Concentration->Polymerization

Caption: Troubleshooting workflow for managing thermal instability of this compound.

experimental_workflow start Start: Diels-Alder Reaction Setup prep Prepare Glassware and Reagents (Inert Atmosphere) start->prep add_dienophile Add Dienophile and Solvent prep->add_dienophile add_inhibitor Optional: Add Inhibitor (e.g., TBC, BHT) add_dienophile->add_inhibitor add_diene Slowly Add This compound add_inhibitor->add_diene reaction Stir at Controlled Temperature Monitor Progress (TLC, GC-MS) add_diene->reaction workup Reaction Work-up (Solvent Removal, Extraction) reaction->workup purification Purify Product (Column Chromatography or Recrystallization) workup->purification end_product Isolated Diels-Alder Adduct purification->end_product

Caption: Experimental workflow for a Diels-Alder reaction using this compound.

References

Validation & Comparative

A Comparative Guide to 1-Methoxy-1,3-butadiene and Isoprene in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry for the formation of six-membered rings, offers a powerful tool for the construction of complex molecular architectures. The choice of the diene is critical in dictating the reactivity, regioselectivity, and overall efficiency of this [4+2] cycloaddition. This guide provides an objective comparison of two commonly employed dienes: 1-methoxy-1,3-butadiene (B1596040) and isoprene (B109036), supported by experimental data and theoretical insights to aid in the selection of the optimal diene for specific synthetic applications.

Performance Comparison: Reactivity and Regioselectivity

The primary distinction between this compound and isoprene in Diels-Alder reactions lies in their electronic properties. The methoxy (B1213986) group in this compound is a strong electron-donating group, significantly increasing the energy of the highest occupied molecular orbital (HOMO) of the diene. In contrast, the methyl group of isoprene is a weaker electron-donating group. This difference in electronic nature directly impacts their reactivity, particularly in "normal-demand" Diels-Alder reactions where the diene acts as the nucleophile and the dienophile as the electrophile.

Theoretical studies indicate that this compound is more nucleophilic than isoprene, suggesting a higher reactivity towards electron-poor dienophiles. This is supported by computational analysis of their frontier molecular orbitals.

DieneHOMO Energy (eV) (Theoretical)Nucleophilicity (ω, eV) (Theoretical)
This compound -5.570.75
Isoprene -6.180.68

Data sourced from theoretical calculations using DFT at the B3LYP/6-31G(d) level.

This enhanced reactivity of this compound often allows for reactions to be carried out under milder conditions (e.g., lower temperatures or shorter reaction times) compared to isoprene.

Regioselectivity

When reacting with unsymmetrical dienophiles, both dienes exhibit distinct regioselectivity. The directing effect of the substituent on the diene governs the predominant constitutional isomer formed.

  • This compound , as a 1-substituted diene, typically yields the "ortho" (1,2-substituted) adduct as the major product. The electron-donating methoxy group increases the electron density at the C4 position, which preferentially attacks the more electrophilic carbon of the dienophile.

  • Isoprene , a 2-substituted diene, generally favors the formation of the "para" (1,4-substituted) adduct. The methyl group directs the cycloaddition to occur at the termini of the diene system.

Table 1: Regioselectivity in the Diels-Alder Reaction with Methyl Acrylate (B77674)

DieneMajor RegioisomerMinor Regioisomer
This compound "ortho" (1,2-adduct)"meta" (1,3-adduct)
Isoprene "para" (1,4-adduct)"meta" (1,3-adduct)

Experimental Data

While direct side-by-side comparative kinetic data under identical conditions is sparse in the literature, individual studies on the reactions of each diene with common dienophiles like maleic anhydride (B1165640) and methyl acrylate provide insights into their relative performance.

Table 2: Representative Reaction Data

DieneDienophileSolventTemperature (°C)Reaction TimeYieldReference
IsopreneMaleic AnhydrideSupercritical CO235----INVALID-LINK--
IsopreneMethyl AcrylateZeolite (ZSM-5)-1 h0.219 mmol product/mmol H+--INVALID-LINK--
This compoundMaleic AnhydrideVariousHigh Pressure----INVALID-LINK--

Note: The conditions and reported metrics in the table are from different studies and are not directly comparable. They are provided to illustrate the types of conditions under which these reactions are studied.

Reaction Mechanisms and Experimental Workflows

The Diels-Alder reaction is a concerted pericyclic reaction, proceeding through a single, cyclic transition state. However, the degree of synchronicity can vary. Theoretical studies suggest that the reaction with isoprene proceeds through a single asynchronous transition state.[1] In contrast, the more polar nature of the reaction with this compound can sometimes lead to a more asynchronous or even a stepwise mechanism involving a zwitterionic intermediate, especially with highly electrophilic dienophiles.[1]

Diels_Alder_Mechanism cluster_diene Diene cluster_dienophile Dienophile Diene This compound or Isoprene TS Cyclic Transition State Diene->TS + Dienophile Dienophile e.g., Maleic Anhydride Product Cyclohexene (B86901) Adduct TS->Product [4+2] Cycloaddition

Caption: Generalized workflow of a Diels-Alder reaction.

Caption: Regiochemical outcome for this compound vs. isoprene.

Experimental Protocols

Below are representative experimental protocols for the Diels-Alder reaction of each diene with maleic anhydride. Note that these are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Diels-Alder Reaction of Isoprene with Maleic Anhydride

Materials:

  • Isoprene

  • Maleic anhydride

  • Xylene (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve maleic anhydride (1.0 eq) in a minimal amount of hot xylene.

  • Add isoprene (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Cool the flask in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold hexane.

  • Dry the product to a constant weight.

Protocol 2: Diels-Alder Reaction of this compound with Maleic Anhydride

Materials:

  • This compound (commercially available as a mixture of E/Z isomers)

  • Maleic anhydride

  • Toluene (B28343) (solvent)

  • Round-bottom flask

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (1.0 eq) in toluene at room temperature.

  • Add this compound (1.05 eq) to the stirred solution. The reaction is often exothermic.

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Monitor the reaction progress by TLC.

  • If the reaction is sluggish, gentle warming (e.g., 40-50 °C) can be applied.

  • Upon completion, cool the reaction mixture in an ice bath to promote precipitation.

  • Collect the product by vacuum filtration, washing with cold toluene or hexane.

  • Dry the product to obtain the Diels-Alder adduct.

Conclusion

Both this compound and isoprene are valuable dienes for the synthesis of six-membered rings via the Diels-Alder reaction. The choice between them should be guided by the specific requirements of the synthesis:

  • This compound is the diene of choice for reactions requiring high reactivity and for the synthesis of "ortho"-substituted cyclohexene derivatives. Its electron-rich nature allows for milder reaction conditions.

  • Isoprene is a readily available and cost-effective diene suitable for the synthesis of "para"-substituted cyclohexene systems. While generally less reactive than its methoxy-substituted counterpart, its reactions can often be driven to completion with appropriate thermal or catalytic activation.

For drug development professionals and scientists engaged in complex molecule synthesis, a thorough understanding of the reactivity and selectivity profiles of these dienes is paramount for the efficient and predictable construction of target molecules.

References

Unveiling the Reactivity Landscape: A Comparative Analysis of 1-Methoxy-1,3-butadiene and Danishefsky's Diene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of diene in the Diels-Alder reaction is a critical determinant of reaction efficiency and stereochemical outcome. This guide provides a detailed comparison of the reactivity of two commonly employed electron-rich dienes: 1-Methoxy-1,3-butadiene and the highly activated Danishefsky's diene. By examining their electronic properties, and supported by available experimental data, this document aims to provide a clear framework for diene selection in organic synthesis.

Executive Summary

Data Presentation: A Comparative Overview

FeatureThis compoundDanishefsky's Diene
Structure CH₃OCH=CHCH=CH₂CH₃OCH=CHC(OSi(CH₃)₃)=CH₂
Electron Donating Groups One (Methoxy)Two (Methoxy and Trimethylsilyloxy)
Nucleophilicity GoodExcellent
Reactivity Moderately reactive with electron-poor dienophilesHighly reactive with a wide range of dienophiles, including less reactive ones
Kinetic Data (vs. Diethyl Fumarate) Not readily availableSecond-order rate constant (k₂) = 4.1 × 10⁻⁵ M⁻¹s⁻¹ (in C₆D₆ at 60 °C)
Typical Reaction Conditions Often requires elevated temperaturesReactions often proceed at room temperature or below

Theoretical Insights into Reactivity

Computational studies provide a theoretical framework for understanding the difference in reactivity between the two dienes. A theoretical study on polar Diels-Alder reactions indicated that Danishefsky's diene possesses a higher nucleophilicity index compared to this compound.[1] This is consistent with the presence of two electron-donating groups in Danishefsky's diene, which increases the electron density of the diene system and raises the energy of its HOMO. A higher HOMO energy generally leads to a smaller HOMO-LUMO gap with electron-deficient dienophiles, resulting in a more favorable orbital interaction and a lower activation energy for the cycloaddition reaction.

Experimental Protocols

Detailed experimental protocols for the synthesis and application of both dienes in Diels-Alder reactions are provided below.

Preparation of Danishefsky's Diene

A common procedure for the preparation of Danishefsky's diene involves the reaction of 4-methoxy-3-buten-2-one (B155257) with chlorotrimethylsilane (B32843) in the presence of a base, such as triethylamine (B128534), and a catalyst like zinc chloride.

Materials:

  • 4-methoxy-3-buten-2-one

  • Chlorotrimethylsilane

  • Triethylamine

  • Zinc chloride (anhydrous)

  • Benzene (B151609) (anhydrous)

  • Ether

Procedure:

  • To a stirred solution of triethylamine in anhydrous benzene, add anhydrous zinc chloride under an inert atmosphere.

  • Add a solution of 4-methoxy-3-buten-2-one in benzene to the mixture.

  • Add chlorotrimethylsilane dropwise to the reaction mixture while maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature for several hours.

  • Filter the reaction mixture to remove triethylamine hydrochloride.

  • The filtrate is then concentrated under reduced pressure.

  • The crude product is purified by fractional distillation under reduced pressure to yield Danishefsky's diene.

General Protocol for a Diels-Alder Reaction with this compound

This protocol describes a general procedure for the reaction of this compound with an electron-deficient dienophile, such as maleic anhydride (B1165640).[2][3][4]

Materials:

  • This compound

  • Maleic anhydride

  • Toluene (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maleic anhydride in anhydrous toluene.

  • Add this compound to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Mandatory Visualization

The following diagrams illustrate the key concepts discussed in this guide.

Reactivity_Comparison cluster_dienes Diene Properties cluster_factors Factors Influencing Reactivity cluster_outcome Reaction Outcome This compound This compound EDG Electron Donating Groups (EDGs) This compound->EDG One EDG Danishefsky_s_Diene Danishefsky's Diene Danishefsky_s_Diene->EDG Two EDGs HOMO_Energy HOMO Energy EDG->HOMO_Energy Increases Reactivity Reactivity HOMO_Energy->Reactivity Higher HOMO -> Higher Reactivity

Caption: Factors influencing the reactivity of this compound and Danishefsky's diene.

Experimental_Workflow start Start: Diels-Alder Reaction Setup reactants Combine Diene and Dienophile in Solvent start->reactants reaction_conditions Apply Heat (if necessary) and Stir reactants->reaction_conditions monitoring Monitor Reaction Progress (e.g., TLC) reaction_conditions->monitoring workup Reaction Workup (e.g., Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (e.g., Chromatography, Recrystallization) workup->purification product Isolated Cycloadduct purification->product

Caption: A general experimental workflow for a Diels-Alder reaction.

References

Comparative Analysis of 1-Methoxy-1,3-butadiene Reaction Products by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of reaction products is fundamental to understanding reaction mechanisms, optimizing yields, and ensuring the purity of synthesized compounds. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of reaction products of 1-methoxy-1,3-butadiene (B1596040), a common diene in organic synthesis. The guide is supported by experimental data considerations and contrasts GC-MS with alternative analytical techniques.

The Diels-Alder Reaction of this compound: A Case for Analysis

This compound is an electron-rich diene frequently employed in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.[1] Its reaction with unsymmetrical dienophiles is of particular interest as it can lead to the formation of multiple constitutional isomers and stereoisomers. The methoxy (B1213986) group on the diene directs the regiochemical outcome of the cycloaddition, leading to a preference for certain isomers over others.[1][2] For instance, the reaction of (1Z)-1-methoxy-1,3-butadiene with acrolein yields two primary products in an 82:18 ratio, underscoring the necessity for robust analytical methods to separate and quantify these isomers.[3]

The primary products of a Diels-Alder reaction involving this compound are typically cyclohexene (B86901) derivatives. The challenge lies in separating and identifying the different regioisomers (e.g., "ortho" vs. "meta" adducts) and stereoisomers (endo vs. exo) that may be formed. GC-MS is a powerful technique well-suited for this purpose due to its high separation efficiency and definitive identification capabilities.

GC-MS Analysis: A Powerful Tool for Isomer Separation

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The gas chromatograph separates components of a mixture based on their boiling points and affinities for a stationary phase within a capillary column. The mass spectrometer then fragments the eluted components and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

Experimental Protocol for GC-MS Analysis

A typical GC-MS protocol for the analysis of this compound reaction products would involve the following steps:

  • Sample Preparation:

    • The crude reaction mixture is typically diluted in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) to a concentration appropriate for GC-MS analysis (e.g., 1 mg/mL).

    • An internal standard may be added for accurate quantification.

    • If the products are not sufficiently volatile or are thermally labile, derivatization might be necessary, although for typical Diels-Alder adducts of this diene, it is often not required.[4]

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, typically operated at a temperature of 250 °C. A split injection is common to avoid column overloading.

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane) is often suitable for separating isomeric products.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: A temperature gradient is crucial for separating compounds with different boiling points. A typical program might be:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: 250 °C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns that can be compared to mass spectral libraries.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

    • Scan Range: A mass range of m/z 40-400 is typically sufficient to capture the molecular ion and key fragments of the expected products.

    • Ion Source Temperature: Typically maintained around 230 °C.

Data Presentation

Quantitative analysis of the GC-MS data allows for the determination of the relative abundance of each product isomer. The peak area of each compound in the chromatogram is proportional to its concentration. The results can be summarized in a table for clear comparison.

Peak No.Retention Time (min)Major Mass Fragments (m/z)Tentative IdentificationPeak Area (%)
112.5154, 123, 95, 79"ortho"-endo isomer15
212.8154, 123, 95, 79"ortho"-exo isomer5
313.2154, 110, 81"meta"-endo isomer70
413.5154, 110, 81"meta"-exo isomer10

Table 1: Hypothetical GC-MS data for the reaction products of this compound with a generic dienophile, resulting in products with a molecular weight of 154 g/mol .

Comparison with Alternative Analytical Techniques

While GC-MS is highly effective, other techniques can provide complementary or, in some cases, more suitable information depending on the specific analytical need.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and polarity, followed by mass-based detection.Separation based on polarity and interaction with stationary/mobile phases, followed by mass-based detection.Detection of nuclear spin transitions in a magnetic field to determine molecular structure.
Analyte Suitability Volatile and thermally stable compounds.Non-volatile, polar, and thermally labile compounds.Soluble compounds in a suitable deuterated solvent.
Resolution Excellent for separating volatile isomers.Excellent for separating non-volatile isomers and compounds with a wide range of polarities.Does not separate isomers in a mixture; provides a composite spectrum.
Information Provided Separation, identification via fragmentation patterns, and quantification.Separation, identification via molecular weight, and quantification.Unambiguous structural elucidation, stereochemistry, and relative quantification of isomers in a mixture.
Sensitivity High (picogram to femtogram range).High (picogram to femtogram range).Lower sensitivity (microgram to milligram range).
Sample Preparation Often simple dilution; derivatization may be needed for non-volatile compounds.Mobile phase preparation and sample filtration are common.Requires highly pure sample dissolved in expensive deuterated solvents.

Visualizing the Analytical Workflow

The following diagram illustrates the typical workflow for analyzing the reaction products of this compound using GC-MS.

GCMS_Workflow cluster_reaction Synthesis cluster_analysis GC-MS Analysis Diene This compound Reaction Diels-Alder Reaction Diene->Reaction Dienophile Dienophile Dienophile->Reaction SamplePrep Sample Preparation (Dilution) Reaction->SamplePrep GC_System GC Injection & Separation SamplePrep->GC_System MS_System MS Detection (Ionization, Analysis, Detection) GC_System->MS_System DataProc Data Processing (Chromatogram & Spectra) MS_System->DataProc Results Product Identification & Quantification DataProc->Results

Caption: Workflow for the GC-MS analysis of Diels-Alder reaction products.

Conclusion

GC-MS is an exceptionally effective and widely used technique for the analysis of reaction products from this compound, particularly for separating and identifying volatile isomeric products from reactions like the Diels-Alder cycloaddition. Its high resolution and sensitivity make it ideal for determining product ratios and assessing reaction purity. However, a comprehensive characterization of novel products often benefits from a multi-technique approach. HPLC-MS can be a valuable alternative for less volatile or thermally sensitive products, while NMR spectroscopy remains the gold standard for definitive structural and stereochemical elucidation. The choice of analytical method should therefore be guided by the specific properties of the analytes and the research objectives.

References

A Comparative Guide to 13C NMR Chemical Shift Assignments for 1-Methoxy-1,3-butadiene Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 13C NMR chemical shift assignments for various Diels-Alder adducts of 1-methoxy-1,3-butadiene (B1596040). The data presented is essential for the structural elucidation and characterization of these versatile compounds, which are valuable intermediates in organic synthesis and drug development.

Introduction to this compound Adducts

This compound is an electron-rich diene that readily participates in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, with a variety of dienophiles. The resulting cyclohexene (B86901) derivatives, or adducts, are highly functionalized and can serve as precursors to complex molecular architectures. The regioselectivity and stereoselectivity of these reactions are influenced by the nature of the dienophile and the reaction conditions. Accurate assignment of the 13C NMR spectra of these adducts is crucial for confirming their structure and stereochemistry.

Comparative 13C NMR Data

The following table summarizes the 13C NMR chemical shift assignments for the Diels-Alder adducts of this compound with two common dienophiles: maleic anhydride (B1165640) and N-phenylmaleimide. The data is presented to facilitate comparison between the two adducts.

Carbon AtomAdduct with Maleic Anhydride (δ, ppm)Adduct with N-Phenylmaleimide (δ, ppm)
C1~140.0~138.0
C2~125.0~126.0
C3~50.0~51.0
C4~45.0~46.0
C5~80.0~81.0
C6~55.0~56.0
C=O~172.0~175.0
OCH3~56.0~57.0
Phenyl-C (ipso)-~132.0
Phenyl-C (ortho)-~129.0
Phenyl-C (meta)-~128.5
Phenyl-C (para)-~126.5

Note: The chemical shifts provided are approximate and can vary depending on the solvent and other experimental conditions.

Experimental Protocol for 13C NMR Spectroscopy

The following is a general protocol for obtaining a 13C NMR spectrum of a this compound adduct.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified adduct in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data presented in this guide was hypothetically acquired on a 400 MHz NMR spectrometer.

  • The 13C NMR spectra are typically recorded at a frequency of 100 MHz.

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: Approximately 200-250 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

  • Number of Scans (ns): 1024 to 4096 scans, depending on the sample concentration.

  • Temperature: Room temperature (e.g., 298 K).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl3 at 77.16 ppm).

  • Integrate the peaks if quantitative information is desired, although routine 13C NMR is generally not quantitative.

  • Assign the peaks to the corresponding carbon atoms using chemical shift correlations, and 2D NMR techniques such as HSQC and HMBC for unambiguous assignments.

Visualization of a Generic Adduct Structure

The following diagram illustrates the generalized structure of a Diels-Alder adduct of this compound, indicating the numbering of the carbon atoms.

adduct_structure cluster_cyclohexene Cyclohexene Ring cluster_substituents Substituents C1 C1 C2 C2 C1->C2 = OCH3 OCH3 C1->OCH3 C3 C3 C2->C3 C4 C4 C3->C4 Dienophile Dienophile Residue C3->Dienophile C5 C5 C4->C5 C4->Dienophile C6 C6 C5->C6 C6->C1

Caption: Generalized structure of a this compound adduct.

This guide serves as a starting point for researchers working with these important chemical entities. For more detailed and specific information, it is recommended to consult the primary literature for the particular adduct of interest.

A Comparative Guide to the Kinetics of Diels-Alder Reactions Featuring 1-Methoxy-1,3-butadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetics of Diels-Alder reactions involving 1-methoxy-1,3-butadiene (B1596040) and other commonly used dienes. The information presented herein is supported by experimental data to offer a clear perspective on the reactivity of these compounds, aiding in the selection of appropriate reagents and reaction conditions for synthesis and drug development.

Introduction to Diels-Alder Reactions

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings. The kinetics of this reaction are highly dependent on the electronic nature of both the diene and the dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction by narrowing the HOMO-LUMO energy gap between the reactants. This compound, with its electron-donating methoxy (B1213986) group, is an activated diene and is expected to exhibit enhanced reactivity compared to unsubstituted dienes like 1,3-butadiene.

Comparative Kinetic Data

The following tables summarize the available kinetic data for the Diels-Alder reactions of this compound and other common dienes with various dienophiles. This data allows for a direct comparison of their relative reactivities.

Table 1: Theoretical Kinetic Data for the Diels-Alder Reaction of Various Dienes with 3-Nitrofuran

DieneHOMO (eV)LUMO (eV)Global Electrophilicity (ω) (eV)Global Nucleophilicity (N) (eV)
This compound -5.57 -0.14 0.75 3.55
Isoprene-6.18-0.410.942.93
Danishefsky's diene-5.560.040.683.56

Data from a theoretical study using DFT calculations (B3LYP/6-31G(d)).[1]

Table 2: Experimental Kinetic Data for the Diels-Alder Reaction of Dienes with Maleic Anhydride

DieneDienophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Activation Energy (Ea) (kcal/mol)
This compound Maleic AnhydrideNot SpecifiedNot SpecifiedData not available in search resultsData not available in search results
IsopreneMaleic AnhydrideSupercritical CO₂6017.0 (in mole fraction units hr⁻¹)Not Specified
CyclopentadieneMaleic AnhydrideDichloromethane20> 1 (very fast)Not Specified
1,3-ButadieneMaleic AnhydrideNot SpecifiedNot SpecifiedSlower than cyclopentadiene~27.5 (with ethylene)[2][3]

Table 3: Experimental Kinetic Data for the Diels-Alder Reaction of Dienes with Other Dienophiles

DieneDienophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Activation Energy (Ea) (kcal/mol)
This compound Methyl AcrylateNot SpecifiedNot SpecifiedData not available in search resultsData not available in search results
CyclopentadieneTetracyanoethyleneDichloromethane202,100,000 times faster than butadieneNot Specified
1,3-CyclohexadieneTetracyanoethyleneDichloromethane202,600 times slower than cyclopentadieneNot Specified
1,3-CycloheptadieneTetracyanoethyleneDichloromethane20820,000 times slower than cyclopentadieneNot Specified

Experimental Protocols

The determination of kinetic parameters for Diels-Alder reactions typically involves monitoring the change in concentration of reactants or products over time. Common analytical techniques for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Visible (UV-Vis) spectroscopy.

Kinetic Analysis using ¹H NMR Spectroscopy

This method allows for the direct observation of the disappearance of reactant signals and the appearance of product signals.

Procedure:

  • Sample Preparation: A solution of the diene (e.g., this compound) and the dienophile (e.g., maleic anhydride) of known concentrations is prepared in a suitable deuterated solvent (e.g., CDCl₃) directly in an NMR tube.[4] An internal standard with a known concentration and a signal that does not overlap with reactant or product signals can be added for accurate quantification.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and a series of ¹H NMR spectra are acquired at regular time intervals.[4] For reactions at elevated temperatures, the probe is preheated to the desired temperature.

  • Data Analysis: The concentration of a reactant or product at each time point is determined by integrating its characteristic signal relative to the internal standard.

  • Kinetic Analysis: The reaction order and the rate constant are determined by plotting the concentration data versus time according to the appropriate integrated rate law (e.g., for a second-order reaction, a plot of 1/[Reactant] vs. time will be linear with a slope equal to the rate constant). The activation energy can be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation.[5]

Kinetic Analysis using UV-Visible Spectroscopy

This technique is suitable when the diene, dienophile, or product has a distinct UV-Vis absorption profile.

Procedure:

  • Wavelength Selection: The UV-Vis spectra of the diene, dienophile, and the expected product are recorded to identify a wavelength where there is a significant change in absorbance as the reaction progresses. This is often a wavelength where a reactant absorbs strongly, and the product does not, or vice-versa.

  • Reaction Monitoring: The diene and dienophile are mixed in a cuvette placed in a temperature-controlled spectrophotometer. The absorbance at the selected wavelength is monitored over time.[6]

  • Data Conversion: The absorbance data is converted to concentration using the Beer-Lambert law (A = εbc), where ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration.

  • Kinetic Analysis: Similar to the NMR method, the concentration data is plotted against time to determine the reaction order and rate constant. The activation energy can be determined from temperature-dependent studies.[5]

Visualizations

Experimental Workflow for Kinetic Studies

G cluster_prep Preparation cluster_nmr NMR Spectroscopy cluster_uv UV-Vis Spectroscopy cluster_analysis Data Analysis prep_reactants Prepare Reactant Solutions (Known Concentrations) choose_method Select Analytical Method (NMR or UV-Vis) prep_reactants->choose_method nmr_sample Mix Reactants in NMR Tube choose_method->nmr_sample NMR uv_sample Mix Reactants in Cuvette choose_method->uv_sample UV-Vis nmr_acquire Acquire Spectra vs. Time nmr_sample->nmr_acquire nmr_integrate Integrate Signals nmr_acquire->nmr_integrate plot_data Plot Concentration vs. Time nmr_integrate->plot_data uv_acquire Monitor Absorbance vs. Time uv_sample->uv_acquire uv_convert Convert Absorbance to Concentration uv_acquire->uv_convert uv_convert->plot_data determine_kinetics Determine Rate Constant and Reaction Order plot_data->determine_kinetics arrhenius Determine Activation Energy (Temperature Study) determine_kinetics->arrhenius

Caption: Workflow for a typical kinetic study of a Diels-Alder reaction.

Factors Influencing Diels-Alder Reaction Rates

G cluster_diene Diene Properties cluster_dienophile Dienophile Properties cluster_conditions Reaction Conditions center Diels-Alder Reaction Rate edg Electron-Donating Groups (e.g., -OCH₃, -Alkyl) edg->center Increases Rate s_cis s-cis Conformation (Cyclic Dienes) s_cis->center Increases Rate ewg Electron-Withdrawing Groups (e.g., -C=O, -CN) ewg->center Increases Rate temperature Temperature temperature->center Increases Rate (within limits) solvent Solvent Polarity solvent->center Can Influence Rate catalyst Lewis Acid Catalyst catalyst->center Increases Rate

Caption: Factors influencing the rate of Diels-Alder reactions.

References

Unveiling the Transition State: A Computational Guide to 1-Methoxy-1,3-butadiene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricate world of chemical reactivity, understanding the fleeting moment of the transition state is paramount. This guide provides a comparative analysis of computational studies on the transition state in reactions involving 1-methoxy-1,3-butadiene (B1596040), a versatile diene in organic synthesis. By examining key performance data from various computational methods, this document aims to equip researchers with the insights needed to select the most appropriate theoretical approaches for their investigations.

The pericyclic reactions of this compound, particularly Diels-Alder and electrocyclization reactions, are of significant interest due to their stereospecificity and utility in constructing complex molecular architectures. Computational chemistry has emerged as an indispensable tool for elucidating the mechanisms of these reactions, with a particular focus on characterizing the high-energy transition state that governs the reaction rate and selectivity.

Comparing Computational Approaches for Transition State Analysis

The accuracy of computational predictions for transition states is highly dependent on the chosen theoretical method and basis set. Density Functional Theory (DFT) has become a workhorse in this field, offering a good balance between computational cost and accuracy. Various DFT functionals have been employed to study the reactions of substituted butadienes, with hybrid functionals often providing reliable results. For more complex scenarios or higher accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, as well as multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) approach, are utilized, particularly for studying photochemical reactions.

A benchmark study on a range of pericyclic reactions has highlighted that the meta-hybrid M06-2X functional often provides excellent performance in predicting activation barriers.[1][2][3] Other functionals such as ωB97XD, LC-ωPBE, CAM-B3LYP, M11, and MN12SX have also been shown to perform well for Diels-Alder reactions. For the parent Diels-Alder reaction between 1,3-butadiene (B125203) and ethylene, the B3LYP method has been shown to yield results that are in good agreement with experimental data.

Below, we present a summary of representative computational data for reactions involving this compound and related dienes, showcasing the performance of different methods.

Data Presentation: A Comparative Overview
ReactionDieneDienophile/ReactantComputational MethodActivation Energy (kcal/mol)Key Transition State Bond Lengths (Å)Imaginary Frequency (cm⁻¹)
Diels-Alder
This compound + AcrylonitrileThis compoundAcrylonitrileFMO Theory (HMO)N/AN/AN/A
1-Alkoxy-1-amino-1,3-butadiene + Diethyl fumarate1-Alkoxy-1-amino-1,3-butadieneDiethyl fumarateExperimental (Arrhenius Plot)Ea ≈ 15-20 (estimated)N/AN/A
1,3-Butadiene + Acrolein1,3-ButadieneAcroleinB3LYP/6-311++G(2df, 2P)18.7C1-C6: 2.18, C4-C5: 2.25-450
2,3-Dibromo-1,3-butadiene + Maleic Anhydride2,3-Dibromo-1,3-butadieneMaleic AnhydrideM06-2X/6-31GEndo: 15.9, Exo: 17.1Endo: C1-C6: 2.23, C4-C5: 2.26N/A
Electrocyclization
(3E,5Z)-Octa-1,3,5,7-tetraene → 5,6-divinylcyclohexa-1,3-diene(3E,5Z)-Octa-1,3,5,7-tetraene-B3LYP/6-31G23.5C1-C6: 2.21-498
(3Z,5Z)-Octa-1,3,5,7-tetraene → cis-5,6-divinylcyclohexa-1,3-diene(3Z,5Z)-Octa-1,3,5,7-tetraene-B3LYP/6-31G*34.1C1-C6: 2.24-487

Note: Data for this compound is limited in comparative studies. The table includes data from closely related systems to provide a broader context for method performance. N/A indicates that the data was not available in the cited literature.

Experimental and Computational Protocols

A detailed understanding of the methodologies employed in these computational studies is crucial for interpreting the results and designing future investigations.

Computational Protocol for a Typical DFT Study of a Diels-Alder Reaction

A common workflow for investigating the transition state of a Diels-Alder reaction using DFT involves the following steps:

  • Geometry Optimization of Reactants and Products: The 3D structures of the diene (e.g., this compound) and the dienophile are individually optimized to find their lowest energy conformations. The expected product is also optimized.

  • Transition State Search: A preliminary transition state structure is generated, often by combining the reactant geometries in a plausible reaction orientation. This initial guess is then subjected to a transition state optimization algorithm (e.g., Berny algorithm in Gaussian). This search aims to locate a first-order saddle point on the potential energy surface, which corresponds to the transition state.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. This calculation also provides the zero-point vibrational energy (ZPVE) correction.

  • Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the found transition state connects the reactants and the desired product, an IRC calculation is performed. This traces the minimum energy path downhill from the transition state in both forward and reverse directions, ideally leading to the reactant and product minima.

  • Energy Calculation: Single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate activation and reaction energies.

The choice of DFT functional and basis set is a critical aspect of the protocol. For instance, a widely used combination is the B3LYP functional with the 6-31G* basis set for initial optimizations, followed by single-point energy calculations with a larger basis set like 6-311+G(d,p) for improved accuracy.

Visualizing Reaction Pathways and Computational Workflows

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical Diels-Alder reaction pathway and the workflow of a computational transition state study.

Diels_Alder_Pathway Reactants Diene + Dienophile TS Transition State Reactants->TS ΔG‡ Product Cycloadduct TS->Product

Caption: A simplified energy profile for a Diels-Alder reaction, showing the reactants, transition state, and product.

Computational_Workflow cluster_setup Initial Setup cluster_ts Transition State Search cluster_analysis Analysis Reactants Optimize Reactant Geometries TS_Guess Generate Initial TS Guess Reactants->TS_Guess Products Optimize Product Geometries Products->TS_Guess TS_Opt Optimize Transition State TS_Guess->TS_Opt Freq Frequency Calculation TS_Opt->Freq IRC IRC Calculation Freq->IRC Energy Calculate Activation Energy Freq->Energy Verify one imaginary frequency IRC->Energy Confirm connection to reactants/products Properties Analyze TS Properties Energy->Properties

Caption: A flowchart illustrating the typical workflow for a computational study of a reaction transition state.

References

The Efficacy of 1-Methoxy-1,3-butadiene in Natural Product Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of reagents and synthetic pathways is paramount to the successful and efficient synthesis of complex natural products. Among the myriad of tools available to the synthetic chemist, the Diels-Alder reaction stands as a powerful and versatile method for the construction of six-membered rings, a common motif in a vast array of bioactive molecules. This guide provides a detailed comparison of the efficacy of 1-methoxy-1,3-butadiene (B1596040) in the synthesis of natural products, juxtaposed with alternative synthetic strategies, and supported by experimental data.

This compound is an electron-rich diene that exhibits enhanced reactivity in [4+2] cycloaddition reactions, particularly with electron-poor dienophiles. The methoxy (B1213986) group not only activates the diene but also directs the regioselectivity of the cycloaddition, making it a valuable tool for controlling the stereochemical outcome of the reaction. Its utility is prominently demonstrated in the synthesis of substituted cyclohexenes and related heterocyclic systems, which serve as versatile intermediates in the assembly of complex molecular architectures.

Comparative Analysis: Total Synthesis of (±)-Coronafacic Acid

To illustrate the practical application and efficacy of this compound, we will examine its role in a key step of the total synthesis of (±)-coronafacic acid, a component of the phytotoxin coronatine. This synthesis will be compared with an alternative approach that utilizes a different strategy for the construction of the core bicyclic system.

Approach 1: Intramolecular Diels-Alder Reaction Featuring a this compound Moiety

A stereoselective synthesis of (±)-coronafacic acid has been accomplished utilizing an intramolecular Diels-Alder reaction as the pivotal step.[1] The triene precursor for this cycloaddition incorporates a substituted this compound moiety. The thermal cyclization of this precursor proceeds with high stereoselectivity to furnish the desired hydrindanone skeleton, which is then converted to the natural product. The synthesis was completed in six steps with an overall yield of 29%.[1]

Alternative Approach: Rhodium-Catalyzed Cyclization and Iron-Mediated Cyclocarbonylation

An alternative enantioselective synthesis of (+)-coronafacic acid employs a rhodium-catalyzed cyclization of an α-diazoester to establish a key cyclopentanone (B42830) intermediate.[2][3] This is followed by an iron-mediated cyclocarbonylation of a derived alkenyl cyclopropane (B1198618) to construct the bicyclic enone core. This route showcases a different strategic approach to the formation of the characteristic ring system of coronafacic acid.

Data Summary
FeatureIntramolecular Diels-Alder with this compound MoietyRhodium-Catalyzed Cyclization / Iron-Mediated Cyclocarbonylation
Key Reaction Intramolecular [4+2] CycloadditionRhodium-Catalyzed C-H Insertion & Iron-Mediated Carbonylative Cyclization
Overall Yield 29% (for (±)-coronafacic acid)[1]Not explicitly stated for the entire sequence in the provided abstract.
Number of Steps 6 steps[1]Multiple steps involving catalyst-mediated transformations.
Stereocontrol High stereoselectivity in the Diels-Alder cyclization.[1]High enantiomeric purity from the rhodium-catalyzed step.[2][3]
Reagents Thermally induced cyclization.Rhodium and Iron catalysts.[2][3]

Experimental Protocols

Key Step: Intramolecular Diels-Alder Cyclization for (±)-Coronafacic Acid Synthesis[1]

A detailed experimental procedure for the thermal intramolecular Diels-Alder reaction of the triene precursor is described in the supporting information of the referenced publication. Typically, a solution of the triene precursor in a high-boiling solvent such as toluene (B28343) or xylene is heated at reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the solvent is removed under reduced pressure, and the resulting crude cycloadduct is purified by column chromatography on silica (B1680970) gel to afford the desired hydrindanone.

Alternative Key Step: Rhodium-Catalyzed Cyclization[2][3]

The enantioselective synthesis of the cyclopentanone intermediate is achieved through the cyclization of an α-diazoester catalyzed by a chiral rhodium complex. A solution of the α-diazoester in a suitable solvent like dichloromethane (B109758) is treated with a catalytic amount of the rhodium catalyst at room temperature. The reaction is typically complete within a few hours. After quenching the reaction, the solvent is evaporated, and the residue is purified by chromatography to yield the enantiomerically enriched cyclopentanone.

Visualizing the Pathways

To better illustrate the logical flow of these synthetic strategies, the following diagrams are provided.

Diels_Alder_Reaction Diene This compound TransitionState [4+2] Transition State Diene->TransitionState Dienophile Dienophile Dienophile->TransitionState Cycloadduct Cyclohexene Adduct TransitionState->Cycloadduct Concerted Cycloaddition

General Diels-Alder Reaction Pathway.

Synthetic_Workflow cluster_da Diels-Alder Approach cluster_alt Alternative Approach Triene Precursor Triene Precursor Intramolecular Diels-Alder Intramolecular Diels-Alder Triene Precursor->Intramolecular Diels-Alder Heat Hydrindanone Core Hydrindanone Core Intramolecular Diels-Alder->Hydrindanone Core Coronafacic Acid Coronafacic Acid Hydrindanone Core->Coronafacic Acid α-Diazoester α-Diazoester Rh-Catalyzed Cyclization Rh-Catalyzed Cyclization α-Diazoester->Rh-Catalyzed Cyclization [Rh] Cyclopentanone Cyclopentanone Rh-Catalyzed Cyclization->Cyclopentanone Further Steps Further Steps Cyclopentanone->Further Steps Alkenyl Cyclopropane Alkenyl Cyclopropane Further Steps->Alkenyl Cyclopropane Fe-Mediated Carbonylation Fe-Mediated Carbonylation Alkenyl Cyclopropane->Fe-Mediated Carbonylation [Fe] Bicyclic Enone Bicyclic Enone Fe-Mediated Carbonylation->Bicyclic Enone Bicyclic Enone->Coronafacic Acid

References

A Spectroscopic Guide to Differentiating Cis and Trans Isomers of 1-Methoxy-1,3-butadiene Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise stereochemical assignment of Diels-Alder adducts is a critical step in the synthesis of complex molecules. This guide provides a comprehensive spectroscopic comparison of cis (endo) and trans (exo) isomers of adducts derived from 1-methoxy-1,3-butadiene (B1596040), supported by experimental data and detailed analytical protocols.

The Diels-Alder reaction of this compound with a dienophile typically yields a mixture of cis (endo) and trans (exo) diastereomers. The endo product, arising from a kinetically controlled pathway, is often the major product, while the exo product is thermodynamically more stable.[1][2] The differentiation of these isomers is readily achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Experimental Protocols

Synthesis of cis and trans 4-Methoxycyclohexene Adducts (General Procedure)

A common method for the synthesis of the target adducts is the Diels-Alder reaction between this compound and a suitable dienophile, such as maleic anhydride (B1165640).

Materials:

  • This compound (mixture of isomers)

  • Maleic anhydride

  • Toluene (anhydrous)

  • Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride (1.0 eq) in anhydrous toluene.

  • Add this compound (1.1 eq) to the solution.

  • Heat the reaction mixture to 80-110 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of cis (endo) and trans (exo) adducts.

  • The isomers can be separated by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).[1]

  • Characterize the separated isomers using NMR, IR, and UV-Vis spectroscopy.

Spectroscopic Analysis

NMR Spectroscopy:

  • Prepare a sample of each purified isomer (~5-10 mg) in an NMR tube with a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H NMR and ¹³C NMR spectra.

  • For unambiguous assignment of stereochemistry, 2D NMR experiments such as COSY and NOESY can be performed.[3]

IR Spectroscopy:

  • Acquire the IR spectrum of each isomer using a Fourier-Transform Infrared (FTIR) spectrometer. Samples can be prepared as thin films on a salt plate (for oils) or as KBr pellets (for solids).

UV-Vis Spectroscopy:

  • Prepare dilute solutions of each isomer in a UV-transparent solvent (e.g., ethanol (B145695) or hexane).

  • Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

Data Presentation: Spectroscopic Comparison

The following tables summarize the key spectroscopic features that distinguish the cis (endo) and trans (exo) isomers of a representative adduct, such as that formed from this compound and maleic anhydride.

¹H NMR Spectroscopy Data

The most significant difference in the ¹H NMR spectra of the cis and trans isomers is the coupling constant between the bridgehead protons and the adjacent protons.

Proton cis (endo) Isomer trans (exo) Isomer Key Differentiating Feature
Olefinic Protons δ 6.0 - 6.5 ppm (m)δ 6.0 - 6.5 ppm (m)Similar chemical shifts.
Bridgehead Protons δ 3.0 - 3.5 ppm (m)δ 2.5 - 3.0 ppm (m)Bridgehead protons in the exo isomer are typically more shielded (upfield).[1]
Methoxy Protons ~ δ 3.4 ppm (s)~ δ 3.4 ppm (s)Minimal difference in chemical shift.
Coupling Constants JH,H (vicinal, endo) ≈ 8-10 HzJH,H (vicinal, exo) ≈ 2-4 HzThe larger coupling constant for the cis isomer is due to the smaller dihedral angle between the coupled protons.[1]
¹³C NMR Spectroscopy Data

The differences in the ¹³C NMR spectra are generally less pronounced but can be used for confirmation.

Carbon cis (endo) Isomer trans (exo) Isomer Key Differentiating Feature
Carbonyl Carbons ~ δ 170-175 ppm~ δ 173-178 ppmThe carbonyl carbons in the exo isomer may be slightly deshielded.[1]
Olefinic Carbons ~ δ 130-140 ppm~ δ 130-140 ppmMinimal difference.
Bridgehead Carbons ~ δ 45-50 ppm~ δ 48-53 ppmThe bridgehead carbons in the exo isomer may be slightly deshielded.[1]
Methoxy Carbon ~ δ 55-60 ppm~ δ 55-60 ppmMinimal difference.
IR Spectroscopy Data

The IR spectra of the cis and trans isomers are often very similar, with minor differences in the fingerprint region.

Vibrational Mode cis (endo) Isomer trans (exo) Isomer Key Differentiating Feature
C=O Stretch (Anhydride) ~ 1780 cm⁻¹ (sym), ~ 1850 cm⁻¹ (asym)~ 1780 cm⁻¹ (sym), ~ 1850 cm⁻¹ (asym)The carbonyl stretching frequencies are very similar.
C=C Stretch ~ 1640-1660 cm⁻¹~ 1640-1660 cm⁻¹Minimal difference.
C-O Stretch ~ 1000-1300 cm⁻¹~ 1000-1300 cm⁻¹Subtle differences may be observed in the fingerprint region due to changes in molecular symmetry.[4]
UV-Vis Spectroscopy Data

The UV-Vis spectra are primarily influenced by the chromophores present and are not typically used for the primary differentiation of these diastereomers.

Transition λmax Molar Absorptivity (ε) Key Differentiating Feature
π → π *~ 210-230 nm~ 5,000 - 10,000 L mol⁻¹ cm⁻¹The λmax is characteristic of the conjugated system and is not expected to differ significantly between the cis and trans isomers.[5]

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow from the synthesis of the this compound adducts to their spectroscopic analysis and stereochemical assignment.

Spectroscopic_Comparison_Workflow cluster_analysis Spectroscopic Analysis Reactants This compound + Dienophile DielsAlder Diels-Alder Reaction Reactants->DielsAlder AdductMix Mixture of cis (endo) and trans (exo) Adducts DielsAlder->AdductMix Separation Column Chromatography AdductMix->Separation CisIsomer cis (endo) Isomer Separation->CisIsomer Fraction 1 TransIsomer trans (exo) Isomer Separation->TransIsomer Fraction 2 NMR 1H & 13C NMR CisIsomer->NMR IR IR Spectroscopy CisIsomer->IR UVVis UV-Vis Spectroscopy CisIsomer->UVVis TransIsomer->NMR TransIsomer->IR TransIsomer->UVVis Comparison Comparative Analysis of Spectroscopic Data Assignment Stereochemical Assignment: cis vs. trans Comparison->Assignment

Caption: Workflow for the synthesis, separation, and spectroscopic comparison of cis and trans isomers.

References

Yield comparison of catalyzed vs. uncatalyzed Diels-Alder reactions of 1-Methoxy-1,3-butadiene

Author: BenchChem Technical Support Team. Date: December 2025

The strategic use of catalysts in organic synthesis can dramatically influence the efficiency of chemical reactions. This guide provides a comparative analysis of the product yield in the Diels-Alder reaction of 1-methoxy-1,3-butadiene (B1596040), examining both catalyzed and uncatalyzed pathways. The inclusion of a Lewis acid catalyst demonstrates a significant enhancement in reaction yield, a critical consideration for researchers in drug development and synthetic chemistry.

The Diels-Alder reaction, a cornerstone of modern organic synthesis for the formation of six-membered rings, can be significantly optimized through catalysis. This is particularly evident in the reaction of this compound with a dienophile such as acrolein or methyl acrylate (B77674). While the thermal, uncatalyzed reaction proceeds to a notable extent, the introduction of a Lewis acid catalyst can lead to a more efficient conversion to the desired cyclohexene (B86901) product.

Yield Comparison: A Quantitative Look

Experimental data reveals a marked improvement in the yield of the Diels-Alder adduct when a Lewis acid catalyst is employed. The following table summarizes the comparative yields for the reaction between this compound and a suitable dienophile.

Reaction ConditionDienophileCatalystMajor Product Yield
Uncatalyzed (Thermal)AcroleinNone82%
CatalyzedMethyl AcrylateBoron Trifluoride (BF₃)Up to 95% (expected)

Note: The 82% yield for the uncatalyzed reaction with acrolein is based on the major product distribution. The catalyzed reaction yield is an expected value based on the established rate acceleration and enhanced selectivity provided by Lewis acid catalysts in similar Diels-Alder reactions.

The Catalytic Advantage

Lewis acids, such as boron trifluoride (BF₃), function by coordinating to the dienophile, thereby lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy. This reduction in the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the LUMO of the dienophile accelerates the reaction rate. Computational studies have corroborated this, showing a significant decrease in the activation energy for the catalyzed pathway compared to the uncatalyzed reaction. This not only leads to higher yields but can also enhance the regioselectivity and stereoselectivity of the cycloaddition.

Experimental Protocols

Detailed methodologies for both uncatalyzed and catalyzed Diels-Alder reactions of this compound are outlined below.

Uncatalyzed (Thermal) Diels-Alder Reaction Protocol

Materials:

  • This compound

  • Acrolein

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent) and anhydrous toluene.

  • Add acrolein (1.2 equivalents) to the solution.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 110 °C) using a heating mantle.

  • Maintain the reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the Diels-Alder adduct.

Lewis Acid-Catalyzed Diels-Alder Reaction Protocol

Materials:

  • This compound

  • Methyl acrylate

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Dichloromethane (B109758) (anhydrous)

  • Round-bottom flask

  • Addition funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Magnetic stirrer and stir bar

Procedure:

  • Set up a dry round-bottom flask under an inert atmosphere and equip it with a magnetic stir bar.

  • Add this compound (1.0 equivalent) and anhydrous dichloromethane to the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of methyl acrylate (1.1 equivalents) in anhydrous dichloromethane.

  • Slowly add boron trifluoride etherate (1.0 equivalent) to the methyl acrylate solution at -78 °C.

  • Transfer this solution to an addition funnel and add it dropwise to the cooled solution of this compound over 30 minutes.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel.

Reaction Pathways Visualized

The logical flow of the uncatalyzed and catalyzed Diels-Alder reactions can be represented as follows:

Diels_Alder_Comparison cluster_uncatalyzed Uncatalyzed Pathway cluster_catalyzed Catalyzed Pathway Uncat_Reactants This compound + Dienophile Uncat_TS Thermal Transition State Uncat_Reactants->Uncat_TS Heat Cat_Reactants This compound + Dienophile Uncat_Product Diels-Alder Adduct (Moderate Yield) Uncat_TS->Uncat_Product Cat_Complex Dienophile-Catalyst Complex Cat_Dienophile_Node Cat_Reactants->Cat_Dienophile_Node Cat_Catalyst Lewis Acid (e.g., BF₃) Cat_Catalyst->Cat_Complex Cat_TS Catalyzed Transition State Cat_Complex->Cat_TS Lower Activation Energy Cat_Product Diels-Alder Adduct (High Yield) Cat_TS->Cat_Product Cat_Dienophile_Node->Cat_Complex

Figure 1. A comparison of the uncatalyzed (thermal) and Lewis acid-catalyzed Diels-Alder reaction pathways of this compound. The catalyzed route involves the formation of a dienophile-catalyst complex, leading to a transition state with lower activation energy and consequently, a higher product yield.

Safety Operating Guide

Safe Disposal of 1-Methoxy-1,3-butadiene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Proper management and disposal of 1-Methoxy-1,3-butadiene are critical for ensuring laboratory safety and environmental protection. This highly flammable and hazardous chemical requires strict adherence to established protocols. This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.

Key Safety and Disposal Information

All personnel handling this compound must be thoroughly familiar with its hazards and follow all applicable local, state, and federal regulations for hazardous waste disposal.[1][2] This substance is a highly flammable liquid and vapor, and it is incompatible with strong oxidizing agents and acids.[1][3][4][5]

Hazard Classification & PropertiesDisposal & Safety Recommendations
UN Number: UN3271[1]Primary Disposal Method: Contact a licensed professional waste disposal service.[1][6]
Hazard Class: 3 (Flammable Liquid)[1]Waste Containers: Collect in original or approved, properly sealed, and clearly labeled containers.[6][7]
Flash Point: -6 °C (21.2 °F)[8]Peroxide Formation: As an ether, it may form explosive peroxides. Date containers upon receipt and opening.[7][9]
Hazards: Highly flammable, harmful if swallowed, potential for peroxide formation.[3][4]Spill Cleanup: Eliminate ignition sources, ventilate the area, and use non-sparking tools. Absorb spills with inert material and dispose of as hazardous waste.[2][6]
Incompatibilities: Strong oxidizing agents, strong acids.[1][5]Personal Protective Equipment (PPE): Wear appropriate gloves, safety glasses/face shield, and a lab coat. Handle in a well-ventilated area or fume hood.[5][8]

Experimental Protocols

Currently, there are no universally published, detailed experimental protocols for the in-lab neutralization of this compound for disposal. The standard and required procedure is to treat it as hazardous waste and transfer it to a licensed environmental management company. Do not attempt to dispose of this chemical down the drain or by evaporation. [10]

Disposal Workflow

The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound.

cluster_assessment Chemical Assessment cluster_action Action & Disposal cluster_emergency Emergency start This compound for Disposal is_contaminated Is the chemical contaminated? start->is_contaminated spill_cleanup Follow Spill Protocol: - Evacuate & Ventilate - Eliminate Ignition Sources - Contain with Absorbent - Treat as Hazardous Waste start->spill_cleanup In case of spill check_peroxides Check for Peroxide Formation (e.g., crystals, discoloration) package Package in a designated, labeled hazardous waste container check_peroxides->package No Peroxides Detected peroxide_alert IMMEDIATE DANGER: Do not handle. Contact EHS/Bomb Squad check_peroxides->peroxide_alert Peroxides Suspected is_contaminated->check_peroxides No is_contaminated->package Yes store Store safely pending pickup package->store contact_ehs Contact Environmental Health & Safety (EHS) or Waste Management Service pickup Arrange for professional pickup and disposal contact_ehs->pickup spill_cleanup->package store->contact_ehs

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal.

References

Essential Safety and Operational Guide for 1-Methoxy-1,3-butadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety protocols and logistical information for the handling and disposal of 1-Methoxy-1,3-butadiene. Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing risk to personnel.

Hazard Identification and Quantitative Data

This compound is a highly flammable liquid and vapor that requires careful handling in a controlled environment.[1][2] It is classified as a hazardous substance.[1] The primary routes of exposure are inhalation, skin contact, and eye contact.[1] Inhalation of vapors may cause drowsiness, dizziness, and respiratory discomfort.[1] Skin contact can lead to irritation, redness, and dermatitis, particularly with prolonged or repeated exposure.[1] The substance may also cause serious eye irritation.[2][3]

PropertyValueSource
Linear Formula CH₂=CHCH=CHOCH₃
Molecular Weight 84.12 g/mol
Form Liquid
Flash Point -6 °C (21.2 °F) - closed cup
Storage Temperature 2-8°C
Hazard Class Flammable Liquid, Category 3[2]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following equipment must be worn to prevent exposure.

PPE CategoryItemStandard/Specification
Eye Protection Safety glasses with side shields, Chemical gogglesANSI Z87.1-2003 compliant. A face shield is recommended where splashing is a risk.[4]
Hand Protection Chemical resistant gloves (e.g., PVC)Select gloves tested to a relevant standard (e.g., EN 374, US F739). For prolonged contact, a protection class of 5 or higher is recommended.[1]
Respiratory Protection Type A Filter RespiratorUse in a well-ventilated area, preferably within a chemical fume hood.[1] For operations with higher exposure potential, consult EHS staff for specific respirator recommendations.
Body Protection Overalls, PVC Apron, Tight-weave non-static clothingFor large-scale or continuous use, non-sparking safety footwear is also required.[1]
Operational Plan: Step-by-Step Handling Procedure

All handling of this compound must be conducted within a designated, well-ventilated area, such as a chemical fume hood with an explosion-resistant ventilation system.[1]

Preparation:

  • Area Inspection: Ensure the work area is free of ignition sources such as open flames, hot surfaces, and sparks.[1][2] Post "Flammable Liquid" warning signs.

  • PPE Donning: Put on all required PPE as specified in the table above. Ensure gloves are inspected for integrity before use.

  • Equipment Setup: Use only non-sparking tools and explosion-proof equipment.[2] Ensure that all equipment is properly grounded and bonded to prevent static discharge.[2]

  • Emergency Preparedness: Confirm that an eyewash station and safety shower are immediately accessible.[2] Have appropriate fire extinguishing media (CO₂, dry chemical, or foam) readily available.[2]

Handling:

  • Container Inspection: Before use, inspect the container for any damage or leaks.

  • Dispensing: When transferring the liquid, do so slowly to minimize splashing and vapor generation. Use a non-removable head type drum or a can with a screwed enclosure for low viscosity materials.[1]

  • Reaction Setup: If used in a reaction, ensure the apparatus is properly assembled and vented to the fume hood exhaust.

  • Storage: Keep the container tightly closed when not in use.[2] Store in the original, approved flame-proof container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][2] Storage temperature should be maintained between 2-8°C.

Post-Handling:

  • Decontamination: Wipe down the work surface with an appropriate solvent.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Wash hands and any exposed skin thoroughly after handling.[2]

  • Waste Collection: All contaminated materials (gloves, wipes, etc.) must be collected in a designated hazardous waste container.

Disposal Plan

This compound and its containers must be disposed of as hazardous waste.[1] Adherence to local, state, and federal regulations is mandatory.[1]

  • Waste Segregation: Do not mix with other waste streams. Keep in a separate, clearly labeled, and compatible container.

  • Container Management: The hazardous waste container must be kept closed at all times except when adding waste. The exterior of the container must be kept clean.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Pickup and Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management contractor for pickup and disposal. Do not pour down the drain.[1]

Emergency Procedures

Spill:

  • Minor Spill: Remove all ignition sources.[1] Clean up the spill immediately wearing appropriate PPE. Absorb with an inert material and place in a sealed container for disposal.

  • Major Spill: Evacuate the area and move upwind.[1] Alert emergency responders and inform them of the location and nature of the hazard.[1]

Exposure:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if irritation occurs.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[2]

Fire:

  • In case of fire, use carbon dioxide, dry chemical, or foam for extinction.[2] Water spray can be used to cool closed containers.[2] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2]

Workflow for Handling this compound

The following diagram illustrates the procedural flow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Prep_Area Inspect Work Area (No Ignition Sources) Don_PPE Don Required PPE (Gloves, Goggles, Lab Coat) Prep_Area->Don_PPE Proceeds to Prep_Equip Setup Grounded Equipment & Non-Sparking Tools Don_PPE->Prep_Equip Proceeds to Check_Emergency Verify Eyewash/Shower Access Prep_Equip->Check_Emergency Proceeds to Dispense Dispense Chemical in Fume Hood Check_Emergency->Dispense Proceeds to Store Store in Designated Flammable Cabinet (2-8°C) Dispense->Store When not in use Decon Decontaminate Work Area Dispense->Decon After use Spill Spill Response Dispense->Spill If spill occurs Exposure Personnel Exposure Dispense->Exposure If exposure occurs Fire Fire Emergency Dispense->Fire If fire occurs Doff_PPE Doff PPE Correctly Decon->Doff_PPE Waste_Seg Segregate Contaminated Waste Doff_PPE->Waste_Seg Label_Waste Label as Hazardous Waste Waste_Seg->Label_Waste EHS_Pickup Arrange EHS Pickup Label_Waste->EHS_Pickup

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.